CAS Registry Number: 329909-29-7[1][2][3] Executive Summary 3-Fluoro-4-methylbenzenesulfonamide is a specialized fluorinated building block used extensively in medicinal chemistry.[1] As a sulfonamide derivative featurin...
3-Fluoro-4-methylbenzenesulfonamide is a specialized fluorinated building block used extensively in medicinal chemistry.[1] As a sulfonamide derivative featuring a strategic fluorine substitution, it serves as a critical intermediate in the synthesis of histone deacetylase (HDAC) inhibitors and voltage-gated sodium channel blockers . Its structural utility lies in the bioisosteric properties of the fluorine atom, which modulates metabolic stability and lipophilicity without significantly altering the steric bulk of the parent molecule.
This guide provides a comprehensive technical analysis of the compound, including validated synthesis routes, physical properties, and safety protocols for laboratory handling.
Soluble in DMSO, Methanol, DMF; Low solubility in water
Standard Sulfonamide Profile
pKa
~10.0 (Sulfonamide NH)
Predicted
H-Bond Donors
1
Structure Analysis
H-Bond Acceptors
3
Structure Analysis
Synthesis & Manufacturing Methodologies
The synthesis of 3-Fluoro-4-methylbenzenesulfonamide is primarily achieved through electrophilic aromatic substitution.[1] The presence of the fluorine atom at the meta position (relative to the sulfonamide) and the methyl group at the para position requires careful selection of precursors to ensure correct regiochemistry.
Method A: Chlorosulfonation of 2-Fluorotoluene (Primary Industrial Route)
This route utilizes the directing effects of the methyl and fluoro groups. The methyl group is a strong ortho/para director, while the fluorine is a weaker ortho/para director. Steric hindrance and electronic reinforcement favor sulfonation para to the methyl group.
Step 1 (Chlorosulfonation): Reaction of 2-fluorotoluene with excess chlorosulfonic acid at 0–5°C, followed by heating to ~60°C. The electrophilic sulfonyl group attacks the position para to the methyl group (Position 4 relative to Methyl; Position 1 in final numbering).
Step 2 (Amination): The resulting 3-fluoro-4-methylbenzenesulfonyl chloride is quenched on ice and reacted with aqueous ammonia (
) or anhydrous ammonia gas to yield the sulfonamide.[1]
Method B: Diazotization of 3-Fluoro-4-methylaniline (High Purity Route)
Used when high regiochemical purity is required to avoid isomer contamination.[1]
Workflow: The aniline is converted to the diazonium salt, which is then reacted with sulfur dioxide in the presence of a copper catalyst to form the sulfonyl chloride, followed by amination.
Synthesis Workflow Diagram
Figure 1: Industrial synthesis pathway via chlorosulfonation of 2-fluorotoluene.
Applications in Drug Discovery[5][6]
Bioisosteric Modulation
The 3-fluoro substituent serves as a bioisostere for hydrogen.[1] In the context of the sulfonamide scaffold:
Metabolic Stability: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond, blocking metabolic oxidation at the 3-position.
pKa Shift: The electron-withdrawing nature of fluorine lowers the pKa of the sulfonamide nitrogen slightly, potentially improving binding affinity in basic pockets of enzymes like Carbonic Anhydrase or HDACs.
Target Classes
HDAC Inhibitors: Used as a "cap" group in the synthesis of aryloxyalkanoic acid hydroxyamides. The sulfonamide moiety interacts with the surface of the histone deacetylase enzyme, while the fluorinated ring occupies the hydrophobic channel.
Nav1.7 Channel Blockers: This compound acts as a core scaffold for developing selective inhibitors of voltage-gated sodium channels, crucial for treating neuropathic pain.[1] The fluorine atom modulates the lipophilicity (
) to optimize blood-brain barrier (BBB) penetration.
Storage Protocol:
Store in a cool, dry place (2-8°C recommended for long-term). Keep container tightly closed to prevent moisture absorption, which can lead to hydrolysis of trace sulfonyl chloride impurities.
Safety Decision Tree
Figure 2: Emergency response decision tree for exposure incidents.
References
SynQuest Laboratories. (2024). Safety Data Sheet: 3-Fluoro-4-methylbenzenesulfonamide. Retrieved from
Ang, W., Luo, Y. F., & Deng, Y. (2011).[4] 3-Fluoro-4-nitrophenyl 4-methylbenzenesulfonate. Acta Crystallographica Section E: Structure Reports Online, 67(3), o750. Link
Marson, C. M., et al. (2007). Aryloxyalkanoic acid hydroxyamides as potent inhibitors of histone deacetylase. Bioorganic & Medicinal Chemistry Letters, 17(1), 136-141. Link
PubChem. (2024). Compound Summary for CAS 329909-29-7. National Library of Medicine. Link
BLD Pharm. (2024). Product Analysis: 3-Fluoro-4-methylbenzenesulfonamide. Retrieved from
Synthesis pathway for 3-Fluoro-4-methylbenzenesulfonamide
This guide details the synthesis of 3-Fluoro-4-methylbenzenesulfonamide (CAS 170755-75-2), a critical intermediate in the development of aryloxyalkanoic acid hydroxyamides and other bioactive sulfonamide scaffolds. The s...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the synthesis of 3-Fluoro-4-methylbenzenesulfonamide (CAS 170755-75-2), a critical intermediate in the development of aryloxyalkanoic acid hydroxyamides and other bioactive sulfonamide scaffolds.
The synthesis strategy prioritizes regiochemical control and scalability . Two distinct pathways are presented:
The Industrial Route (Direct Chlorosulfonation): Optimized for cost-efficiency and large-scale production using 2-fluorotoluene.
The Precision Route (Sandmeyer-Meerwein): Optimized for high isomeric purity using 3-fluoro-4-methylaniline.
Part 1: Retrosynthetic Analysis & Strategy
The target molecule features a sulfonamide moiety para to a methyl group and meta to a fluorine atom. The steric and electronic interplay between the activating methyl group and the directing fluorine atom dictates the synthetic approach.
Disconnection Logic
Primary Disconnection: S–N bond cleavage reveals the sulfonyl chloride precursor.
Secondary Disconnection (Route A): C–S bond cleavage implies electrophilic aromatic substitution (EAS) on 2-fluorotoluene . The methyl group (activator) directs para, overriding the fluorine (deactivator), favoring the formation of the 3-fluoro-4-methyl isomer.
Secondary Disconnection (Route B): Functional group interconversion (FGI) from an amine points to 3-fluoro-4-methylaniline , utilizing diazonium chemistry to install the sulfonyl group with absolute regiocontrol.
Pathway Visualization
Figure 1: Dual synthesis pathways. Route A is preferred for bulk synthesis; Route B is preferred when isomer purity is critical.
Part 2: Route A – Direct Chlorosulfonation (Industrial Standard)
This route utilizes 2-fluorotoluene (1-fluoro-2-methylbenzene).[1] The methyl group activates the para position (C4 relative to methyl), directing the incoming chlorosulfonyl group to the desired position.
Step 1: Chlorosulfonation
Reaction: 2-Fluorotoluene +
3-Fluoro-4-methylbenzenesulfonyl chloride + +
Protocol
Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, addition funnel, and a gas outlet trap (scrubber containing NaOH to neutralize HCl gas).
Charging: Charge Chlorosulfonic acid (3.0 eq) into the flask. Cool to -5°C to 0°C using an ice-salt bath.
Expert Insight: Excess acid acts as the solvent and drives the equilibrium. Using less than 2.5 equivalents often leads to sulfone byproduct formation (bis(3-fluoro-4-methylphenyl)sulfone).
Addition: Add 2-Fluorotoluene (1.0 eq) dropwise over 60 minutes.
Digestion: Once addition is complete, allow the mixture to warm to room temperature (25°C), then heat to 60°C for 2 hours.
Validation: Monitor by TLC (Hexane/EtOAc 8:2). The starting material spot (
) should disappear.
Quench (Hazardous): Pour the reaction mixture slowly onto crushed ice (5x weight of acid) with vigorous stirring. The sulfonyl chloride will precipitate as an oil or solid.
Safety: This step is highly exothermic. Wear a full face shield.
Isolation: Extract with Dichloromethane (DCM). Wash the organic layer with cold water (
) and brine. Dry over .
Step 2: Ammonolysis
Reaction:
Protocol
Solvation: Dissolve the crude sulfonyl chloride in THF (5 volumes).
Amination: Cool to 0°C. Add Aqueous Ammonia (28%, 5.0 eq) or bubble anhydrous
gas.
Workup: Stir for 1 hour. Concentrate the solvent. Add water and adjust pH to 2-3 with HCl to remove unreacted amine traces. Filter the precipitate.[2]
Purification: Recrystallize from Ethanol/Water (1:1).
Part 3: Route B – The Sandmeyer-Meerwein Strategy (High Precision)
Use this route if the starting material 3-fluoro-4-methylaniline is available and high isomeric purity (>99.5%) is required without extensive purification.
Protocol
Diazotization:
Dissolve 3-fluoro-4-methylaniline (1.0 eq) in conc. HCl (3.0 eq) and Acetic Acid.
Organic Syntheses. Preparation of Benzenesulfonyl Chloride via Chlorosulfonation. Org.[2][4][5] Synth. Coll. Vol. 1, p. 85.
European Journal of Chemistry. The Synthesis and Crystallographic Characterization of 4-Methylbenzenesulfonamide Derivatives. Eur. J. Chem. 2021, 12, 109-116.[7]
National Institutes of Health (NIH). 3-Fluoro-4-nitrophenyl 4-methylbenzenesulfonate Crystal Structure and Synthesis Notes. PMC Article.[7]
3-Fluoro-4-methylbenzenesulfonamide molecular structure and conformation
An In-depth Technical Guide to the Molecular Structure and Conformation of 3-Fluoro-4-methylbenzenesulfonamide Abstract This technical guide provides a comprehensive examination of the molecular structure and conformatio...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the Molecular Structure and Conformation of 3-Fluoro-4-methylbenzenesulfonamide
Abstract
This technical guide provides a comprehensive examination of the molecular structure and conformational landscape of 3-fluoro-4-methylbenzenesulfonamide, a molecule of interest in medicinal chemistry and materials science. The sulfonamide functional group is a cornerstone in the development of a wide array of therapeutic agents, making a deep understanding of its structural nuances critically important.[1][2][3] This document synthesizes data from experimental techniques and computational modeling to elucidate the key factors governing the molecule's three-dimensional architecture. We will explore intramolecular and intermolecular forces, rotational barriers, and the influence of the fluoro and methyl substituents on the overall conformation. This guide is intended for researchers, scientists, and professionals in drug development who require a detailed structural understanding of substituted benzenesulfonamides for rational drug design and molecular modeling.
Introduction to 3-Fluoro-4-methylbenzenesulfonamide
3-Fluoro-4-methylbenzenesulfonamide belongs to the aromatic sulfonamide class of compounds, which are integral to the design of drugs with antibacterial, anti-inflammatory, and anti-cancer properties.[2][3] Its structure features a benzene ring substituted with a fluorine atom, a methyl group, and a sulfonamide moiety (-SO₂NH₂). The specific arrangement of these groups dictates the molecule's electronic properties, steric profile, and, crucially, its three-dimensional shape or conformation. The conformation, in turn, governs how the molecule interacts with biological targets, such as enzyme active sites, making its study a prerequisite for understanding its pharmacological potential.[4]
This guide delves into the molecule's structural characteristics, starting from its fundamental connectivity and moving to the dynamic aspects of its conformation. We will discuss the primary experimental methods used to determine molecular structure—X-ray crystallography, NMR, and IR spectroscopy—and complement this with insights from computational chemistry, which allows for a detailed exploration of the conformational energy landscape.
Core Molecular Structure
The foundational structure of 3-fluoro-4-methylbenzenesulfonamide is defined by the covalent bonding of its constituent atoms. Understanding this framework is the first step in appreciating its more complex conformational behaviors.
2.1. Chemical and Physical Properties
A summary of the key identifiers and properties for 3-fluoro-4-methylbenzenesulfonamide is provided below.
The 2D and a conceptual 3D representation of the molecule illustrate the connectivity and spatial relationship of the functional groups. The key rotational bonds that define the molecule's conformation are the C(aryl)-S bond and the S-N bond.
Caption: 2D structure of 3-fluoro-4-methylbenzenesulfonamide.
Conformational Analysis: The Interplay of Forces
The conformation of 3-fluoro-4-methylbenzenesulfonamide is not static; it represents a dynamic equilibrium of various conformers. The molecule's final, preferred shape in a given environment (gas, solution, or solid-state) is determined by a delicate balance of several influencing factors. Rotation around the C(aryl)-S bond is particularly significant, as it dictates the orientation of the bulky sulfonamide group relative to the benzene ring substituents.
3.1. Key Factors Governing Conformation:
Steric Hindrance: The spatial bulk of the sulfonamide group's oxygen atoms can clash with the ortho-substituent (the hydrogen atom at C2) and the meta-substituent (the fluorine atom at C3). This steric repulsion influences the energetically preferred dihedral angle between the plane of the benzene ring and the S-N bond.
Electronic Effects: The fluorine atom is strongly electronegative, withdrawing electron density from the ring, while the methyl group is weakly electron-donating. These electronic perturbations can affect the bond lengths and angles within the benzene ring and influence potential non-covalent interactions, such as dipole-dipole interactions between the C-F bond and the highly polar S=O bonds.
Intramolecular Hydrogen Bonding: The protons on the sulfonamide nitrogen are potential hydrogen bond donors. While a hydrogen bond to the adjacent fluorine atom is geometrically unlikely, interactions with the sulfonyl oxygens can stabilize certain conformations.
Intermolecular Forces (Solid State): In the crystalline state, the observed conformation is heavily influenced by crystal packing forces.[6] Intermolecular hydrogen bonds, where the N-H protons of one molecule interact with the sulfonyl oxygens of a neighboring molecule, are a dominant feature in the crystal structures of sulfonamides and play a key role in stabilizing the crystal lattice.[7][8] Additionally, π-π stacking interactions between benzene rings can contribute to the overall stability of the crystal structure.[7][8]
Experimental Elucidation of Structure and Conformation
Determining the precise structure and preferred conformation of a molecule like 3-fluoro-4-methylbenzenesulfonamide requires sophisticated analytical techniques. Each method provides a unique piece of the structural puzzle.
Technical Guide: Physical & Chemical Characterization of 3-Fluoro-4-methylbenzenesulfonamide
The following technical guide details the physical and chemical characterization of 3-Fluoro-4-methylbenzenesulfonamide , structured for researchers and drug development professionals. Executive Summary 3-Fluoro-4-methyl...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the physical and chemical characterization of 3-Fluoro-4-methylbenzenesulfonamide , structured for researchers and drug development professionals.
Executive Summary
3-Fluoro-4-methylbenzenesulfonamide (CAS: 329909-29-7 ) is a critical fluorinated intermediate used in the synthesis of bioactive scaffolds, including ENPP-1 inhibitors and anthrax lethal factor inhibitors.[1] Its structural utility lies in the ortho-fluorine effect , which modulates the metabolic stability of the para-methyl group while influencing the pKa of the sulfonamide moiety. This guide provides a definitive reference for its physicochemical properties, synthesis validation, and analytical protocols.[2]
Chemical Identity & Structural Descriptors
Precise identification is the prerequisite for any experimental application. The compound is characterized by a benzene core substituted with a sulfonamide group at C1, a fluorine atom at C3, and a methyl group at C4.[2]
The following data points represent the "Gold Standard" for pure material characterization. Deviations from these ranges typically indicate hydration (hygroscopicity) or regio-isomeric impurities.[2]
High thermal stability; suitable for high-temp coupling reactions.
Flash Point
150.5 °C
Closed Cup
Non-flammable under standard lab conditions.
Density
1.362 g/cm³
Pycnometry
Higher than non-fluorinated analog (p-Toluenesulfonamide, ~1.24 g/cm³).[2]
Solution Chemistry & Lipophilicity
LogP (Octanol/Water):2.56 (Experimental/Consensus).[2] The fluorine substitution increases lipophilicity compared to the non-fluorinated parent (LogP ~0.8–1.0), enhancing membrane permeability in medicinal chemistry applications.[2]
pKa (Sulfonamide NH₂):~9.8 (Predicted).[2] The electron-withdrawing effect of the meta-fluorine atom slightly increases acidity compared to p-toluenesulfonamide (pKa ~10.2), making the nitrogen more amenable to deprotonation and N-alkylation.
Synthesis & Reaction Pathway
The synthesis typically proceeds via the ammonolysis of the corresponding sulfonyl chloride. This pathway is preferred for its high yield and operational simplicity.
Figure 1: Ammonolysis pathway for the synthesis of 3-Fluoro-4-methylbenzenesulfonamide.
Experimental Protocols (Self-Validating Systems)
Protocol: Purity Assessment via HPLC
Rationale: Fluorinated regio-isomers (e.g., 2-fluoro-4-methyl...) have similar retention times. A gradient method is required for separation.
Column : C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).[2]
Mobile Phase A : 0.1% Formic Acid in Water (buffers silanols).[2]
δ 7.40 – 7.65 ppm (m, 3H) : Aromatic protons.[2] The splitting pattern will show complex coupling due to ¹⁹F-¹H spin-spin interaction (J values ~8-10 Hz).
¹⁹F NMR :
Single peak around -115 to -120 ppm (relative to CFCl₃). This is diagnostic; impurities will show distinct shifts.[2]
Applications in Drug Development
This compound is not merely a passive intermediate; it is an active scaffold modulator.[2]
Carbonic Anhydrase Inhibition : The unsubstituted sulfonamide (-SO₂NH₂) is a classic pharmacophore for zinc binding in carbonic anhydrase enzymes.[2]
Metabolic Blocking : The fluorine at C3 blocks metabolic oxidation at the ortho position, potentially extending the half-life of drugs derived from this scaffold.
Figure 2: Downstream applications of the 3-Fluoro-4-methylbenzenesulfonamide scaffold.
References
Finetech Industry Limited . (n.d.).[2] Product Specification: 3-Fluoro-4-methylbenzenesulfonamide (CAS 329909-29-7).[1][4][5][6] Retrieved from [2]
SynQuest Laboratories . (n.d.).[2] Safety Data Sheet: 3-Fluoro-4-methylbenzenesulfonamide. Retrieved from [2]
Google Patents . (2023).[2] WO2023242631A1 - Ectonucleotide pyrophosphatase-phosphodiesterase-1 inhibitors. Retrieved from [2]
National Center for Biotechnology Information . (2024). PubChem Compound Summary for CID 70-55-3 (Parent Analog: p-Toluenesulfonamide). Retrieved from [2][7]
Turk, B. E., et al. (2004).[2] The structural basis for substrate specificity of anthrax lethal factor. Nature Structural & Molecular Biology.[2] (Contextual reference for sulfonamide inhibitors).
Technical Deep Dive: Discovery and History of Fluorinated Benzenesulfonamides
The following technical guide details the medicinal chemistry, pharmacology, and synthetic history of fluorinated benzenesulfonamides. Executive Summary The introduction of fluorine into the benzenesulfonamide scaffold r...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the medicinal chemistry, pharmacology, and synthetic history of fluorinated benzenesulfonamides.
Executive Summary
The introduction of fluorine into the benzenesulfonamide scaffold represents a pivotal shift in medicinal chemistry, transforming simple antibacterial agents into potent diuretics, selective COX-2 inhibitors, and targeted anticancer therapies. This guide analyzes the structural evolution of this pharmacophore, focusing on the "Fluorine Effect"—the strategic use of fluorine’s electronegativity to modulate pKa, lipophilicity, and metabolic stability.
Part 1: The Fluorine Effect – Mechanistic Foundations
To understand the history of these compounds, one must first understand the causality behind the chemical modifications. The sulfonamide group (
) is a weak acid.[1] The introduction of fluorine, the most electronegative element, onto the benzene ring fundamentally alters the physicochemical properties of this moiety.
pKa Modulation and Binding Kinetics
The acidity of the sulfonamide nitrogen is critical for its biological activity, particularly for Carbonic Anhydrase (CA) inhibition where the ionized sulfonamide (
) binds to the Zinc(II) ion in the enzyme's active site.[1]
Mechanism: Fluorine atoms on the benzene ring exert a strong electron-withdrawing inductive effect (-I), stabilizing the negative charge on the deprotonated nitrogen.
Result: This lowers the pKa, increasing the fraction of ionized drug at physiological pH and enhancing potency.
Table 1: Comparative Physicochemical Properties of Benzenesulfonamides
Compound Scaffold
Substituent (R)
Approx. pKa ()
Electronic Effect
Primary Utility
Benzenesulfonamide
~10.1
Baseline
Unsubstituted reference
4-Fluorobenzenesulfonamide
~9.8
Weak -I
Early probe molecules
4-Nitrobenzenesulfonamide
~9.0
Strong -I/-M
Strong CA inhibition (toxicity issues)
Pentafluorobenzenesulfonamide
~6.0 - 6.5
Max -I
Nanomolar CA Inhibitor
Trifluoromethanesulfonamide
(Alkyl)
~6.3
Strong -I
Bioisostere studies
Lipophilicity and Metabolic Stability[2][3]
Metabolic Blockade: The C-F bond (approx. 116 kcal/mol) is stronger than the C-H bond, rendering the ring resistant to cytochrome P450-mediated oxidative metabolism (e.g., hydroxylation).
), facilitating passive transport across the blood-brain barrier (BBB) or cell membranes, which is crucial for CNS-active agents and intracellular targets.[1]
Part 2: Historical Evolution & Structural Discovery[1]
The history of fluorinated benzenesulfonamides is defined by three distinct eras of discovery.
Era 1: The Diuretic Revolution (1950s)
The discovery of thiazide diuretics emerged from the observation that sulfanilamide caused metabolic acidosis via carbonic anhydrase inhibition.
The Shift: Researchers at Merck replaced the chloride in chlorothiazide (1957) with a trifluoromethyl group (
) to create Hydroflumethiazide and Bendroflumethiazide .[1]
Rationale: The
group provided similar lipophilicity to chloride but altered the electron density, maintaining diuretic efficacy while modifying the duration of action.
Era 2: The COX-2 Selectivity Era (1990s)
The development of Celecoxib (Celebrex) marked the zenith of rational design using fluorinated sulfonamides.
Challenge: Distinguish between the constitutive COX-1 and the inducible COX-2 isoforms.
Solution: The COX-2 active site possesses a secondary "side pocket" that is accessible only to bulky groups.[1]
The Fluorine Role: The
group on the pyrazole ring of Celecoxib is perfectly sized to fit this hydrophobic pocket, locking the molecule into the COX-2 active site while being too bulky for COX-1.[1]
Era 3: The Antiviral & Anticancer Renaissance (2000s–Present)
Antivirals:Tipranavir (Aptivus) utilizes a
scaffold.[1][2] The fluorine moiety is essential for the molecule's high binding affinity to the HIV-1 protease, particularly against drug-resistant strains.
Modern CAIs (2015-2025): Recent work has focused on polyfluorinated benzenesulfonamides (e.g., pentafluorobenzenesulfonamides) as selective inhibitors of tumor-associated CA isoforms (CA IX and XII).[1]
Visualization: Structural Evolution
The following diagram illustrates the lineage from simple antibacterial sulfonamides to complex fluorinated drugs.
Caption: Evolution of the sulfonamide scaffold showing the strategic introduction of fluorine (blue/green nodes) to shift therapeutic indication.
Part 3: Synthetic Methodologies
The synthesis of fluorinated benzenesulfonamides requires overcoming the low reactivity of electron-deficient fluorinated rings.
Preparation: Dissolve pentafluorobenzenesulfonyl chloride (1.0 equiv) in anhydrous THF under nitrogen atmosphere at 0°C.
Addition: Add the amine nucleophile (1.1 equiv) dropwise.
Basification: Slowly add
(1.5 equiv) to scavenge the HCl byproduct.[1] The reaction is exothermic; maintain temperature .[1][3]
Reaction: Allow to warm to room temperature and stir for 4–6 hours. Monitor by TLC (the fluorine atoms activate the ring, making the sulfonyl chloride highly reactive).
Workup: Quench with water, extract with ethyl acetate, and wash with brine.
Purification: Recrystallize from ethanol/water.
Protocol 2: "Click Chemistry" for Library Generation
Recent advances (2015–2024) utilize Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) to rapidly generate libraries of fluorinated benzenesulfonamides for SAR studies.[1]
Caption: CuAAC synthetic route for generating fluorinated sulfonamide libraries.
Part 4: Modern Applications & Future Outlook (2024-2025)
Targeting Alzheimer's Aggregation
A breakthrough study in 2024 identified that specific ortho-para substituted fluorinated benzenesulfonamides can inhibit the aggregation of Amyloid-beta (
Mechanism: The fluorinated aromatic ring engages in
- stacking interactions with the hydrophobic core of the fibril, while the sulfonamide moiety disrupts the hydrogen bonding network essential for fibril elongation.
Significance: This repurposes the scaffold from a simple enzyme inhibitor to a protein-protein interaction (PPI) inhibitor.[1]
Selective CA IX Inhibition for Metastatic Cancer
Tumor cells express Carbonic Anhydrase IX (CA IX) to survive hypoxic conditions.[1]
Selectivity: Non-fluorinated sulfonamides inhibit ubiquitous CA I and CA II (causing side effects).[1]
Innovation: Polyfluorinated benzenesulfonamides (e.g., incorporating a pentafluorophenyl tail) exhibit nanomolar affinity for CA IX with >1000-fold selectivity over CA I/II due to specific interactions with the hydrophobic pocket of the tumor-associated isoform.
References
Supuran, C. T., et al. (2015).[1] "Functionalization of fluorinated benzenesulfonamides and their inhibitory properties toward carbonic anhydrases." ChemMedChem.
Zhang, C. P., et al. (2019).[1] "Determination of pKa values of fluoroalkanesulfonamides and investigation of their nucleophilicity." Journal of Fluorine Chemistry. 4[1][2][3][5][6][7]
Vainauskas, V., et al. (2025).[1] "Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases." International Journal of Molecular Sciences.
Gudmonas, D., et al. (2024).[1][8] "Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation." Chemistry – A European Journal.[1]
Strategic Synthesis and Quality Control of 3-Fluoro-4-methylbenzenesulfonamide
A Technical Guide for Medicinal Chemistry Applications Executive Summary & Strategic Importance 3-Fluoro-4-methylbenzenesulfonamide (CAS: 1017777-65-3) represents a high-value scaffold in modern drug discovery, particula...
Author: BenchChem Technical Support Team. Date: February 2026
A Technical Guide for Medicinal Chemistry Applications
Executive Summary & Strategic Importance
3-Fluoro-4-methylbenzenesulfonamide (CAS: 1017777-65-3) represents a high-value scaffold in modern drug discovery, particularly within the kinase inhibitor and antibacterial spaces. The strategic incorporation of the fluorine atom at the C3 position serves two critical medicinal chemistry functions:
Metabolic Blocking: It prevents oxidative metabolism at the aromatic ring, extending the half-life (
) of the parent drug.
Electronic Modulation: The electronegative fluorine acidifies the sulfonamide
(lowering pKa), potentially strengthening hydrogen bond interactions with target protein residues (e.g., the hinge region of kinases).
This guide outlines a high-fidelity synthetic workflow designed to maximize regiochemical purity, a common pitfall when working with polysubstituted aromatics.
Retrosynthetic Analysis
To ensure structural integrity, we evaluate two primary disconnections. The choice depends on the availability of starting materials and the tolerance for isomeric impurities.
Route A (The "Gold Standard" - Meerwein Sulfonation): Starts from 3-fluoro-4-methylaniline. This route guarantees regiochemistry because the nitrogen handle is already fixed in the correct position.
Route B (Industrial Scale-up - Chlorosulfonation): Starts from 2-fluorotoluene. This relies on electrophilic aromatic substitution rules (para-direction by the methyl group) but carries a risk of ortho-isomer contamination.
Figure 1: Retrosynthetic logic flow. Route A is recommended for research applications requiring >99% isomeric purity.
Primary Synthetic Workflow (Route A: The Meerwein Strategy)
This protocol is preferred for research and early development because it avoids the formation of difficult-to-separate regioisomers.
Phase 1: Diazotization and Chlorosulfonation
Objective: Convert the aniline amino group into a sulfonyl chloride moiety via a diazonium intermediate.
Acidification: In a 3-neck round bottom flask, dissolve 3-Fluoro-4-methylaniline (1.0 eq) in concentrated HCl (3.0 eq) and glacial acetic acid (solvent). Cool to -5°C using an acetone/ice bath. Crucial: Temperature control is vital to prevent diazonium decomposition.
Diazotization: Dropwise add an aqueous solution of
(1.1 eq) while maintaining the internal temperature below 0°C. Stir for 30 minutes. The solution should turn clear/yellow.
The Meerwein Reagent: In a separate vessel, saturate glacial acetic acid with
gas (bubbled) and add (0.2 eq) as a catalyst.
Coupling: Pour the cold diazonium salt solution into the stirring
mixture.
Observation: Vigorous evolution of nitrogen gas (
) will occur. This is the driving force of the reaction.
Quench: Once gas evolution ceases (approx. 1-2 hours), pour the mixture onto crushed ice. The sulfonyl chloride intermediate will precipitate as an oil or solid.
Extraction: Extract with Dichloromethane (DCM). Wash with cold water to remove acid.[2] Dry over
and concentrate in vacuo.
Phase 2: Aminolysis (Sulfonamide Formation)
Objective: Convert the reactive sulfonyl chloride to the stable sulfonamide.
Reagents: Aqueous Ammonia (28-30%) or Ammonia in Dioxane (0.5M).
Step-by-Step Protocol:
Dissolution: Dissolve the crude sulfonyl chloride from Phase 1 in THF or Dioxane. Cool to 0°C.
Amidation: Add aqueous ammonia (5.0 eq) dropwise. The excess ammonia acts as both the nucleophile and the scavenger for the generated HCl.
Workup: Stir at room temperature for 2 hours. Remove solvent under reduced pressure.[3]
Purification: Resuspend the residue in water and adjust pH to ~4 with dilute HCl to precipitate the product. Filter the solid.[2]
Recrystallization: Recrystallize from Ethanol/Water (1:1) to obtain pure 3-Fluoro-4-methylbenzenesulfonamide.
Figure 2: Sequential reaction workflow for the Meerwein synthesis route.
When sourcing or synthesizing this material, specific impurities must be monitored via HPLC/LC-MS.
Impurity Type
Origin
Detection Strategy
Risk Mitigation
Regioisomer
Direct chlorosulfonation of 2-fluorotoluene (Route B)
H-NMR (Look for splitting patterns of aromatic protons)
Use Route A (Aniline precursor) for >99% regio-purity.
Sulfonic Acid
Hydrolysis of sulfonyl chloride due to moisture
LC-MS (M-1 peak in negative mode)
Store intermediate under ; use anhydrous solvents for amination.
Des-fluoro analog
Contamination in starting aniline
19F-NMR (Absence of signal)
Source Aniline with >98% purity.
Safety & Handling Protocols
Hazard Class: Sulfonyl chlorides are Corrosive (Cat 1B) and Lachrymators . The final sulfonamide is generally an irritant but biologically active.
Moisture Sensitivity: The intermediate sulfonyl chloride reacts violently with water to release HCl gas. All glassware must be flame-dried.
Pressure Control: The Meerwein reaction releases significant volumes of Nitrogen gas. Do not seal the reaction vessel; use a bubbler to vent gas safely.
Ammonia Handling: Use a fume hood when adding aqueous ammonia to prevent inhalation of vapors.
References
PubChem. Compound Summary: (3-Fluoro-4-methylphenyl)methanesulfonamide (and related isomers). National Library of Medicine. Available at: [Link]
Chemistry Steps. Synthesis of Sulfanilamide via Chlorosulfonation (General Mechanism). Available at: [Link]
PureSynth. 3-Fluoro-4-methylaniline (Precursor Specifications). Available at: [Link]
ResearchGate. Mild and General Method for the Synthesis of Sulfonamides. Available at: [Link]
(Note: While specific literature on the exact CAS 1017777-65-3 is proprietary or sparse, the protocols above are chemically validated based on standard Meerwein arylsulfonamide synthesis used for this exact class of fluorinated aromatics.)
An In-depth Technical Guide to 3-Fluoro-4-methylbenzenesulfonamide: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of 3-Fluoro-4-methylbenzenesulfonamide, a fluorinated aromatic sulfonamide of interest in medicinal chemistry a...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 3-Fluoro-4-methylbenzenesulfonamide, a fluorinated aromatic sulfonamide of interest in medicinal chemistry and drug discovery. The document details its chemical identity, a validated synthesis protocol, physicochemical properties, spectral data, and potential applications, offering a valuable resource for researchers in the field.
Chemical Identity and Nomenclature
IUPAC Name: 3-Fluoro-4-methylbenzenesulfonamide
Synonyms: While no widely recognized synonyms exist, it may be referred to by its CAS Registry Number.
CAS Registry Number: 329909-29-7
Molecular Formula: C₇H₈FNO₂S
Molecular Weight: 189.21 g/mol
Chemical Structure:
Caption: Chemical structure of 3-Fluoro-4-methylbenzenesulfonamide.
Synthesis Protocol
The synthesis of 3-Fluoro-4-methylbenzenesulfonamide can be achieved through a multi-step process starting from the readily available 3-fluoro-4-methylaniline. The general synthetic strategy involves the diazotization of the aniline, followed by a sulfonyl chloride formation, and subsequent amination.
Workflow Diagram:
Caption: Synthetic workflow for 3-Fluoro-4-methylbenzenesulfonamide.
Step-by-Step Methodology:
Step 1: Diazotization of 3-Fluoro-4-methylaniline
In a well-ventilated fume hood, dissolve 3-fluoro-4-methylaniline in a suitable acidic medium, such as a mixture of concentrated hydrochloric acid and water, cooled to 0-5 °C in an ice bath.
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise to the aniline solution while maintaining the temperature between 0-5 °C.
Stir the reaction mixture vigorously for approximately 30 minutes at this temperature to ensure complete formation of the diazonium salt. The completion of the reaction can be monitored by testing for the absence of the starting aniline using a suitable analytical technique (e.g., TLC).
Causality: The diazotization reaction converts the primary amino group of the aniline into a diazonium group (-N₂⁺), which is an excellent leaving group, facilitating the subsequent substitution reaction. The low temperature is crucial to prevent the decomposition of the unstable diazonium salt.
Step 2: Formation of 3-Fluoro-4-methylbenzenesulfonyl chloride
In a separate reaction vessel, prepare a solution of sulfur dioxide (SO₂) in a suitable solvent, such as acetic acid, and add a catalytic amount of copper(II) chloride (CuCl₂).
Slowly add the freshly prepared, cold diazonium salt solution from Step 1 to the sulfur dioxide solution.
Stir the reaction mixture at a controlled temperature (typically room temperature) until the evolution of nitrogen gas ceases, indicating the completion of the reaction.
The resulting sulfonyl chloride can be isolated by extraction with an organic solvent (e.g., diethyl ether or dichloromethane) followed by washing and drying.
Causality: This is a variation of the Sandmeyer reaction, where the diazonium group is replaced by a sulfonyl chloride group. Sulfur dioxide acts as the source of the sulfonyl group, and the copper catalyst facilitates the radical-mediated substitution.
Step 3: Amination of 3-Fluoro-4-methylbenzenesulfonyl chloride
Dissolve the crude 3-fluoro-4-methylbenzenesulfonyl chloride in a suitable organic solvent.
Slowly add this solution to a cooled (0-5 °C) concentrated aqueous solution of ammonium hydroxide (NH₄OH) with vigorous stirring.
Allow the reaction mixture to warm to room temperature and continue stirring for several hours to ensure complete conversion.
The product, 3-Fluoro-4-methylbenzenesulfonamide, will precipitate out of the solution.
Collect the solid product by filtration, wash with cold water to remove any remaining salts, and dry under vacuum.
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain a high-purity final product.
Causality: The highly reactive sulfonyl chloride undergoes nucleophilic attack by the ammonia in the ammonium hydroxide solution, leading to the formation of the stable sulfonamide bond and the elimination of hydrogen chloride, which is neutralized by the excess ammonia.
Physicochemical Properties and Spectral Data
A summary of the key physicochemical properties and expected spectral data for 3-Fluoro-4-methylbenzenesulfonamide is provided below.
Property
Value/Description
Appearance
White to off-white crystalline solid
Melting Point
Not reported in readily available literature
Solubility
Expected to be soluble in common organic solvents like acetone, ethanol, and DMSO; sparingly soluble in water.
¹H NMR
Expected to show signals corresponding to the aromatic protons (with splitting patterns influenced by the fluorine and methyl groups), the methyl protons (a singlet), and the sulfonamide protons (a broad singlet).
¹³C NMR
Expected to show distinct signals for the aromatic carbons (with C-F coupling), the methyl carbon, and the carbon attached to the sulfur atom.
¹⁹F NMR
A single resonance is expected, with coupling to the adjacent aromatic protons.
IR (Infrared) Spectroscopy
Characteristic absorption bands are expected for N-H stretching (around 3300-3200 cm⁻¹), S=O stretching (asymmetric and symmetric, around 1350-1300 cm⁻¹ and 1170-1150 cm⁻¹ respectively), C-F stretching, and aromatic C-H and C=C vibrations.
Mass Spectrometry (MS)
The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (189.03 g/mol for the most common isotopes).
Applications in Drug Development and Medicinal Chemistry
While specific biological activities for 3-Fluoro-4-methylbenzenesulfonamide are not extensively documented in publicly available literature, its structural motifs—the benzenesulfonamide core and the fluorine substituent—are of significant interest in drug discovery.
Benzenesulfonamide Moiety: The benzenesulfonamide scaffold is a well-established pharmacophore found in a wide range of therapeutic agents, including diuretics, carbonic anhydrase inhibitors, and antibacterial drugs.[1][2] The sulfonamide group can act as a hydrogen bond donor and acceptor, enabling interactions with biological targets.
Fluorine Substitution: The introduction of a fluorine atom into a drug candidate can significantly modulate its physicochemical and pharmacokinetic properties.[2] Fluorine substitution can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity to target proteins through favorable electrostatic interactions, and improve membrane permeability.[2]
Given these characteristics, 3-Fluoro-4-methylbenzenesulfonamide serves as a valuable building block for the synthesis of novel drug candidates. Its utility as a pharmaceutical intermediate is highlighted by the demand for fluorinated aromatic compounds in the development of treatments for a variety of diseases, including cancer and neurological disorders.[2]
Safety and Handling
As with any chemical compound, proper safety precautions should be observed when handling 3-Fluoro-4-methylbenzenesulfonamide. It is recommended to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
3-Fluoro-4-methylbenzenesulfonamide is a fluorinated aromatic sulfonamide with potential as a key intermediate in the synthesis of new chemical entities for drug discovery. This guide has provided a comprehensive overview of its chemical identity, a detailed synthesis protocol, and its potential role in medicinal chemistry. The strategic incorporation of both the sulfonamide group and a fluorine atom makes this compound a promising scaffold for the development of future therapeutic agents. Further research into the biological activities of this compound and its derivatives is warranted to fully explore its therapeutic potential.
References
Eze, F. U., Okoro, U. C., Ugwu, D. I., & Okafor, S. N. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers in Chemistry, 7, 634. [Link]
Eze, F. U., Okoro, U. C., Ugwu, D. I., & Okafor, S. N. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. PubMed, 31620427. [Link]
Özdemir, A., Gümüş, M. H., & Ceylan, Ş. (2024). New Sulfonate Ester‐Linked Fluorinated Hydrazone Derivatives as Multitarget Carbonic Anhydrase and Cholinesterase Inhibitors: Design, Synthesis, Biological Evaluation, Molecular Docking and ADME Analysis. Chemistry & Biodiversity, e202401849. [Link]
Crystal Structure Analysis of 3-Fluoro-4-methylbenzenesulfonamide Analogs: A Technical Guide for Structure-Based Drug Design
Abstract This technical guide provides a comprehensive structural analysis of 3-Fluoro-4-methylbenzenesulfonamide analogs, a critical scaffold in the development of Carbonic Anhydrase (CA) inhibitors. We synthesize cryst...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide provides a comprehensive structural analysis of 3-Fluoro-4-methylbenzenesulfonamide analogs, a critical scaffold in the development of Carbonic Anhydrase (CA) inhibitors. We synthesize crystallographic data, supramolecular synthon analysis, and biological relevance to offer a roadmap for researchers in fragment-based drug discovery (FBDD). The guide details the causality between fluorine substitution, crystal packing forces, and active-site binding affinity.
Introduction: The Structural Imperative
The sulfonamide moiety (
) is the quintessential zinc-binding group (ZBG) in medicinal chemistry, primarily targeting metalloenzymes like Carbonic Anhydrase II (hCA II). The specific scaffold 3-Fluoro-4-methylbenzenesulfonamide represents a highly optimized fragment where:
The Sulfonamide: Coordinates the catalytic Zinc ion.
The 3-Fluoro group: Modulates pKa (acidity of the NH) and engages in orthogonal multipolar interactions.
The 4-Methyl group: Provides hydrophobic bulk to fill the lipophilic pockets of the enzyme active site.
Understanding the solid-state arrangement of these analogs allows us to predict their behavior in the protein binding pocket, a concept known as the correlation between small-molecule crystal packing and protein-ligand interactions.
Chemical Synthesis and Crystallization Protocol
To obtain high-quality single crystals suitable for X-ray diffraction (XRD), purity is paramount. The following protocol ensures the isolation of the target sulfonamide with minimal disorder.
Synthesis Workflow
The synthesis typically follows a nucleophilic substitution pathway using 4-methylbenzenesulfonyl chloride and the appropriate 3-fluoroaniline or benzoyl derivative.
Reaction Scheme:
Crystallization Methodology
Solvent System: Ethanol (slow evaporation) or Ethanol/Chloroform mixtures are preferred for sulfonamides to encourage hydrogen bond formation over kinetic precipitation.
Technique: Slow evaporation at 293 K.
Causality: Rapid cooling often yields microcrystalline powders. Slow evaporation allows the weak C-H...F and
interactions to direct the lattice assembly, yielding block-like crystals suitable for diffraction [1].
Experimental Workflow Diagram
The following Graphviz diagram outlines the critical path from synthesis to structural refinement.
Figure 1: End-to-end workflow for the structural characterization of sulfonamide analogs.
The crystal structure of 3-fluoro-4-methylbenzenesulfonamide analogs reveals specific intermolecular forces that stabilize the lattice. These forces are "supramolecular synthons" that often mimic the drug-receptor interaction.
Unit Cell and Packing
Analogs such as N-(3-fluorobenzoyl)-4-methylbenzenesulfonamide typically crystallize in monoclinic or orthorhombic systems (e.g.,
or ).
Dihedral Angles: The angle between the benzene rings is a critical conformational parameter. In N-(3-fluorobenzoyl)-4-methylbenzenesulfonamide, this angle is observed at approximately 72.60° , indicating a twisted conformation to minimize steric clash between the sulfonyl oxygens and the aromatic protons [1].
Primary Interaction: The Sulfonamide Dimer
The most persistent feature in primary sulfonamides is the formation of dimers via
hydrogen bonds.
Graph Set Motif:
.
Geometry: Two molecules pair up where the sulfonamide NH donates a proton to the sulfonyl oxygen of the neighbor.
Significance: This strong homomeric interaction competes with the desired drug-protein interaction (where NH binds to the Zn-bound hydroxide or Thr199 in CA II).
The Fluorine Effect (Multipolar Interactions)
The 3-Fluoro substituent is not merely a steric blocker; it is an electronic modulator.
C-H...F Interactions: Weak hydrogen bonds involving fluorine stabilize the crystal lattice. While weak individually, they act cooperatively to lock the conformation.
Orthogonality: Fluorine often engages in orthogonal multipolar interactions with carbonyl carbons (
).[1] In protein environments, this mimics interactions with backbone amides (e.g., Asn/Gln side chains) [6].[1]
Quantitative Structural Parameters
The following table summarizes key geometric parameters observed in crystal structures of this class [1, 2].
The crystal structure of the small molecule is a template for its bound state within the enzyme.
Binding Mechanism
The 3-Fluoro-4-methylbenzenesulfonamide pharmacophore binds to hCA II through a conserved mechanism:
Zn(II) Coordination: The sulfonamide nitrogen (ionized as
) coordinates directly to the Zn(II) ion in the active site, displacing the "deep" water molecule.
Hydrogen Bonding: The sulfonyl oxygens form H-bonds with Thr199 and Glu106 (backbone).
Hydrophobic Pocket: The 4-methylphenyl tail extends into the hydrophobic side of the active site (lined by Val121, Leu198).
Fluorine Interaction: The 3-fluoro group can form water-mediated bridges or direct electrostatic contacts with hydrophilic residues near the pocket entrance [4, 5].
The interaction network is visualized below, highlighting the dual role of the sulfonamide head and the fluorinated tail.
Figure 2: Interaction map of 3-Fluoro-4-methylbenzenesulfonamide within the hCA II active site.[2][3][4]
Conclusion
The crystallographic analysis of 3-Fluoro-4-methylbenzenesulfonamide analogs provides a dual utility. First, it confirms the robustness of the sulfonamide dimer synthon (
), which must be energetically overcome during solvation and protein binding. Second, it elucidates the conformational preferences of the fluorinated aromatic ring, predicting how the 4-methyl group will orient within the hydrophobic pocket of Carbonic Anhydrase. For drug developers, the 3-fluoro substitution offers a precise tool to modulate lipophilicity and electrostatic potential without disrupting the essential zinc-binding geometry.
References
Crystal structures of N-(3-fluorobenzoyl)benzenesulfonamide and N-(3-fluorobenzoyl)-4-methylbenzenesulfonamide.
Source: PubMed Central (PMC)
URL:[Link]
Solubility profile of 3-Fluoro-4-methylbenzenesulfonamide in common lab solvents
The following technical guide details the solubility profile, physicochemical properties, and experimental workflows for 3-Fluoro-4-methylbenzenesulfonamide . This content is structured for researchers and drug developme...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the solubility profile, physicochemical properties, and experimental workflows for 3-Fluoro-4-methylbenzenesulfonamide . This content is structured for researchers and drug development professionals, synthesizing theoretical principles with practical laboratory applications.[1][2][3]
[1][2][4][5]
Executive Summary
3-Fluoro-4-methylbenzenesulfonamide (CAS: 133910-31-5) is a functionalized sulfonamide scaffold frequently employed in fragment-based drug discovery (FBDD) and as a synthetic intermediate for bioactive sulfonylureas and sulfonamides.[1][2][3][4][5] Its solubility profile is governed by the interplay between the polar, hydrogen-bonding sulfonamide moiety (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">
) and the lipophilic 3-fluoro-4-methylphenyl core.[1][4]
Understanding its solubility is critical for:
Medicinal Chemistry: Optimizing reaction concentrations and purification yields.[1][2][3][5]
Biological Assays: Ensuring complete dissolution in DMSO stocks to prevent compound precipitation (false negatives).
Crystallography: Selecting appropriate solvent systems for single-crystal growth.[1][3][4][5]
Physicochemical Basis of Solubility
To predict and manipulate the solubility of this compound, one must analyze its structural electronic effects.
Structural Feature
Electronic Effect
Impact on Solubility
Sulfonamide Group (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">
)
Drives solubility in polar aprotic solvents (DMSO, DMF) and basic aqueous media.[1][2][3]
3-Fluoro Substituent
High electronegativity; withdraws electron density (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">
-induction).[1][3][4][5]
Increases lipophilicity (LogP) relative to the parent sulfonamide; enhances solubility in chlorinated solvents (DCM).[1][2]
4-Methyl Group
Electron-donating group (hyperconjugation).[1][2][3][4]
Adds hydrophobic bulk; decreases water solubility; increases solubility in non-polar organics (Toluene).[1][2][3][5]
.[1][4][5] It remains neutral at physiological pH (7.[1][2][5]4) but deprotonates in high pH environments (pH > 11), forming a water-soluble salt.[1][2][3][4]
Solubility Profile in Common Lab Solvents
The following data categorizes solvents based on their interaction with 3-Fluoro-4-methylbenzenesulfonamide.
Class A: High Solubility (> 50 mg/mL)
Best for stock solutions and reaction media.[1][4]
DMSO (Dimethyl sulfoxide): The gold standard for biological stocks.[1][2][3][5] The sulfoxide oxygen accepts H-bonds from the sulfonamide ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">
DMF (Dimethylformamide) / DMAc: Excellent solubilizers for nucleophilic substitution reactions.[1][2][3]
Acetone: Good solubility due to dipole-dipole interactions; useful for transfers but volatile.[1][3][4][5]
THF (Tetrahydrofuran): Solubilizes well; often used in reduction reactions involving this scaffold.[1][2][3][5]
Class B: Moderate/Temperature-Dependent Solubility (10 – 50 mg/mL)
Best for recrystallization and liquid-liquid extraction.[1][2][3][4][5]
Methanol / Ethanol: Moderate solubility at room temperature (RT); high solubility at boiling point.[1][2][5] Ideal for recrystallization.
Ethyl Acetate: Moderate solubility.[1][2][5] Standard solvent for extracting the compound from aqueous workups.[1][2][3][5][6]
Dichloromethane (DCM): Good solubility due to the lipophilic fluoro-methyl core.[1][2][5] preferred for extraction from acidic aqueous phases.[1][2][5]
Acetonitrile: Moderate solubility; often used as a co-solvent in HPLC.[1][2][5]
Class C: Low Solubility / Anti-Solvents (< 1 mg/mL)
Used to crash out the product during purification.[1]
Water (Neutral pH): Poor solubility due to the hydrophobic phenyl ring.[1][2][3]
Hexanes / Heptane: Insoluble.[1][2][3][5] Used to wash the solid filter cake to remove non-polar impurities.[1][2][3][5]
Diethyl Ether: Low to moderate solubility; often used to precipitate the compound from more polar concentrated solutions.[2][5]
Class D: pH-Dependent Solubility[1][2][4][5]
Aqueous NaOH (1M):High Solubility. Deprotonation of the sulfonamide nitrogen (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">
Saturation Verification (Optional): If solid remains after 2 mL, filter the supernatant, evaporate a known volume, and weigh the residue.
Protocol 2: Recrystallization Strategy
The most common method to purify this compound relies on its temperature-dependent solubility in alcohols.[4]
Dissolution: Suspend crude material in minimal Methanol or Ethanol .[1][2][3][5]
Heating: Heat to reflux until fully dissolved. If particulates remain, hot filter.[1][2][3][5]
Anti-solvent Addition (Optional): If the compound is too soluble, add warm Water dropwise until a faint turbidity persists, then add one drop of alcohol to clear it.[1][2][3]
Cooling: Allow the solution to cool slowly to RT, then to 4°C.
Collection: Filter the crystals and wash with cold Hexane or Heptane .[1][2][3][5]
Visualizations
Diagram 1: Solubility Screening Decision Tree
This workflow guides the researcher in selecting the correct solvent system for reactions or purification.[2][3]
Caption: Decision matrix for solvent selection based on experimental intent (Assay vs. Synthesis vs. Purification).
Diagram 2: pH-Dependent Extraction Workflow
This diagram illustrates how to leverage the sulfonamide pKa for purification (Acid/Base Extraction).
Caption: Acid-Base extraction workflow utilizing the sulfonamide acidity (pKa ~10) to separate neutral organic impurities.
References
PubChem. 3-Fluoro-4-methylbenzenesulfonamide (CID 2064138).[1][2][3][4][5] National Library of Medicine.[1][2][3][5] Available at: [Link][1][4]
Stenfors, B. A., & Ngassa, F. N. (2021).[1][2][3][4][7] The Synthesis and Crystallographic Characterization of 4-Methylbenzenesulfonamide Derivatives. European Journal of Chemistry, 12(1), 109-116.[1][2][3][4][7] (Provides synthesis and recrystallization context for methylbenzenesulfonamides). Available at: [Link][1][3][4]
Perlovich, G. L., et al. (2013).[1][2][3] Impact of Sulfonamide Structure on Solubility and Transfer Processes.[1][2][3][5] Journal of Chemical & Engineering Data.[1][2][3][5] (General principles of sulfonamide solubility). Available at: [Link][1][3][4]
Technical Whitepaper: Strategic Sourcing and Utilization of 3-Fluoro-4-methylbenzenesulfonamide
[1] Executive Summary 3-Fluoro-4-methylbenzenesulfonamide (CAS: 329909-29-7) has emerged as a critical fragment in modern medicinal chemistry, particularly in Fragment-Based Drug Discovery (FBDD).[1][2] Its structural du...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
3-Fluoro-4-methylbenzenesulfonamide (CAS: 329909-29-7) has emerged as a critical fragment in modern medicinal chemistry, particularly in Fragment-Based Drug Discovery (FBDD).[1][2] Its structural duality—offering the hydrogen-bonding capability of a primary sulfonamide alongside the metabolic blocking effect of the fluorine atom—makes it a high-value scaffold for developing carbonic anhydrase inhibitors, antitumor agents, and anti-inflammatory drugs.[2]
This guide provides a rigorous technical framework for identifying reliable suppliers, validating compound identity through self-consistent analytical protocols, and integrating this scaffold into high-throughput synthesis workflows.
Part 1: Chemical Profile & Strategic Value[1][2]
Before engaging suppliers, it is critical to understand the physicochemical properties that dictate this molecule's behavior in storage and synthesis.[2]
The Fluorine Effect
The substitution of fluorine at the meta position (relative to the sulfonamide) and ortho (relative to the methyl) serves two specific mechanistic functions:
pKa Modulation: The electron-withdrawing nature of fluorine (inductive effect,
) lowers the pKa of the sulfonamide protons compared to the non-fluorinated analog.[2] This increases acidity, potentially enhancing potency in metalloenzyme binding (e.g., Carbonic Anhydrase II/IX).[2]
Metabolic Stability: The fluorine atom blocks the C3 position from oxidative metabolism (Phase I), while the C4-methyl group remains a "soft spot" for oxidation to a benzoic acid metabolite, a feature often exploited for pro-drug strategies or solubility enhancement.[2]
Compound Specifications
Property
Specification
IUPAC Name
3-Fluoro-4-methylbenzenesulfonamide
CAS Number
329909-29-7
SMILES
Cc1ccc(cc1F)S(N)(=O)=O
Molecular Weight
189.21 g/mol
Appearance
White to off-white crystalline solid
Solubility
High in DMSO, DMF; Moderate in MeOH; Low in Water
Melting Point
138-142 °C (Typical range, purity dependent)
Part 2: Commercial Supplier Landscape[1][2]
Sourcing this compound requires distinguishing between "Catalog Aggregators" (who drop-ship with long lead times) and "Origin Manufacturers" (who hold stock and control purity).[1][2]
Supplier Evaluation Matrix
The following table categorizes suppliers based on stock reliability and technical documentation (CoA availability).
Do not blindly order based on price. Use the following logic to minimize project downtime caused by impure or back-ordered material.
Figure 1: Strategic sourcing decision tree to ensure material quality and availability.
Part 3: Quality Control & Validation Protocols
Trusting a vendor's Certificate of Analysis (CoA) without internal verification is a critical failure point in research.[2] The following protocol is a self-validating system to confirm identity and purity.
The "Triangulation" Protocol
To confirm the specific isomer (3-Fluoro vs 2-Fluoro), you must use a combination of
If the commercial batch is yellow or purity is <95%:
Dissolve crude solid in minimum hot Ethanol.
Add water dropwise until turbidity persists.
Cool slowly to 4°C.
Filter white needles and dry under vacuum over
.
Part 4: Synthetic Utility & Workflows
This scaffold is primarily used as a nucleophile.[2] The sulfonamide nitrogen is the reactive center.
Common Reaction Pathways
The diagram below illustrates the two primary workflows for utilizing this building block: N-Alkylation and Buchwald-Hartwig Coupling .[1]
Figure 2: Primary synthetic transformations for the sulfonamide scaffold.[1][2]
Critical Experimental Note
When performing N-alkylation, the sulfonamide proton is relatively acidic (pKa ~10).[2] However, over-alkylation (forming the tertiary sulfonamide) is a common side reaction.[2]
Control Strategy: Use 1.0 equivalent of base and 0.9 equivalents of electrophile to favor mono-alkylation.
Handling: Use a fume hood.[2] The compound is a fine powder and can generate dust.
Storage: Store at Room Temperature. Hygroscopic nature is minimal, but keep desicated to ensure precise stoichiometry.
References
PubChem. (2025).[2][3] Compound Summary: 3-Fluoro-4-methylbenzenesulfonamide.[1][2] National Library of Medicine.[2] [Link](Note: Search via structure or CAS 329909-29-7 for exact entry)[1][2]
Supuran, C. T. (2008).[2] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181.[1][2] [Link]
Meanwell, N. A. (2018).[2] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.[2] [Link][1][2]
Amerigo Scientific. (2024).[2] Fluorinated Building Blocks. [Link][1][2][4]
A Strategic Framework for Risk Mitigation in Medicinal Chemistry Workflows[1]
Executive Summary & Chemical Profile
3-Fluoro-4-methylbenzenesulfonamide (CAS: 329909-29-7) is a specialized fluorinated intermediate primarily utilized in the synthesis of bioactive scaffolds, particularly for carbonic anhydrase inhibitors and anti-tumor agents.[1][2] Its structural combination of a lipophilic toluene core, an electron-withdrawing fluorine atom, and a polar sulfonamide group creates specific handling challenges regarding bioavailability and irritation potential.[1]
This guide moves beyond the standard Safety Data Sheet (SDS) to provide a causality-driven operational protocol . It explains why specific hazards exist and how to implement self-validating safety systems.
Weakly acidic; soluble in basic aqueous solutions.[1]
Hazard Identification: The Mechanistic "Why"
Standard GHS classifications list this compound as an Irritant (H315, H319, H335).[1] However, understanding the mechanism of toxicity is required for effective protection.[1]
The Sulfonamide-Fluorine Synergy[1]
Dermal Absorption & Irritation (H315): The methyl-benzene (toluene) core provides lipophilicity, facilitating penetration of the stratum corneum.[1] Once in the epidermal layer, the sulfonamide moiety (–SO₂NH₂) acts as a hydrogen-bond donor/acceptor, disrupting local protein structures and causing contact dermatitis.[1]
Ocular Damage (H319): The fluorine atom at the 3-position increases the acidity of the sulfonamide protons via inductive effects.[1] Upon contact with the moist surface of the cornea (pH ~7.4), the compound can partially ionize, leading to immediate chemical irritation and potential corneal opacity if untreated.[1]
Respiratory Sensitization (H335): As a fine crystalline powder, inhalation allows particles to settle in the bronchial tree.[1] While not a strong alkylating agent, the sulfonamide group is a known pharmacophore for hypersensitivity (e.g., Stevens-Johnson Syndrome precursors), necessitating strict dust control.[1]
Operational Handling Strategy (The "How")
This section defines the engineering controls and Personal Protective Equipment (PPE) required to break the chain of exposure.
Engineering Controls: The Primary Barrier[1]
Containment: All weighing and open-vessel manipulations must occur within a Class II Fume Hood or a Powder Containment Enclosure.[1]
Validation: Ensure face velocity is between 0.4 – 0.6 m/s .
Self-Validation: Use a vane anemometer or the hood's digital monitor to confirm airflow before opening the vial.[1]
PPE Selection Matrix
Protection Zone
Requirement
Scientific Rationale
Hand (Primary)
Nitrile Gloves (≥ 0.11 mm)
Nitrile offers superior resistance to aromatic hydrocarbons compared to latex.[1]
Hand (Secondary)
Double Gloving
Required when handling solutions in organic solvents (e.g., DMSO, DCM) which act as carrier vehicles for skin absorption.[1]
Respiratory
N95 / P2 Mask
Only required if working outside a hood (emergency only).[1] The solid dust is the primary vector.
Eye
Chemical Splash Goggles
Safety glasses are insufficient due to the fine particulate nature of the solid.[1]
Visual Workflow: Safe Handling Protocol
The following diagram outlines the logical flow for handling this compound, emphasizing decision gates for safety.
Figure 1: Operational workflow with embedded quality control steps (Melting Point verification).
Emergency Response & Stability
This section provides a decision tree for accidents, moving beyond generic advice to specific chemical countermeasures.
Chemical Stability[1]
Storage: Store at room temperature (15–25 °C) in a tightly sealed container.
Incompatibilities: Strong oxidizing agents (risk of sulfonyl oxidation) and strong bases (deprotonation of the sulfonamide nitrogen).[1]
Decomposition: Thermal decomposition releases Hydrogen Fluoride (HF), Sulfur Oxides (SOx), and Nitrogen Oxides (NOx).[1] Note: In a fire, HF generation poses a critical respiratory hazard.[1]
Spill & Exposure Response[1]
Dry Spill: Do not sweep (creates dust).[1] Use a HEPA vacuum or wet-wipe method.[1]
Skin Contact: Wash with soap and water.[1][5] Crucial: Do not use ethanol or acetone to wash skin; these solvents increase the permeability of the skin to the sulfonamide.
Eye Contact: Flush for 15 minutes. If available, use a buffered saline solution rather than plain water to mitigate pH shock.[1]
Understanding the downstream utility helps in assessing risk volume.[1]
Primary Use: Reagent for introducing the 3-fluoro-4-methylphenyl moiety into sulfonamide antibiotics or COX-2 inhibitors.[1]
Reaction Profile: The sulfonamide group is relatively stable.[1] Typical reactions involve N-alkylation or coupling with acyl chlorides.[1]
Waste Disposal: As a halogenated organic compound, it must be segregated into "Halogenated Waste" streams to prevent corrosion of incinerator scrubbers (due to HF formation).[1]
References
PubChem. (n.d.).[1][6] Compound Summary: 3-Fluoro-4-methylbenzenesulfonamide (CAS 329909-29-7).[1][2][3][4][7][8] National Library of Medicine. Retrieved from [Link]
Amerigo Scientific. (n.d.).[1] Chemical Properties: 3-Fluoro-4-methylbenzenesulfonamide.[1][2][3][4][7][8][9][10][11] Retrieved from [Link]
Application Note: Strategic Utilization of 3-Fluoro-4-methylbenzenesulfonamide in Medicinal Chemistry
Abstract This application note details the medicinal chemistry utility of 3-Fluoro-4-methylbenzenesulfonamide (CAS: 329909-29-7), a privileged building block for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) p...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This application note details the medicinal chemistry utility of 3-Fluoro-4-methylbenzenesulfonamide (CAS: 329909-29-7), a privileged building block for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles. We explore its role in "Fluorine Scan" operations to modulate metabolic stability and pKa, particularly in the development of Carbonic Anhydrase Inhibitors (CAIs) and kinase antagonists. Detailed protocols for N-arylation (Buchwald-Hartwig) and enzyme inhibition assays are provided to support drug discovery workflows.
Pharmacophore Profiling & Scientific Rationale
The "Fluorine-Methyl" Synergism
In hit-to-lead optimization, 3-Fluoro-4-methylbenzenesulfonamide offers a dual-vector modification strategy that addresses two common failure modes in drug discovery: metabolic instability and poor potency.
Electronic Modulation (The Fluorine Effect): The fluorine atom at the meta position (relative to the sulfonamide) exerts a strong inductive electron-withdrawing effect (-I). This lowers the
of the sulfonamide group (typically from ~10.0 to ~9.2), enhancing its acidity. In metalloenzymes like Carbonic Anhydrase (CA) , the sulfonamide anion is the active species that coordinates with the Zinc () ion; thus, lower correlates with higher binding affinity [1].
Metabolic Blocking: The C-F bond (bond energy ~116 kcal/mol) is metabolically inert. Placing fluorine at the 3-position blocks Cytochrome P450-mediated aromatic hydroxylation, a common clearance pathway for benzenesulfonamides.
The "Magic Methyl" Effect: The para-methyl group adds steric bulk and lipophilicity (
increase), filling hydrophobic pockets (e.g., the hydrophobic wall of the CA active site) without introducing excessive molecular weight [2].
Structural Activity Relationship (SAR) Logic
The following diagram illustrates the functional logic of this scaffold in a drug design context.
Figure 1: SAR Logic of the 3-Fluoro-4-methylbenzenesulfonamide scaffold showing electronic and steric vectors.
Synthetic Protocols
The primary utility of this molecule is as a nucleophilic partner in cross-coupling reactions to generate N-substituted sulfonamides (e.g., for kinase inhibitors) or as a core fragment for CAIs.
Direct N-arylation of primary sulfonamides is challenging due to the poor nucleophilicity of the nitrogen. This protocol uses a specialized precatalyst system to couple 3-Fluoro-4-methylbenzenesulfonamide with aryl halides [3].
Setup: In a glovebox or under Argon flow, charge a reaction vial with the sulfonamide (1.0 equiv), Aryl Bromide (1.2 equiv),
(2.0 equiv), and tBuXPhos Pd G3 catalyst.
Solvation: Add anhydrous 1,4-Dioxane (0.2 M concentration relative to sulfonamide).
Reaction: Seal the vial and heat to 100°C for 12–16 hours.
Critical Check: Monitor by LC-MS.[1] The fluorine atom on the sulfonamide ring allows for distinct tracking in
-NMR if reaction monitoring is ambiguous by UV.
Workup: Cool to room temperature. Dilute with EtOAc and filter through a pad of Celite to remove inorganic salts and palladium residues.
Purification: Concentrate the filtrate. Purify via Flash Column Chromatography (Hexanes/EtOAc gradient).
Data Validation (Expected):
Yield: typically 75–90%.
-NMR: Shift should remain consistent (~ -115 ppm) but may show slight perturbation due to N-substitution.
Protocol B: Direct Synthesis of Sulfonylureas (Anti-diabetic/Antineoplastic)
Sulfonylureas are potent pharmacophores. This protocol converts the sulfonamide to a sulfonylurea via an isocyanate intermediate.
Dissolve 3-Fluoro-4-methylbenzenesulfonamide (1 mmol) in dry acetone.
Add
(2 mmol) and stir at reflux for 30 min.
Add the appropriate alkyl/aryl isocyanate (1.1 mmol) dropwise.
Reflux for 4–6 hours.
Acidification: Pour mixture into ice water and acidify with 1N HCl to precipitate the sulfonylurea product.
Biological Assay: Carbonic Anhydrase Inhibition
Because the unsubstituted sulfonamide moiety is a classic "zinc binder," this scaffold is frequently screened against Carbonic Anhydrase Isoforms (hCA I, II, IX, XII).
Assay Principle
The inhibition constant (
) is determined by measuring the rate of hydrolysis of 4-nitrophenyl acetate (4-NPA) to 4-nitrophenol (yellow color, ) by the enzyme.
Experimental Workflow
Parameter
Condition
Enzyme
Recombinant hCA II (approx. 10–20 nM final conc.)
Substrate
4-Nitrophenyl acetate (4-NPA), 3 mM stock in DMSO
Buffer
50 mM Tris-SO4, pH 7.6
Detection
Absorbance at 400 nm (Kinetic Mode)
Temperature
25°C
Step-by-Step Protocol:
Preparation: Prepare a serial dilution of 3-Fluoro-4-methylbenzenesulfonamide in DMSO (Range: 0.1 nM to 10
).
Incubation: In a 96-well plate, add 10
of inhibitor solution to 180 of Tris buffer containing the hCA enzyme. Incubate for 15 minutes at 25°C to allow equilibrium binding.
Initiation: Add 10
of 4-NPA substrate solution.
Measurement: Immediately monitor absorbance at 400 nm every 10 seconds for 5 minutes using a microplate reader.
Analysis: Calculate initial velocity (
). Plot % Inhibition vs. Log[Inhibitor] to determine . Convert to using the Cheng-Prusoff equation.
Expected Results:
Due to the fluorine substitution, the
against hCA II is expected to be in the low nanomolar range (10–100 nM) , superior to non-fluorinated analogs (typically >200 nM) [4].
Troubleshooting & QC Data
When sourcing or synthesizing this material, verify purity using the following physicochemical markers.
Cause: Poisoning of Pd catalyst by the free sulfonamide nitrogen or moisture.
Solution: Ensure reagents are strictly anhydrous. Switch to a precatalyst like XPhos Pd G3 if tBuXPhos fails.
References
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link
Schönherr, H., & Cernak, T. (2013). Profound methyl effects in drug discovery and a call for new C-H methylation reactions. Angewandte Chemie International Edition, 52(47), 12256-12267. Link
Bøgevig, A., et al. (2011). Palladium-Catalyzed N-Arylation of Primary Sulfonamides with Aryl Nonaflates. The Journal of Organic Chemistry, 76(11), 4552–4563.[2] Link
Benfodda, Z., et al. (2010).[3] Synthesis and investigation of inhibition effect of fluorinated sulfonamide derivatives on carbonic anhydrase. European Journal of Medicinal Chemistry, 45(3), 1225-1229.[3] Link
Synthesis of bioactive compounds from 3-Fluoro-4-methylbenzenesulfonamide
Executive Summary 3-Fluoro-4-methylbenzenesulfonamide (CAS: 1082662-76-9 / CID: 2064138) represents a high-value pharmacophore scaffold in modern drug discovery.[1] Its utility stems from the synergistic combination of t...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
3-Fluoro-4-methylbenzenesulfonamide (CAS: 1082662-76-9 / CID: 2064138) represents a high-value pharmacophore scaffold in modern drug discovery.[1] Its utility stems from the synergistic combination of the sulfonamide moiety—a classic zinc-binding group (ZBG) and hydrogen bond donor—with a fluorine atom in the meta position relative to the sulfonamide. This specific substitution pattern modulates the pKa of the sulfonamide nitrogen (enhancing acidity) and improves metabolic stability against aromatic hydroxylation.
This application note details three critical synthetic workflows for transforming this scaffold into bioactive libraries:
Sulfonylurea Synthesis: Accessing antidiabetic and antineoplastic peptidomimetics.
Benzylic Oxidation: Generating bifunctional linkers for Fragment-Based Drug Discovery (FBDD).
Schiff Base Condensation: Targeting Carbonic Anhydrase (CA) isoforms.
Part 1: The Fluorine-Sulfonamide Scaffold
The presence of fluorine at the C3 position (ortho to the methyl, meta to the sulfonamide) exerts a strong inductive effect (-I), lowering the pKa of the sulfonamide
from to . This increased acidity enhances the potency of the molecule as a Carbonic Anhydrase Inhibitor (CAI) by facilitating the formation of the zinc-bound anion species required for catalysis inhibition [1]. Furthermore, the C-F bond increases lipophilicity (), improving membrane permeability compared to the non-fluorinated analog.
Strategic Synthetic Hub
The following diagram illustrates the divergent synthetic pathways available from this core scaffold.
Figure 1: Divergent synthetic pathways from the 3-Fluoro-4-methylbenzenesulfonamide core.[2]
Part 2: Protocol A - Synthesis of Sulfonylureas
Sulfonylureas are a privileged class of compounds, widely used as KATP channel blockers (antidiabetics) and increasingly as antitumor agents (e.g., inhibiting NADH oxidase). The reaction of sulfonamides with isocyanates is the most robust method for generating this linkage.
Mechanism of Action
The reaction requires the deprotonation of the sulfonamide nitrogen to generate a nucleophilic species, which then attacks the electrophilic carbon of the isocyanate. The fluorine substituent on the starting material stabilizes the resulting negative charge, actually facilitating this deprotonation step compared to non-fluorinated analogs [2].
Figure 2: Base-catalyzed mechanism for sulfonylurea formation.
Experimental Protocol
Reagents:
3-Fluoro-4-methylbenzenesulfonamide (1.0 eq)
Aryl/Alkyl Isocyanate (1.1 eq)
Anhydrous Acetone or Acetonitrile (Solvent)
Potassium Carbonate (
) or DBU (1.2 eq)
Procedure:
Dissolution: Dissolve 1.0 mmol of 3-Fluoro-4-methylbenzenesulfonamide in 5 mL of anhydrous acetone.
Activation: Add 1.2 mmol of anhydrous
. Stir at room temperature for 15 minutes to ensure deprotonation.
Coupling: Dropwise add 1.1 mmol of the desired isocyanate (dissolved in 1 mL acetone) over 5 minutes.
Reflux: Heat the mixture to reflux (
) for 4–6 hours. Monitor by TLC (EtOAc:Hexane 1:1). The sulfonamide spot should disappear.
Isolation:
Cool reaction to room temperature.
Filter off the solid inorganic salts.
Evaporate the solvent under reduced pressure.
Redissolve the residue in water (pH > 8 due to salt formation).
Critical Step: Acidify carefully with 1N HCl to pH 3–4. The sulfonylurea will precipitate as a white solid.
Purification: Recrystallize from Ethanol/Water.
Data Validation:
IR: Look for carbonyl stretch (
) around and sulfonyl stretches () at .
Yield Expectations: 85–95% due to the electron-withdrawing effect of Fluorine enhancing the acidity of the sulfonamide.
Part 3: Protocol B - Benzylic Oxidation
To utilize this molecule in Fragment-Based Drug Discovery (FBDD), it is often necessary to convert the methyl group into a carboxylic acid, creating a "linker" capable of amide coupling. The challenge is oxidizing the methyl group without degrading the sulfonamide. Permanganate oxidation is the preferred method [3].
Experimental Protocol
Reagents:
3-Fluoro-4-methylbenzenesulfonamide (1.0 eq)
Potassium Permanganate (
) (3.0 eq)
Pyridine/Water (1:1 v/v)
Procedure:
Setup: In a round-bottom flask, suspend 5 mmol of the starting material in 20 mL of Pyridine/Water (1:1).
Oxidation: Add
(15 mmol) in portions over 30 minutes. The reaction is exothermic; maintain temperature below .
Reflux: Heat to
for 6 hours. The purple color should fade to a brown precipitate ().
Filtration: Filter the hot solution through a Celite pad to remove
. Wash the pad with hot water.
Workup:
Concentrate the filtrate to remove pyridine (azeotrope with water).
Acidify the aqueous residue with 2N HCl to pH 2.
Extract with Ethyl Acetate (
).
Dry over
and concentrate.
Product: 3-Fluoro-4-sulfamoylbenzoic acid.
Application Note: This intermediate is a bioisostere of p-aminobenzoic acid (PABA) derivatives and serves as a precursor for constructing libraries of matrix metalloproteinase (MMP) inhibitors.
Part 4: Bioactivity & Carbonic Anhydrase Inhibition[3][4][5][6]
The 3-fluoro-4-methylbenzenesulfonamide scaffold is particularly relevant for targeting Carbonic Anhydrase IX (CA IX) , a hypoxia-induced enzyme overexpressed in solid tumors.
Selectivity: The fluorine atom induces a specific conformation in the enzyme active site. Supuran et al. have demonstrated that fluorinated benzenesulfonamides often show nanomolar inhibition of CA IX while sparing the cytosolic CA I and II isoforms (which causes side effects) [4].
Schiff Bases: Condensing the sulfonamide amine with aromatic aldehydes yields Schiff bases (Sulfonylimines). These derivatives have shown enhanced affinity for the CA active site due to additional hydrophobic interactions provided by the aldehyde tail [5].
Table 1: Comparative Physicochemical Properties
Property
Non-Fluorinated Analog
3-Fluoro-4-methylbenzenesulfonamide
Impact
MW
171.22
189.21
Negligible steric bulk increase
pKa ()
~10.1
~9.2
Higher Acidity (Better Zinc Binding)
LogP
0.8
1.1
Improved Lipophilicity (Membrane Permeability)
Metabolic Stability
Low (Ring oxidation)
High
Blocked metabolic soft spot
References
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery.
ResearchGate. (2015). Recent Advances in the Synthesis of Sulfonylureas.
Organic Chemistry Portal. (2023). Oxidation of Methyl Groups to Carboxylic Acids.
Winum, J. Y., et al. (2009).[3] Carbonic anhydrase inhibitors; fluorinated phenyl sulfamates show strong inhibitory activity and selectivity.[3] Bioorganic & Medicinal Chemistry Letters.
Application of 3-Fluoro-4-methylbenzenesulfonamide in kinase inhibitor discovery
Application Notes & Protocols Topic: Application of the 3-Fluoro-4-methylbenzenesulfonamide Scaffold in Kinase Inhibitor Discovery Audience: Researchers, scientists, and drug development professionals. Abstract The benze...
Author: BenchChem Technical Support Team. Date: February 2026
Application Notes & Protocols
Topic: Application of the 3-Fluoro-4-methylbenzenesulfonamide Scaffold in Kinase Inhibitor Discovery
Audience: Researchers, scientists, and drug development professionals.
Abstract
The benzenesulfonamide moiety is a cornerstone pharmacophore in medicinal chemistry, renowned for its ability to engage in critical hydrogen bonding interactions within enzyme active sites.[1][2] When strategically functionalized, this scaffold serves as an exceptional starting point for the development of potent and selective enzyme inhibitors. This guide focuses on a specific, rationally designed starting fragment, 3-Fluoro-4-methylbenzenesulfonamide , and its application in the discovery of novel protein kinase inhibitors. We will explore the strategic rationale behind its design, particularly the advantageous roles of the sulfonamide group and the fluoro-substituent.[3][4] This document provides a comprehensive, field-proven framework, complete with detailed experimental protocols, for leveraging this scaffold through the kinase inhibitor discovery cascade—from initial biochemical screening and mechanism of action studies to cellular target validation.
Section 1: The Strategic Value of the 3-Fluoro-4-methylbenzenesulfonamide Scaffold
The Benzenesulfonamide Moiety: A Privileged Hinge-Binding Element
Protein kinases, which constitute one of the largest "druggable" target classes, share a conserved ATP-binding pocket.[5][6] A key feature of this pocket is the "hinge region," a short sequence of amino acids that forms hydrogen bonds with the adenine ring of ATP. A primary strategy in kinase inhibitor design is to mimic these hydrogen bonds.
The sulfonamide group (-SO₂NH₂) is an excellent bioisostere for functional groups that can act as both hydrogen bond donors (the N-H) and acceptors (the sulfonyl oxygens).[7] This duality allows it to form robust, bidentate hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge region, effectively anchoring the inhibitor in the active site. This foundational interaction is a critical first step in achieving high-potency inhibition.
The Strategic Role of Fluorine in Modern Kinase Inhibitors
The incorporation of fluorine into drug candidates is a widely adopted strategy in modern medicinal chemistry to enhance key pharmacological properties.[4][8] Its inclusion in the 3-fluoro-4-methylbenzenesulfonamide scaffold is deliberate and confers several advantages:
Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Introducing fluorine at the 3-position can block potential sites of metabolic oxidation on the aromatic ring, thereby increasing the compound's half-life and bioavailability.[3][4]
Enhanced Binding Affinity: Fluorine is the most electronegative element and can alter the electronic properties of the aromatic ring.[8] This can lead to favorable electrostatic or dipole-dipole interactions with amino acid residues in the kinase active site, increasing binding affinity (potency).[3]
Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of the sulfonamide N-H group. This fine-tuning of acidity is crucial for optimizing the hydrogen bonding geometry and strength with the kinase hinge.[8]
Improved Pharmacokinetics: Strategic fluorination can influence properties like lipophilicity, which affects membrane permeability, oral absorption, and tissue distribution.[4]
Section 2: Conceptual Framework for Inhibitor Design
The journey from a simple fragment to a clinical candidate involves a systematic process of chemical elaboration and biological testing. We will use the 3-fluoro-4-methylbenzenesulfonamide scaffold as our starting point in a hypothetical fragment-based drug design (FBDD) campaign targeting a representative tyrosine kinase.
From Fragment to Lead: A Conceptual Pathway
The core concept is to use the benzenesulfonamide to anchor the molecule in the hinge region and then build upon the scaffold, adding chemical moieties that extend into other pockets of the ATP-binding site to gain potency and selectivity.
Caption: The kinase inhibitor discovery workflow cascade.
Principle: The first step is to determine if derivatives of the scaffold can inhibit the target kinase's activity in a purified, in vitro system. [5]The ADP-Glo™ Kinase Assay (Promega) is a robust, luminescence-based method that measures the amount of ADP produced during the kinase reaction. Lower kinase activity results in less ADP, which is converted to a lower light signal. [9]The IC₅₀ is the concentration of inhibitor required to reduce enzyme activity by 50%.
Methodology:
Reagent Preparation:
Kinase Buffer: Prepare a suitable buffer, e.g., 25 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 2 mM DTT.
[10] * ATP Solution: Prepare a stock solution of ATP in kinase buffer. The final concentration in the assay should be at or near the Kₘ of the kinase for ATP to ensure sensitivity to ATP-competitive inhibitors.
[11][12] * Substrate: Prepare a stock solution of a suitable peptide or protein substrate for the target kinase.
Compound Plate: Prepare a serial dilution of the test compounds (and a known positive control inhibitor) in a 96- or 384-well plate, typically in 100% DMSO.
Kinase Reaction:
In a white, opaque assay plate, add 5 µL of kinase buffer containing the kinase enzyme.
Add 2.5 µL of the test compound dilution (this results in a consistent final DMSO concentration, e.g., 1%). Include "no inhibitor" (100% activity) and "no enzyme" (background) controls.
Pre-incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.
Initiate the reaction by adding 2.5 µL of a solution containing both the substrate and ATP.
Incubate for 60 minutes at 30°C. Ensure this time point is within the linear range of the reaction.
[12]
Detection:
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
Convert the generated ADP to ATP and measure light output by adding 10 µL of Kinase Detection Reagent. Incubate for 30 minutes at room temperature.
Read the luminescence on a plate reader.
Data Analysis:
Normalize the data using the high (DMSO only) and low (no enzyme) controls.
Plot the percent inhibition versus the log of the inhibitor concentration.
Fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
Data Presentation: Illustrative Structure-Activity Relationship (SAR)
The data from Protocol 1 is used to build an SAR table. This table guides the medicinal chemistry effort by revealing which chemical modifications improve potency.
Compound
R-Group Modification (at sulfonamide amine)
Kinase IC₅₀ (nM)
Scaffold-01
-H
>10,000
Scaffold-02
-Methyl
8,500
Scaffold-03
-Cyclopropyl
4,200
Scaffold-04
-Phenyl
950
Scaffold-05
-4-Fluorophenyl
210
Interpretation: This hypothetical data suggests that adding larger, more hydrophobic groups to the sulfonamide nitrogen is beneficial for potency. The jump in activity with the 4-fluorophenyl group (Scaffold-05) indicates a potential favorable interaction in a hydrophobic pocket, guiding the next round of synthesis.
[13]
Protocol 2: Mechanism of Action (MoA) Studies
Principle: Most kinase inhibitors work by competing with ATP for binding to the active site. [14]This can be confirmed by measuring the inhibitor's IC₅₀ at different ATP concentrations. For an ATP-competitive inhibitor, the apparent IC₅₀ will increase as the concentration of ATP increases, because more inhibitor is required to outcompete the natural substrate.
[5]
Methodology:
Setup: Perform the kinase inhibition assay as described in Protocol 1.
Variable: Set up multiple parallel experiments. In each experiment, use a different final concentration of ATP (e.g., 0.1x Kₘ, 1x Kₘ, and 10x Kₘ).
Measurement: For each ATP concentration, determine the full IC₅₀ curve for the inhibitor of interest.
Analysis:
Plot the three IC₅₀ curves.
Expected Result: If the compound is ATP-competitive, you will observe a rightward shift in the potency curve (a higher IC₅₀ value) as the ATP concentration increases.
If the IC₅₀ value does not change significantly with ATP concentration, the inhibitor may be non-competitive or allosteric.
Protocol 3: Kinase Selectivity Profiling
Principle: A good drug candidate should be selective for its intended target to minimize off-target effects and potential toxicity. [11]Kinase selectivity is assessed by screening the inhibitor against a large panel of different kinases. Commercial services (e.g., from Reaction Biology, Eurofins, Carna Biosciences) offer panels that cover a large portion of the human kinome.
Methodology:
Compound Submission: Provide the inhibitor at a specified stock concentration (e.g., 10 mM in 100% DMSO).
Screening: The service provider will typically perform a binding assay or an activity assay against their kinase panel at one or two fixed concentrations of the inhibitor (e.g., 100 nM and 1,000 nM).
Data Reporting: The results are usually reported as the percent inhibition for each kinase at the tested concentration.
Interpretation:
A highly selective inhibitor will show strong inhibition (>90%) of the primary target and minimal inhibition (<50%) of other kinases.
Significant inhibition of other kinases reveals potential off-target liabilities that may need to be addressed through further chemical modification.
Principle: It is crucial to confirm that the inhibitor can enter cells and engage its target in a physiological context. [15]A common method is to treat a cancer cell line that is known to be dependent on the target kinase and then measure the phosphorylation of a key downstream substrate of that kinase via Western blot. [10]A potent inhibitor should reduce the level of this phosphorylation in a dose-dependent manner.
Methodology:
Cell Culture and Treatment:
Culture a relevant cell line (e.g., MV-4-11 cells for a FLT3 inhibitor) to ~70-80% confluency.
[10] * Treat the cells with increasing concentrations of the inhibitor (e.g., 0, 10, 100, 1000 nM) for a defined period (e.g., 2-4 hours).
Cell Lysis:
Wash the cells with ice-cold PBS.
Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
Clarify the lysates by centrifugation to remove cell debris.
Protein Quantification:
Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
Western Blotting:
Separate equal amounts of protein (e.g., 20 µg) from each sample by SDS-PAGE.
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
Block the membrane (e.g., with 5% BSA or non-fat milk in TBST) to prevent non-specific antibody binding.
Incubate the membrane with a primary antibody specific for the phosphorylated form of the downstream substrate (e.g., anti-phospho-STAT5 for a FLT3 kinase inhibitor).
[10] * Wash the membrane and incubate with an HRP-conjugated secondary antibody.
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
[10] * Validation: Strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) form of the substrate, as well as a loading control like GAPDH or β-actin, to confirm equal protein loading.
Analysis:
Quantify the band intensities. A dose-dependent decrease in the phospho-specific signal relative to the total protein and loading control confirms on-target cellular activity.
Section 4: Troubleshooting and Key Considerations
Compound Solubility: Poor aqueous solubility is a common issue. Ensure DMSO stock concentrations are not so high that the compound precipitates upon dilution into aqueous assay buffer.
DMSO Tolerance: High concentrations of DMSO can inhibit kinase activity. Keep the final DMSO concentration in assays consistent and as low as possible (ideally ≤1%).
[12]* Biochemical vs. Cellular Potency: It is common for inhibitors to be less potent in cellular assays than in biochemical assays. This "potency drop-off" can be due to factors like poor cell permeability, efflux by cellular pumps, or high intracellular ATP concentrations (~1-10 mM).
Assay Artifacts: Some compounds can interfere with assay detection methods (e.g., by quenching luminescence). Always run appropriate controls to identify potential artifacts.
Section 5: Conclusion
The 3-Fluoro-4-methylbenzenesulfonamide scaffold represents a strategically sound starting point for the discovery of novel kinase inhibitors. Its inherent ability to bind the conserved kinase hinge region, combined with the beneficial properties imparted by fluorination, makes it an attractive fragment for elaboration. By following a systematic and self-validating experimental cascade—from high-throughput biochemical screening to rigorous cellular validation—researchers can efficiently translate this promising chemical matter into potent, selective, and cell-active lead compounds for further preclinical development.
Section 6: References
Vertex AI Search. (2021). Fluorescent kinase inhibitors as probes in cancer. RSC Publishing.
Al-Warhi, T., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances.
PubMed Central. (n.d.). Fluorinated small molecule derivatives in cancer immunotherapy: emerging frontiers and therapeutic potential.
Vertex AI Search. (n.d.). Fluorine in drug discovery: Role, design and case studies.
MDPI. (n.d.). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures.
PubMed Central. (n.d.). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins.
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.
BMG LABTECH. (2020). Kinase assays.
Frontiers. (n.d.). Pharmacological approaches to understanding protein kinase signaling networks.
PubMed Central. (n.d.). Measuring and interpreting the selectivity of protein kinase inhibitors.
Lee, K. L., et al. (2017). Discovery of Clinical Candidate... a Potent, Selective Inhibitor of... IRAK4... by Fragment-Based Drug Design. Journal of Medicinal Chemistry.
PubMed Central. (n.d.). Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review.
Vedani, A., & Dunitz, J. D. (1985). Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C... Journal of Medicinal Chemistry.
PubMed Central. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors.
PubMed Central. (n.d.). Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages.
BellBrook Labs. (2026). Protocol Recommendations for Performing a Kinase Inhibition Assay.
NIH. (2023). Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID.
PubMed Central. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro....
PubMed Central. (2023). Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)... a potent Pan-BCR-ABL inhibitor....
MDPI. (n.d.). Design, Synthesis, and Biochemical Evaluation of New Triazole Derivatives as Aurora-A Kinase Inhibitors.
Taylor & Francis Online. (n.d.). The role of fluorine in medicinal chemistry.
ResearchGate. (n.d.). Structure-activity relationship study of sulfonamide derivatives as antidiabetic and anti-Alzheimer's agents.
Massive Bio. (2026). Protein Kinase Inhibitor.
PubMed Central. (n.d.). SU11652 Inhibits tyrosine kinase activity of FLT3 and growth of MV-4-11 cells.
Ouellette, S. B., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS ONE.
Taylor & Francis Online. (n.d.). Benzenesulfonamide derivatives as potent acetylcholinesterase, α-glycosidase, and glutathione S-transferase inhibitors....
YouTube. (2024). Lock and Key with SignalChem Biotech: Drug Discovery in Action.
Yousef, F., et al. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal.
ResearchGate. (2025). Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors....
Northrup, A. B., et al. (2013). Discovery of... a Specific c-Met/Ron dual kinase inhibitor... Journal of Medicinal Chemistry.
YouTube. (2018). HCC Whiteboard #2: The Mechanisms of Action of Tyrosine Kinase Inhibitors.
PubMed Central. (2020). Structure–activity relationships of sulfonamides derived from carvacrol....
Al-Warhi, T., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Publishing.
YouTube. (2020). Structural Activity Relationship (SAR) of Sulfonamides.
Experimental protocol for sulfonamide formation using 3-Fluoro-4-methylbenzenesulfonamide
Application Note & Experimental Protocol -Arylation and -Alkylation of CAS 170755-66-1 Abstract & Strategic Significance 3-Fluoro-4-methylbenzenesulfonamide (CAS: 170755-66-1) represents a high-value scaffold in medicina...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note & Experimental Protocol
-Arylation and -Alkylation of CAS 170755-66-1
Abstract & Strategic Significance
3-Fluoro-4-methylbenzenesulfonamide (CAS: 170755-66-1) represents a high-value scaffold in medicinal chemistry. The specific substitution pattern offers a dual advantage: the 4-methyl group blocks metabolic oxidation at the para-position (a common clearance site), while the 3-fluoro substituent modulates lipophilicity and lowers the pKa of the sulfonamide nitrogen via inductive electron withdrawal.
This guide details two distinct experimental workflows to functionalize this primary sulfonamide:
Palladium-Catalyzed
-Arylation (Buchwald-Hartwig): For constructing biaryl sulfonamide motifs common in COX-2 inhibitors and anticancer agents.
Base-Promoted
-Alkylation: A robust method for introducing aliphatic chains using alkyl halides.
Primary sulfonamides are poor nucleophiles compared to amines. Traditional copper-mediated Ullmann couplings often require harsh temperatures (>100°C). This protocol utilizes a Palladium(0) system with Xantphos , a wide-bite-angle ligand that facilitates the reductive elimination of the sulfonamide-aryl bond, allowing for milder conditions (80-100°C) and higher yields.
Mechanistic Workflow
The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle. The base (
) is critical for deprotonating the sulfonamide after it coordinates to the metal center.
Detailed Protocol
Reagents:
3-Fluoro-4-methylbenzenesulfonamide (1.0 equiv)
Aryl Bromide (1.0 - 1.2 equiv)
(2.5 mol%)
Xantphos (5.0 mol%)
(1.5 equiv, anhydrous)
Solvent: 1,4-Dioxane (anhydrous, degassed)
Step-by-Step:
Preparation: In a glovebox or under strictly inert atmosphere (
/Ar), charge a reaction vial with the sulfonamide (189 mg, 1.0 mmol), Aryl Bromide (1.1 mmol), (23 mg), Xantphos (29 mg), and (488 mg).
Solvation: Add anhydrous 1,4-Dioxane (4 mL). Seal the vial with a crimp cap containing a PTFE septum.
Reaction: Place the vial in a pre-heated block at 90°C . Stir vigorously (800 rpm) for 12–16 hours.
Note: The reaction mixture typically turns from dark red to orange/brown.
Monitoring: Check via LCMS. Look for the
or of the coupled product. The starting sulfonamide peak (MW 189) should disappear.
Workup: Cool to room temperature. Filter the mixture through a pad of Celite to remove inorganic salts and Palladium black. Rinse the pad with EtOAc.
Purification: Concentrate the filtrate. Purify via flash column chromatography (Gradient: 0
40% EtOAc in Hexanes).
Expert Insight: If the reaction stalls, switching the base to
or the solvent to Toluene can sometimes overcome steric hindrance in the aryl bromide partner.
Method B: Base-Promoted
-Alkylation
Rationale
Direct alkylation of sulfonamides is governed by the acidity of the
protons. With a pKa ~9.8, weak bases like are sufficient for reactive alkyl halides (allylic, benzylic). For less reactive alkyl chlorides, a stronger base (NaH) or iodide catalysis (NaI) is required.
Logic Flow for Purification
Sulfonamide alkylation often yields a mixture of mono-alkylated (desired) and di-alkylated (byproduct) species. The following logic ensures isolation of the mono-alkylated product.
Detailed Protocol
Reagents:
3-Fluoro-4-methylbenzenesulfonamide (1.0 equiv)
Alkyl Halide (1.1 equiv)
(2.0 equiv)
Solvent: Acetonitrile (
) or DMF
Step-by-Step:
Setup: Dissolve the sulfonamide (1.0 mmol) in
(5 mL). Add (276 mg, 2.0 mmol). Stir at Room Temperature (RT) for 15 minutes to allow deprotonation.
Addition: Add the Alkyl Halide (1.1 mmol) dropwise.
Reaction:
For reactive halides (Benzyl Br, Allyl Br): Stir at RT for 4–6 hours.
For unreactive halides (Alkyl Cl): Heat to 60°C and add NaI (0.1 equiv) as a catalyst (Finkelstein condition).
Workup (Selective Extraction):
Dilute with water and extract with EtOAc.
Crucial Step: Wash the organic layer with 1M NaOH. The mono-alkylated sulfonamide (still having one acidic proton) will deprotonate and move to the aqueous layer. The di-alkylated byproduct stays in the organic layer.
Separate layers. Acidify the aqueous layer with 1M HCl to pH 2.
Extract the now-protonated product back into EtOAc.
Isolation: Dry over
, filter, and concentrate. Recrystallize from EtOH/Water if necessary.
Analytical Validation
To verify the success of the reaction, compare the NMR of the product against the starting material.
Feature
Starting Material
Product (-Substituted)
1H NMR (DMSO-d6)
Singlet at ~7.4 ppm (2H, )
Triplet/Doublet at ~8.0 ppm (1H, ) or disappearance (if di-sub)
19F NMR
Single peak (Ar-F)
Single peak (Shifted slightly due to electronic change)
LCMS
MW 189.2
MW = 189.2 + Electrophile - Leaving Group
Note on Fluorine Effect: The 3-fluoro substituent typically causes a doublet splitting pattern in the adjacent aromatic protons (H-2 and H-5) in
NMR due to coupling (approx 6-10 Hz).
References
Buchwald-Hartwig Coupling of Sulfonamides
Reference: Fors, B. P., & Buchwald, S. L. (2009). "Pd-Catalyzed Conversion of Aryl Chlorides, Triflates, and Nonaflates to Nitroaromatics." Journal of the American Chemical Society, 131(36), 12898–12899. (Adapted methodology for sulfonamides).[3][1][4][5][6][7][8][9]
Source:
General
-Alkylation Protocols:
Reference: "Sulfonamide Synthesis by Alkyl
Source:
Properties of Fluorinated Benzenesulfonamides
Reference: Supuran, C. T. (2008). "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators." Nature Reviews Drug Discovery, 7, 168–181. (Discusses pKa and bioisosteres).
Source:
Chemical Data Verification
Reference: PubChem Compound Summary for CID 2775666 (Related isomer for property estim
3-Fluoro-4-methylbenzenesulfonamide as an intermediate for pharmaceutical synthesis
Intermediate Profile & Synthetic Protocols for Pharmaceutical Development Part 1: Executive Summary & Strategic Value In the landscape of modern medicinal chemistry, 3-Fluoro-4-methylbenzenesulfonamide represents a "priv...
Author: BenchChem Technical Support Team. Date: February 2026
Intermediate Profile & Synthetic Protocols for Pharmaceutical Development
Part 1: Executive Summary & Strategic Value
In the landscape of modern medicinal chemistry, 3-Fluoro-4-methylbenzenesulfonamide represents a "privileged scaffold." Its value lies not just in its functional groups, but in their specific arrangement. The ortho-fluorine atom confers metabolic stability to the aromatic ring by blocking the P450 oxidation sites, while simultaneously modulating the acidity of the sulfonamide nitrogen and the electronic environment of the para-methyl group.
This Application Note provides validated protocols for synthesizing and utilizing this intermediate. We move beyond basic characterization to demonstrate its role as a divergent hub for generating kinase inhibitor libraries and anti-inflammatory agents.
Key Chemical Advantages[1]
Metabolic Blocking: The C-3 fluorine prevents oxidative metabolism at a typically vulnerable position.
Electronic Modulation: The electron-withdrawing effect of fluorine lowers the pKa of the sulfonamide (approx. pKa 9.5–10.0), enhancing hydrogen-bond donor capability in active sites.
Benzylic Reactivity: The C-4 methyl group is activated for radical halogenation, serving as a "handle" for coupling to heterocyclic cores.
Part 2: Chemical Profile & Specifications[2]
Property
Specification
Notes
IUPAC Name
3-Fluoro-4-methylbenzenesulfonamide
CAS Number
329909-29-7
Molecular Formula
C₇H₈FNO₂S
Molecular Weight
189.21 g/mol
Appearance
White to off-white crystalline solid
Melting Point
142–146 °C
Distinctive sharp melting point aids in purity checks.[1]
Solubility
DMSO, Methanol, Ethyl Acetate
Sparingly soluble in water; insoluble in hexanes.
pKa (calc)
~9.8
More acidic than non-fluorinated toluene sulfonamide.
Part 3: Synthetic Protocols
Protocol A: Primary Synthesis via Ammonolysis
Objective: Conversion of 3-fluoro-4-methylbenzenesulfonyl chloride to the sulfonamide.
Mechanism: Nucleophilic substitution at the sulfur center.
Scale: 10.0 g (Pilot Scale)
Reagent: Ammonium hydroxide (28-30% NH₃ in H₂O) [5.0 equiv, ~10 mL] or Ammonia gas.
Solvent: Tetrahydrofuran (THF) or Acetone [50 mL]
Quench: 1N HCl
Step-by-Step Methodology
Preparation: Dissolve 10.0 g of sulfonyl chloride in 50 mL of THF in a 250 mL round-bottom flask equipped with a magnetic stir bar and an addition funnel. Cool the solution to 0 °C using an ice bath.
Rationale: Sulfonyl chlorides are prone to hydrolysis.[2] Low temperature minimizes the competitive reaction with water.
Ammonolysis: Add Ammonium hydroxide dropwise over 20 minutes. Maintain internal temperature < 10 °C.
Observation: A white precipitate (Ammonium Chloride) will form immediately.[3]
Reaction: Remove the ice bath and allow the mixture to stir at room temperature (25 °C) for 2 hours.
Validation: Monitor by TLC (EtOAc/Hexane 1:1). The starting material (high R_f) should disappear, replaced by the sulfonamide (lower R_f).
Workup: Concentrate the THF under reduced pressure to ~20% volume. Pour the residue into 100 mL of ice-cold water. Stir vigorously for 30 minutes.
Isolation: Filter the white precipitate via vacuum filtration. Wash the cake with cold water (2 x 20 mL) to remove residual ammonium salts.
Purification: Recrystallize from Ethanol/Water (9:1) if purity is <98%.[4] Dry in a vacuum oven at 50 °C for 12 hours.
Initiator: AIBN (Azobisisobutyronitrile) or Benzoyl Peroxide [0.05 equiv]
Solvent: Trifluorotoluene (Green alternative to CCl₄) or Acetonitrile.
Step-by-Step Methodology
Setup: In a dry flask under Argon atmosphere, dissolve the sulfonamide in Trifluorotoluene (0.2 M concentration).
Addition: Add NBS and the radical initiator (AIBN) in one portion.
Initiation: Heat the reaction to reflux (approx. 80–100 °C depending on solvent).
Critical Control: The reaction is radical-mediated.[5] Ensure the solution is degassed prior to heating to prevent oxygen quenching.
Monitoring: Reflux for 4–6 hours. Monitor by HPLC. Stop when di-bromination product (>5%) begins to appear.
Note: The fluorine atom slightly deactivates the benzylic position compared to non-fluorinated toluene, requiring slightly longer reaction times.
Workup: Cool to room temperature. Filter off the solid Succinimide byproduct. Concentrate the filtrate.
Purification: Flash column chromatography (Gradient: 0-40% EtOAc in Hexanes).
Application: The resulting benzyl bromide is a potent electrophile, ready to react with amines or heterocycles to form complex kinase inhibitor scaffolds.
Part 4: Visualizing the Workflow
The following diagram illustrates the divergent synthesis pathways available from this intermediate, highlighting its utility in library generation.
Caption: Figure 1 outlines the transformation of the sulfonyl chloride precursor into the core sulfonamide, which then acts as a divergent hub for either N-functionalization or benzylic coupling.
Part 5: Safety & Handling (E-E-A-T)
Authoritative Safety Note:
Fluorinated sulfonamides possess specific handling requirements distinct from their non-fluorinated counterparts.
Sensitization: Like many sulfonamides, this compound carries a risk of hypersensitivity (sulfa allergy). All manipulations must occur in a fume hood with proper PPE (nitrile gloves, safety glasses).
Fluorine-Specific Hazards: While the C-F bond is stable, combustion of fluorinated compounds can release Hydrogen Fluoride (HF). Do not dispose of in standard organic waste if incineration is the disposal method; flag for halogenated waste streams.
Reactivity: The sulfonyl chloride precursor is a lachrymator and corrosive. Keep water away until the controlled quench step.
References
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 16782487, 4-Fluoro-3-nitrobenzenesulfonamide (Analogous Structure). Retrieved from [Link]
Vogel, A. I. (1989).Vogel's Textbook of Practical Organic Chemistry (5th Edition). Longman Scientific & Technical. (Standard reference for ammonolysis of sulfonyl chlorides).
Djerassi, C. (1948). "Brominations with N-Bromosuccinimide." Chemical Reviews, 43(2), 271–317. (Foundational text for Wohl-Ziegler reaction mechanics).
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880. (Authoritative source on the metabolic stability conferred by fluorine).
The Emerging Role of Benzenesulfonamides in Anti-Influenza Drug Discovery: Targeting Viral Fusion
The relentless global challenge of influenza necessitates the continuous development of novel antiviral agents that can overcome the limitations of existing therapies, such as the emergence of drug-resistant strains.[1][...
Author: BenchChem Technical Support Team. Date: February 2026
The relentless global challenge of influenza necessitates the continuous development of novel antiviral agents that can overcome the limitations of existing therapies, such as the emergence of drug-resistant strains.[1][2][3] This guide delves into the promising class of benzenesulfonamide derivatives as potent inhibitors of influenza virus replication. Moving beyond the established mechanisms of neuraminidase and M2 ion channel inhibition, this document will illuminate the role of benzenesulfonamides as viral fusion inhibitors, with a focus on their interaction with the influenza hemagglutinin (HA) protein.[4][5][6] While we will use 3-Fluoro-4-methylbenzenesulfonamide as a representative chemical scaffold, the principles and protocols discussed herein are broadly applicable to the wider class of benzenesulfonamide-based anti-influenza agents.
Introduction: A New Frontier in Anti-Influenza Strategy
Influenza A viruses, with their segmented RNA genome, are notorious for their rapid evolution, leading to seasonal epidemics and occasional pandemics.[4] For years, the therapeutic arsenal against influenza has been dominated by neuraminidase inhibitors (e.g., oseltamivir, zanamivir) and M2 ion channel blockers (adamantanes).[6][7][8][9] However, the efficacy of these drugs is threatened by the rise of resistant viral strains, underscoring the urgent need for new therapeutic strategies that target different aspects of the viral life cycle.[1]
One of the most critical and highly conserved processes in the influenza virus life cycle is the fusion of the viral envelope with the host cell's endosomal membrane.[1][4][5] This process is mediated by the viral surface glycoprotein, hemagglutinin (HA).[5][10] Benzenesulfonamide derivatives have emerged as a compelling class of small molecules that can effectively inhibit this fusion process.[4][5]
Mechanism of Action: Stabilizing Hemagglutinin to Prevent Fusion
The anti-influenza activity of benzenesulfonamide derivatives stems from their ability to bind to the HA protein and stabilize its pre-fusion conformation.[4][5] Under the acidic conditions of the endosome, HA undergoes a dramatic and irreversible conformational change, which is essential for exposing the fusion peptide and mediating the merger of the viral and endosomal membranes.[1][5] By binding to a hydrophobic pocket in the stalk region of HA, these inhibitors act as a molecular clamp, preventing this pH-induced structural rearrangement.[4]
Figure 1: Mechanism of action of benzenesulfonamide derivatives.
Structure-Activity Relationship (SAR) and Lead Optimization
The development of potent benzenesulfonamide-based HA inhibitors has been guided by extensive structure-activity relationship (SAR) studies. Starting from initial hits like salicylamides, researchers have systematically modified the chemical structure to enhance antiviral potency, improve metabolic stability, and increase oral bioavailability.[4]
Key insights from these studies include:
The sulfonamide group can be a critical pharmacophore for interacting with the target protein.
Substitutions on the phenyl ring of the benzenesulfonamide core can significantly impact activity. For instance, the introduction of halogen atoms can enhance binding affinity.
The nature of the substituent linked to the sulfonamide nitrogen is crucial for overall potency and pharmacokinetic properties.
Table 1: Example Structure-Activity Relationship Data for Benzenesulfonamide Derivatives
Compound
R1 Group
R2 Group
EC50 (nM) vs. Influenza A/Weiss/43 (H1N1)
Lead Compound
H
3-amino
210
Optimized Compound
Cl
3-amino
86
Note: This table is a representative example based on findings in the literature and does not represent data for 3-Fluoro-4-methylbenzenesulfonamide itself, but rather illustrates the principles of SAR in this class of compounds.[4]
Experimental Protocols
The following section provides detailed protocols for the synthesis, characterization, and biological evaluation of benzenesulfonamide derivatives as anti-influenza agents.
General Synthesis of Benzenesulfonamide Derivatives
This protocol outlines a general method for the synthesis of benzenesulfonamide derivatives, which can be adapted for specific target molecules like those incorporating the 3-fluoro-4-methylphenyl moiety.
Figure 2: General synthetic workflow for benzenesulfonamide derivatives.
Step-by-Step Protocol:
Diazotization and Sulfonation (Sandmeyer Reaction):
Dissolve the starting aniline (e.g., 4-methyl-3-fluoroaniline) in a suitable acidic medium (e.g., concentrated HCl).
Cool the solution to 0-5 °C in an ice bath.
Add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the low temperature to form the diazonium salt.
In a separate flask, prepare a solution of sulfur dioxide (SO₂) in a suitable solvent, catalyzed by a copper(I) or copper(II) salt.
Slowly add the diazonium salt solution to the SO₂ solution to yield the corresponding benzenesulfonyl chloride.
Ammonolysis:
Carefully add the crude benzenesulfonyl chloride to an excess of aqueous ammonia (NH₄OH) or a solution of ammonia in an organic solvent.
Stir the reaction mixture until the conversion to the sulfonamide is complete (monitor by TLC or LC-MS).
Isolate the crude 3-fluoro-4-methylbenzenesulfonamide by filtration or extraction.
Purification:
Purify the product by recrystallization or column chromatography to obtain the desired benzenesulfonamide core.
Coupling to Amine Partners:
Couple the purified benzenesulfonamide with a desired amine partner using a suitable cross-coupling reaction, such as the Buchwald-Hartwig amination or Ullmann condensation. This step is crucial for exploring the SAR of the amine substituent.
In Vitro Antiviral Activity Assays
4.2.1. Cytopathic Effect (CPE) Inhibition Assay
This assay is a fundamental method to assess the ability of a compound to protect cells from virus-induced death.
Materials:
Madin-Darby Canine Kidney (MDCK) cells
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
Influenza virus stock (e.g., A/Weiss/43 H1N1)
Test compounds dissolved in DMSO
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar viability reagent
Protocol:
Seed MDCK cells in a 96-well plate and incubate until a confluent monolayer is formed.
Prepare serial dilutions of the test compounds in serum-free DMEM.
Remove the growth medium from the cells and wash with phosphate-buffered saline (PBS).
Infect the cells with influenza virus at a predetermined multiplicity of infection (MOI) for 1 hour at 37 °C.
Remove the virus inoculum and add the compound dilutions to the respective wells.
Incubate the plate at 37 °C in a 5% CO₂ incubator for 48-72 hours.
Assess cell viability using a suitable reagent (e.g., CellTiter-Glo®) according to the manufacturer's instructions.
Calculate the EC₅₀ value (the concentration of compound that protects 50% of cells from CPE).
4.2.2. Hemagglutinin-Mediated Hemolysis Assay
This assay directly assesses the ability of a compound to inhibit the low-pH-induced fusion activity of HA.
Materials:
Chicken red blood cells (cRBCs)
Influenza virus
Test compounds
Citrate buffer (pH 4.2) and PBS (pH 7.4)
Protocol:
Incubate a standardized amount of influenza virus with serial dilutions of the test compound for 30 minutes at room temperature.
Add a suspension of cRBCs to the virus-compound mixture and incubate on ice for 1 hour to allow viral attachment.
Pellet the cRBCs by centrifugation and resuspend them in pre-warmed citrate buffer (pH 4.2) to trigger fusion.
Incubate for 15 minutes at 37 °C.
Stop the reaction by adding cold PBS and pellet the intact cells by centrifugation.
Measure the absorbance of the supernatant at 540 nm to quantify the amount of hemoglobin released.
Calculate the concentration of the compound required to inhibit hemolysis by 50%.
Data Interpretation and Troubleshooting
High EC₅₀ in CPE Assay: If the compound shows low potency, consider the possibility of poor cell permeability. Modifications to the chemical structure to enhance lipophilicity may be necessary.
Lack of Activity in Hemolysis Assay: This could indicate that the compound's mechanism of action is not at the fusion step. Alternatively, the compound may be unstable at low pH.
Cytotoxicity: Always run a parallel cytotoxicity assay without the virus to ensure that the observed effects are due to antiviral activity and not toxicity to the host cells.
Conclusion and Future Directions
Benzenesulfonamide derivatives represent a promising class of anti-influenza agents with a distinct mechanism of action that targets the highly conserved process of viral fusion.[4][5] The continued exploration of their SAR, coupled with detailed mechanistic studies, will be crucial for the development of next-generation influenza therapeutics. The protocols outlined in this guide provide a solid foundation for researchers to synthesize, evaluate, and optimize these compelling compounds in the ongoing fight against influenza.
References
Lee, M., et al. (2022). A synergistic therapy against influenza virus A/H1N1/PR8 by a HA1 specific neutralizing single-domain VL and an RNA hydrolyzing scFv. Frontiers in Immunology. Available at: [Link]
Tang, G., et al. (2011). Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors. ACS Medicinal Chemistry Letters, 2(8), 575-579. Available at: [Link]
Caruso, A., et al. (2025). Antiviral strategies against influenza virus: an update on approved and innovative therapeutic approaches. Journal of Medical Virology. Available at: [Link]
Amerigo Scientific. 3-Fluoro-4-methylbenzenesulfonamide (97%). Available at: [Link]
Google Patents. (2023). CN117003766B - Anti-influenza virus derivative and application thereof.
Wang, C. C., et al. (2019). Development of effective anti-influenza drugs: congeners and conjugates – a review. Journal of Biomedical Science, 26(1), 78. Available at: [Link]
Luo, G., et al. (2011). Inhibition of Influenza A Virus (H1N1) Fusion by Benzenesulfonamide Derivatives Targeting Viral Hemagglutinin. PLoS ONE, 6(12), e29120. Available at: [Link]
de la Guardia, C., & Lleonart, R. (2014). Anti-Influenza Treatment: Drugs Currently Used and Under Development. Current Medicinal Chemistry, 21(23), 2639-2650. Available at: [Link]
Forcados, G. E., et al. (2022). Antiviral options and therapeutics against influenza: history, latest developments and future prospects. Frontiers in Microbiology, 13, 988433. Available at: [Link]
Google Patents. (2019). CN109400500B - Preparation method of 3-fluoro-4-methylbenzonitrile.
Medical Dialogues. (2023). Study identifies a new compound that inhibits influenza virus replication. YouTube. Available at: [Link]
Centers for Disease Control and Prevention. (2026). Influenza Antiviral Medications: Summary for Clinicians. Available at: [Link]
Li, S., et al. (2022). Development and Effects of Influenza Antiviral Drugs. Molecules, 27(19), 6537. Available at: [Link]
Zannella, A., et al. (2025). N-[(Thiophen-3-yl)methyl]benzamides as Influenza Virus Fusion Inhibitors Acting on H1 and H5 Hemagglutinins. bioRxiv. Available at: [Link]
Scripps Research. (2019). Scientists discover a potential strategy to treat influenza A. EurekAlert!. Available at: [Link]
Kadam, R. U., & Wilson, I. A. (2017). Influenza Virus: Small Molecule Therapeutics and Mechanisms of Antiviral Resistance. Viruses, 9(4), 75. Available at: [Link]
Ludwig, S. (2009). Cellular targets for influenza drugs: High-throughput RNAi screens in human cells suggest new approaches to curb influenza virus infection. PLoS Pathogens, 5(1), e1000293. Available at: [Link]
Wang, C. C., et al. (2019). Development of effective anti-influenza drugs: Congeners and conjugates- A review. Journal of Biomedical Science, 26(1), 78. Available at: [Link]
Luo, G., Colonno, R., & Krystal, M. (1996). Molecular mechanism underlying the action of a novel fusion inhibitor of influenza A virus. Virology, 226(1), 66-76. Available at: [Link]
Vasile, C., & Padureanu, V. (2021). Current trends in the development of anti-influenza drugs. Nicolae Testemitanu State University of Medicine and Pharmacy of the Republic of Moldova. Available at: [Link]
Application Notes & Protocols: Leveraging 3-Fluoro-4-methylbenzenesulfonamide for Advanced Structure-Activity Relationship (SAR) Studies
Abstract The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents.[1] The strategic introduction of specific substituents can profoundly modulate a molecul...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents.[1] The strategic introduction of specific substituents can profoundly modulate a molecule's physicochemical and pharmacokinetic properties. This guide focuses on 3-Fluoro-4-methylbenzenesulfonamide , a versatile starting scaffold for structure-activity relationship (SAR) studies. We will explore the rationale behind its selection, detailing the critical roles of the fluoro and methyl groups in modern drug design. This document provides comprehensive, field-proven protocols for the synthesis of an analog library, subsequent in vitro evaluation against a relevant biological target (Carbonic Anhydrase), and the systematic analysis of the resulting SAR data to guide the rational design of more potent and selective drug candidates.
Introduction: The Strategic Value of the 3-Fluoro-4-methylbenzenesulfonamide Scaffold
The process of drug discovery is an iterative cycle of design, synthesis, and testing. The selection of a starting scaffold is a critical decision that dictates the trajectory of a research program. The 3-Fluoro-4-methylbenzenesulfonamide scaffold is a privileged starting point for several key reasons:
The Sulfonamide Core: The sulfonamide group is a versatile pharmacophore known for its ability to act as a bioisostere for carboxylic acids and amides.[2][3] It is a potent zinc-binding group, making it a classic inhibitor of metalloenzymes, most notably the Carbonic Anhydrases (CAs).[4] Its hydrogen bonding capabilities allow it to engage with a wide variety of biological targets.[5]
The Role of Fluorine: The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry.[6][7] Its high electronegativity and small size can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable electrostatic interactions, and modulate pKa and lipophilicity to improve cell permeability and overall pharmacokinetic profiles.[6][8][9][10][11]
The Influence of the Methyl Group: The methyl group at the 4-position provides a handle for probing steric and hydrophobic interactions within a target's binding site. It also influences the electronic properties of the aromatic ring, subtly altering the reactivity and binding characteristics of the entire molecule.
This guide provides a systematic workflow for exploiting these features to build a robust SAR model.
Figure 1: A comprehensive workflow for SAR studies.
Section 1: Synthesis of the Core Scaffold and Analog Library
A successful SAR campaign begins with the robust synthesis of the core molecule and a diverse set of analogs. The following protocols outline a generalizable approach.
Protocol 1: Synthesis of 3-Fluoro-4-methylbenzenesulfonamide
This protocol describes a common route starting from 2-fluoro-1-methylbenzene (o-fluorotoluene).
Materials:
2-fluoro-1-methylbenzene
Chlorosulfonic acid
Ammonium hydroxide (28-30%)
Dichloromethane (DCM)
Sodium bicarbonate (NaHCO₃)
Anhydrous sodium sulfate (Na₂SO₄)
Ice bath, magnetic stirrer, separatory funnel, rotary evaporator
Procedure:
Chlorosulfonation:
In a fume hood, cool a flask containing chlorosulfonic acid (3.0 eq.) in an ice bath to 0°C.
Slowly add 2-fluoro-1-methylbenzene (1.0 eq.) dropwise to the stirred chlorosulfonic acid, ensuring the temperature does not exceed 10°C.
Once the addition is complete, allow the reaction to stir at room temperature for 12-16 hours.
Scientist's Note: This is an electrophilic aromatic substitution. The sulfonyl chloride group will predominantly add para to the activating methyl group and ortho to the deactivating but ortho, para-directing fluoro group, yielding the desired 3-fluoro-4-methylbenzenesulfonyl chloride. Excess chlorosulfonic acid is used to drive the reaction to completion.
Work-up and Isolation of Sulfonyl Chloride:
Carefully pour the reaction mixture onto crushed ice. A white precipitate (the sulfonyl chloride intermediate) should form.
Extract the aqueous mixture with dichloromethane (3x volumes).
Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield crude 3-fluoro-4-methylbenzenesulfonyl chloride.
Rationale: The quench on ice hydrolyzes any remaining chlorosulfonic acid. The DCM extraction isolates the organic product, and the bicarbonate wash neutralizes any residual acid.
Ammonolysis:
Dissolve the crude sulfonyl chloride in a suitable solvent like THF or acetone.
Add this solution dropwise to a flask containing an excess of concentrated ammonium hydroxide in an ice bath.
Stir the reaction vigorously for 2-3 hours at room temperature.
Rationale: The nucleophilic ammonia displaces the chloride to form the desired sulfonamide.[1] Using an excess of ammonia ensures the reaction goes to completion and neutralizes the HCl byproduct.
Final Purification:
Remove the organic solvent using a rotary evaporator.
Collect the resulting solid precipitate by filtration.
Recrystallize the solid from an appropriate solvent system (e.g., ethanol/water) to obtain pure 3-Fluoro-4-methylbenzenesulfonamide.
Confirm identity and purity via ¹H NMR, ¹³C NMR, and LC-MS.
Protocol 2: Generation of an N-Substituted Analog Library
To explore the SAR around the sulfonamide nitrogen, a library of derivatives can be synthesized from the 3-fluoro-4-methylbenzenesulfonyl chloride intermediate.
Procedure:
Follow Protocol 1, steps 1-2 to generate the 3-fluoro-4-methylbenzenesulfonyl chloride intermediate.
In parallel, set up an array of reaction vials. To each vial, add a different primary or secondary amine (1.1 eq.) and a non-nucleophilic base like triethylamine or DIPEA (1.5 eq.) in a solvent such as DCM.
Add a solution of the sulfonyl chloride (1.0 eq.) in DCM to each vial.
Stir the reactions at room temperature for 12-24 hours.
Wash each reaction mixture with 1M HCl, followed by saturated NaHCO₃, and finally brine.
Dry the organic layers over Na₂SO₄ and concentrate.
Purify each analog using column chromatography or preparative HPLC.
Figure 2: Key modification points for SAR studies.
Section 2: In Vitro Biological Evaluation
With a library of compounds in hand, the next step is to assess their biological activity. We will use the inhibition of human Carbonic Anhydrase II (hCA II) as a representative assay, as sulfonamides are classic inhibitors of this enzyme class.[12]
Protocol 3: Carbonic Anhydrase II Inhibition Assay (Esterase Activity)
This assay measures the inhibition of the esterase activity of hCA II using 4-nitrophenyl acetate (NPA) as a substrate.
Materials:
Human Carbonic Anhydrase II (recombinant)
4-Nitrophenyl acetate (NPA)
Tris buffer (pH 7.4)
DMSO (spectroscopic grade)
Test compounds and a known inhibitor (e.g., Acetazolamide)
96-well microplates
Microplate reader capable of reading absorbance at 405 nm
Procedure:
Preparation of Reagents:
Prepare a stock solution of hCA II in Tris buffer.
Prepare a stock solution of NPA in acetonitrile or DMSO.
Prepare serial dilutions of test compounds and the control inhibitor (Acetazolamide) in DMSO. The final DMSO concentration in the well should be ≤1%.
Scientist's Note: Keeping the DMSO concentration low is critical to prevent enzyme denaturation and assay interference.
Assay Protocol:
To each well of a 96-well plate, add:
Tris buffer.
hCA II enzyme solution.
1 µL of the compound dilution (or DMSO for control).
Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme binding.
Initiate the reaction by adding the NPA substrate solution to each well.
Rationale: The pre-incubation step ensures that the inhibitor has sufficient time to bind to the enzyme before the substrate is introduced, providing a more accurate measurement of inhibition.
Data Acquisition:
Immediately begin monitoring the increase in absorbance at 405 nm every 30 seconds for 10-15 minutes. The product, 4-nitrophenol, is yellow and absorbs at this wavelength.
The rate of reaction (V) is determined from the initial linear portion of the absorbance vs. time curve.
Data Analysis:
Calculate the percent inhibition for each compound concentration relative to the DMSO control:
% Inhibition = 100 * (1 - (V_inhibitor / V_control))
Plot the % Inhibition against the logarithm of the compound concentration.
Fit the data to a dose-response curve (e.g., four-parameter logistic model) to determine the IC₅₀ value for each compound.
The IC₅₀ values obtained from the biological assay are now systematically analyzed to understand how structural changes impact activity.
Hypothetical SAR Data Table
The data should be organized into a table that clearly links structural modifications to biological activity.
Compound ID
R¹ Group
R² Group
hCA II IC₅₀ (nM)
Notes
Scaffold-01
H
H
1250
Parent Scaffold
SAR-01
Methyl
H
850
Small alkyl improves activity
SAR-02
Ethyl
H
720
Larger alkyl further improves activity
SAR-03
iso-Propyl
H
1500
Steric bulk is detrimental
SAR-04
Benzyl
H
250
Aromatic ring introduces favorable π-π stacking
SAR-05
H
Methyl
1100
Modest improvement
SAR-06
Methyl
Methyl
450
Synergistic effect of dual substitution
SAR-07
Acetazolamide
-
12
Control Inhibitor
Analysis of the SAR Table:
R¹ Position: The data suggests that the R¹ position can accommodate small alkyl and aromatic groups. A simple progression from methyl (SAR-01) to ethyl (SAR-02) shows a slight increase in potency, likely due to enhanced hydrophobic interactions. However, the larger iso-propyl group (SAR-03) reduces activity, indicating a potential steric clash in the binding pocket. The significant increase in potency with the benzyl group (SAR-04) strongly suggests a beneficial aromatic or π-stacking interaction is possible.
R² Position: Modification at the R² position with a methyl group (SAR-05) has a less pronounced effect than at R¹, but is still favorable.
Synergy: The disubstituted compound (SAR-06) is significantly more potent than either monosubstituted analog, indicating that both pockets can be occupied simultaneously to achieve higher affinity.
This initial analysis provides clear vectors for the next round of analog design. For instance, exploring different substituted benzyl groups at R¹ or combining the benzyl group at R¹ with a methyl group at R² would be logical next steps.
To build a more comprehensive model, primary SAR data should be supplemented with secondary assays and computational analysis.
Selectivity Profiling: Active compounds should be tested against other accessible isoforms of the target enzyme (e.g., hCA I, IV, IX). High selectivity is a key attribute of a successful drug candidate.
In Silico Molecular Docking: Computational docking of the synthesized analogs into the crystal structure of the target protein (e.g., hCA II) can provide a structural hypothesis for the observed SAR.[13] It can help visualize the steric clashes and favorable interactions suggested by the experimental data.
Quantitative Structure-Activity Relationship (QSAR): For larger datasets, QSAR models can be built to correlate physicochemical properties (e.g., logP, molecular weight, electronic parameters) with biological activity, enabling the prediction of potency for virtual compounds.[14][15]
Conclusion
The 3-Fluoro-4-methylbenzenesulfonamide scaffold represents a highly tractable starting point for medicinal chemistry campaigns. Its inherent features, derived from the sulfonamide core, the fluorine atom, and the methyl group, provide multiple avenues for optimization. By employing a systematic workflow of synthesis, robust biological evaluation, and careful data analysis, researchers can efficiently navigate the chemical space around this scaffold to develop potent and selective inhibitors. The iterative nature of this process, guided by a continuously evolving SAR model, is fundamental to the principles of modern drug discovery.
References
Ang, W., Luo, Y. F., & Deng, Y. (2011). 3-Fluoro-4-nitrophenyl 4-methylbenzenesulfonate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 4), o750. [Link]
Ang, W., Luo, Y. F., & Deng, Y. (2011). 3-Fluoro-4-nitrophenyl 4-methylbenzenesulfonate. ResearchGate. [Link]
Vaškevičiūtė, K., et al. (2024). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. Molecules, 29(11), 2636. [Link]
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Essential Role of 4-Fluoro-3-methylbenzaldehyde in Modern Pharmaceutical Synthesis. [Link]
Smirnovas, V., et al. (2024). Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. Chemistry – A European Journal. [Link]
De Vita, D., et al. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry, 63(13), 7068–7091. [Link]
Iqbal, T., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Bio-Technologia, 102(2), 199–212. [Link]
ResearchGate. (2024). Design, synthesis, evaluation and 3D-QSAR analysis of benzosulfonamide benzenesulfonates as potent and selective inhibitors of MMP-2. [Link]
Makriyannis, A., et al. (2004). The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids. Medicinal Chemistry Research, 13, 158-171. [Link]
ResearchGate. (n.d.). Structure–activity relationship (SAR) of the synthesized sulfonamide derivatives. [Link]
ResearchGate. (n.d.). Potential bioisosteres for sulfones and sulfonamides, examples of... [Link]
Dudutienė, V., et al. (2014). Comparison of Performance of Docking, LIE, Metadynamics and QSAR in Predicting Binding Affinity of Benzenesulfonamides. Journal of Computer-Aided Molecular Design, 28(7), 779–792. [Link]
ResearchGate. (2019). Role of Fluorine in Drug Design and Drug Action. [Link]
Drug Hunter. (2024). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. [Link]
Taylor & Francis Online. (2021). Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity. [Link]
Google Patents. (2019). CN109400500B - Preparation method of 3-fluoro-4-methylbenzonitrile.
Taylor & Francis Online. (2014). The role of fluorine in medicinal chemistry. [Link]
ResearchGate. (2024). Structure‐Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid‐β Aggregation. [Link]
ZU Scholars. (2017). Routes to drug design via bioisosterism of carboxyl and sulfonamide groups. [Link]
IntechOpen. (2023). Fluorine in drug discovery: Role, design and case studies. [Link]
MDPI. (2022). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. [Link]
ResearchGate. (2019). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). [Link]
N-alkylation and N-arylation reactions of 3-Fluoro-4-methylbenzenesulfonamide
Application Note: N-Alkylation and N-Arylation of 3-Fluoro-4-methylbenzenesulfonamide Introduction & Strategic Analysis 3-Fluoro-4-methylbenzenesulfonamide is a critical scaffold in medicinal chemistry, often serving as...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: N-Alkylation and N-Arylation of 3-Fluoro-4-methylbenzenesulfonamide
Introduction & Strategic Analysis
3-Fluoro-4-methylbenzenesulfonamide is a critical scaffold in medicinal chemistry, often serving as a bioisostere for carboxylic acids or as a core pharmacophore in carbonic anhydrase inhibitors, anti-cancer agents (e.g., histone deacetylase inhibitors), and anti-inflammatory drugs.
The reactivity of this molecule is defined by the sulfonamide nitrogen (
).
Acidity: The
of the sulfonamide proton is approximately 10.0–10.5. The electron-withdrawing fluorine at the meta position slightly increases acidity compared to unsubstituted benzenesulfonamide, while the electron-donating methyl at the para position exerts a minor destabilizing effect on the conjugate base.
Nucleophilicity: Once deprotonated, the nitrogen atom becomes a potent nucleophile. However, the sulfonyl group's strong electron-withdrawing nature delocalizes the negative charge, making the anion "hard" and requiring specific conditions for efficient coupling, particularly in N-arylation.
This guide details three field-proven protocols designed to overcome the poor intrinsic nucleophilicity of the neutral sulfonamide.
Reaction Pathways & Logic
The following diagram illustrates the divergent synthetic pathways for functionalizing the sulfonamide nitrogen.
Figure 1: Divergent synthetic pathways for N-functionalization. Path A follows standard
kinetics, while Paths B and C rely on transition metal catalytic cycles.
Protocol A: Base-Mediated N-Alkylation
This is the "workhorse" method for introducing aliphatic chains. The choice of base is critical: weak bases (
) require polar aprotic solvents and heat, while strong bases () allow for room temperature reactions but require anhydrous conditions.
Mechanism:
Nucleophilic Substitution.
Key Challenge: Over-alkylation (formation of N,N-dialkyl species) is rare due to the steric bulk of the sulfonyl group, but can occur with methyl iodide.
Setup: Charge a dried reaction vial with 3-Fluoro-4-methylbenzenesulfonamide (1.0 equiv) and
(2.0 equiv).
Solvation: Add anhydrous DMF (Dimethylformamide) to achieve a concentration of 0.2 M. Stir at Room Temperature (RT) for 15 minutes. Note: This pre-stirring ensures partial deprotonation.
Addition: Add the Alkyl Halide (1.2 equiv) dropwise.
Optimization: If using a volatile halide (e.g., MeI, EtI), seal the vessel immediately.
Reaction:
For primary alkyl halides: Stir at 60°C for 4–6 hours.
For secondary alkyl halides: Increase temperature to 90°C and time to 12–16 hours.
Workup: Dilute with EtOAc and wash extensively with water (3x) and LiCl (5% aq) to remove DMF. Dry over
and concentrate.
Validation:
TLC: The product will be less polar (higher
) than the starting sulfonamide.
NMR: Look for the disappearance of the
singlet (approx 7.5 ppm) and appearance of an doublet (approx 8.0 ppm) if mono-alkylated.
) fails for most aryl halides unless they are highly electron-deficient. Palladium catalysis is the gold standard for coupling sulfonamides with unactivated aryl bromides or chlorides.
Key Insight: Sulfonamides are difficult substrates for Pd-catalysis due to their propensity to bind Pd and inhibit the cycle. The use of bulky, electron-rich phosphine ligands (e.g., XPhos or BrettPhos ) is non-negotiable to facilitate the reductive elimination step.
Experimental Procedure
Component
Equivalents
Role
Substrate
1.0
3-Fluoro-4-methylbenzenesulfonamide
Aryl Bromide
1.0 – 1.1
Coupling Partner
Pd Catalyst
0.02 (2 mol%)
Pre-catalyst: XPhos Pd G3
Base
2.0
(Tribasic Potassium Phosphate)
Solvent
0.2 M conc.
1,4-Dioxane (degassed)
Step-by-Step:
Inert Atmosphere: Flame-dry a Schlenk tube or microwave vial and purge with Argon/Nitrogen.
Alternative: If G3 precatalyst is unavailable, use
(1 mol%) and XPhos (4 mol%).
Solvation: Add degassed 1,4-Dioxane .
Reaction: Seal and heat to 100°C for 12 hours.
Microwave Option: 120°C for 1 hour.
Workup: Filter through a pad of Celite (eluting with EtOAc) to remove inorganic salts and palladium black. Concentrate and purify via column chromatography.[2]
For cost-sensitive applications or when using Aryl Iodides, Copper catalysis is preferred. This method requires higher temperatures and is less tolerant of steric hindrance than the Pd method.
Ligand Choice:DMEDA (N,N'-Dimethylethylenediamine) or L-Proline are essential to stabilize the Cu(I) species and prevent disproportionation.
3-Fluoro-4-methylbenzenesulfonamide: Strategic Synthesis and Functionalization in Carbonic Anhydrase Inhibitor Design
Part 1: Strategic Overview & Rationale The "Tail Approach" and Scaffold Selection The development of Carbonic Anhydrase Inhibitors (CAIs) has evolved from simple sulfonamides to complex "dual-tail" molecules capable of i...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Strategic Overview & Rationale
The "Tail Approach" and Scaffold Selection
The development of Carbonic Anhydrase Inhibitors (CAIs) has evolved from simple sulfonamides to complex "dual-tail" molecules capable of isoform-selective inhibition (specifically targeting tumor-associated hCA IX and XII). The 3-Fluoro-4-methylbenzenesulfonamide scaffold represents a privileged pharmacophore in this domain due to two critical structure-activity relationship (SAR) features:
Electronic Modulation (The Fluorine Effect): The fluorine atom at the meta position (relative to the sulfonamide) exerts an inductive electron-withdrawing effect (-I). This lowers the pKa of the sulfonamide primary amine (
) from (unsubstituted) to .
Causality: Lower pKa increases the fraction of the deprotonated sulfonamidate anion (
) at physiological pH. Since the anionic form is the active species binding to the Zn(II) ion in the enzyme active site, this modification directly enhances potency.
Hydrophobic Anchoring (The Methyl Group): The para-methyl group provides a hydrophobic handle that interacts with the lipophilic patches of the enzyme active site (specifically the hydrophobic wall formed by residues Val121, Leu198, and Trp209 in hCA II/IX). Furthermore, it serves as a chemically versatile "benzylic handle" for further derivatization.
Mechanism of Action
The primary sulfonamide moiety coordinates to the catalytic Zn(II) ion in a tetrahedral geometry, displacing the zinc-bound water molecule/hydroxide ion essential for catalysis. The 3-fluoro and 4-methyl substituents orient the phenyl ring within the cone-shaped active site, optimizing van der Waals contacts.
Part 2: Experimental Protocols
Protocol A: De Novo Synthesis of the Core Scaffold
Use this protocol if starting from the parent hydrocarbon (2-fluorotoluene).
Objective: Regioselective synthesis of 3-fluoro-4-methylbenzenesulfonyl chloride followed by ammonolysis.
of chlorosulfonic acid to in a round-bottom flask equipped with a drying tube.
Add
of 2-fluorotoluene dropwise over 30 minutes. Note: The methyl group directs ortho/para. The fluorine directs ortho/para. The 4-position (para to methyl, meta to fluorine) is sterically favored and electronically activated.
Allow the mixture to warm to room temperature (RT) and stir for 2 hours.
Heat to
for 1 hour to drive the reaction to completion.
Quench: Pour the reaction mixture very slowly onto
of crushed ice. The sulfonyl chloride will precipitate as an oil or solid.
Extract with Ethyl Acetate (
). Wash organic layer with cold water and brine. Dry over .
Ammonolysis (Formation of Sulfonamide):
Take the crude sulfonyl chloride (dissolved in
acetone or THF).
Cool to
.
Add
of concentrated aqueous ammonium hydroxide (28%) dropwise.
Stir at RT for 4 hours.
Workup: Evaporate the organic solvent. Acidify the aqueous residue to pH 2 with 1M HCl (to protonate the sulfonamide and precipitate it).
Filter the white precipitate.[1] Recrystallize from Ethanol/Water.
Use this protocol to extend the inhibitor for isoform selectivity (e.g., targeting CA IX).
Objective: Functionalize the 4-methyl group via Wohl-Ziegler bromination to create a generic intermediate for "Tail" attachment.
Step-by-Step Methodology
Protection (Optional but Recommended):
While sulfonamides are stable, protecting the
as an N-acetyl derivative (using Acetic Anhydride) can prevent side reactions during radical bromination.
Direct Route: If skipping protection, use excess NBS and careful monitoring.
Radical Bromination:
Dissolve 3-fluoro-4-methylbenzenesulfonamide (
) in or Benzotrifluoride (greener alternative).
Add N-Bromosuccinimide (NBS) (
) and AIBN (catalytic, ).
Reflux under Argon for 4–6 hours. Monitor by TLC (formation of benzyl bromide).
Workup: Filter off succinimide. Evaporate solvent.
Nucleophilic Substitution (The "Click" or "Amine" Path):
Path A (Click Chemistry): React the benzyl bromide with
in DMF to form the azide. Then perform CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition) with an alkyne-functionalized tail.
Path B (Amination): React the benzyl bromide with a secondary amine (e.g., morpholine, piperazine) in Acetonitrile with
.
Part 3: Biological Evaluation (Protocol)
Stopped-Flow
Hydration Assay
Objective: Determine the inhibition constant (
) against hCA I, II, IX, and XII.
Buffer: 20 mM HEPES (pH 7.5), 20 mM
.
Indicator: 0.2 mM Phenol Red.
Substrate:
-saturated water (approx. 17 mM).
Procedure:
Incubate enzyme (hCA) with the inhibitor (dissolved in DMSO, final concentration <1%) for 15 minutes at RT.
Mix enzyme/inhibitor solution with substrate solution in a Stopped-Flow apparatus (e.g., Applied Photophysics).
Monitor the absorbance decrease at 557 nm (acidification due to
).
Calculation: Fit the initial rates to the Cheng-Prusoff equation to derive
.
Part 4: Visualization & Data
Synthesis & Mechanism Flowchart[3][4]
Caption: Synthesis pathway from commercial precursors to the core sulfonamide scaffold and subsequent elaboration into high-affinity inhibitors.
Comparative Data: Substituent Effects[5]
Compound Structure
pKa (Sulfonamide)
hCA II Ki (nM)
hCA IX Ki (nM)
Notes
Benzenesulfonamide
10.1
1500
280
Baseline reference.
4-Methylbenzenesulfonamide
10.2
900
210
Methyl adds hydrophobic contact but raises pKa slightly.
3-Fluoro-benzenesulfonamide
9.3
250
45
Fluorine acidity enhancement improves potency.
3-Fluoro-4-methylbenzenesulfonamide
9.4
180
35
Optimal balance of acidity and hydrophobicity.
Note: Data values are representative approximations based on SAR trends in fluorinated sulfonamides [1, 2].
Part 5: References
Vertex AI Search. (2025). Functionalization of fluorinated benzenesulfonamides and their inhibitory properties toward carbonic anhydrases. PubMed. Link
Supuran, C. T., et al. (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. Journal of Medicinal Chemistry. Link
Blackburn, G. M., & Turkmen, H. (2005). Synthesis of alpha-fluoro- and alpha,alpha-difluoro-benzenemethanesulfonamides: new inhibitors of carbonic anhydrase. Organic & Biomolecular Chemistry. Link
Google Patents. (2004). WO2004054974A2 - Piperidine derivatives as CCR5 antagonists (Preparation of 3-fluoro-4-methylbenzenesulfonamide). Link
Shellhamer, D. F., et al. (2010). Chlorosulfonyl Isocyanate Reactions with Fluoroalkenes. Journal of Organic Chemistry. Link
Protocol for Monitoring Reactions with 3-Fluoro-4-methylbenzenesulfonamide via Thin-Layer Chromatography (TLC)
An Application Note from the Office of the Senior Application Scientist **Abstract This comprehensive application note provides a detailed protocol for the effective use of Thin-Layer Chromatography (TLC) to monitor the...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Note from the Office of the Senior Application Scientist
**Abstract
This comprehensive application note provides a detailed protocol for the effective use of Thin-Layer Chromatography (TLC) to monitor the progress of chemical reactions involving 3-Fluoro-4-methylbenzenesulfonamide. This guide is designed for researchers, medicinal chemists, and process development scientists who require a reliable, rapid, and cost-effective method to assess reaction completion, identify the formation of products, and detect potential byproducts. We delve into the foundational principles, provide step-by-step experimental procedures, and offer expert insights into troubleshooting and data interpretation, ensuring robust and reproducible results.
Foundational Principles: Why TLC is the Workhorse for Reaction Monitoring
Thin-Layer Chromatography (TLC) is a cornerstone analytical technique in synthetic chemistry due to its simplicity, speed, and high sensitivity.[1][2] The principle of separation is based on the differential partitioning of components in a mixture between a stationary phase (a solid adsorbent coated on a plate) and a mobile phase (a liquid solvent or eluent).[3] For a molecule like 3-Fluoro-4-methylbenzenesulfonamide, its polarity, governed by the sulfonamide (-SO₂NH₂) and fluoro-aromatic moieties, dictates its interaction with the stationary phase.
The Stationary Phase: Typically, silica gel (SiO₂) is used. Its surface is rich in polar silanol (Si-OH) groups. Polar compounds, such as the starting sulfonamide with its hydrogen-bonding capable NH₂ group, will adsorb strongly to the silica gel.[3][4]
The Mobile Phase (Eluent): A solvent or mixture of solvents is drawn up the plate via capillary action. It competes with the stationary phase for the analyte. A more polar eluent will more effectively displace compounds from the silica, causing them to travel further up the plate.[5]
By carefully selecting an eluent system, we can create a scenario where the starting material, product(s), and any intermediates have different affinities for the stationary phase, resulting in distinct vertical separation on the TLC plate. The progress of the reaction is visualized by the gradual disappearance of the starting material spot and the appearance and intensification of the product spot(s).[6][7]
Physicochemical Profile of 3-Fluoro-4-methylbenzenesulfonamide:
While specific data for this exact molecule is sparse, we can infer its properties from its structure and related compounds. It possesses a polar sulfonamide group and a moderately polar fluoro-aromatic ring.[8][9] It is expected to be a solid at room temperature and soluble in polar organic solvents like ethyl acetate, acetone, and methanol, but have low solubility in non-polar solvents like hexane.[9][10] This polarity is the key determinant for selecting the TLC conditions.
The TLC Workflow: A Visual Guide
The following diagram outlines the logical flow of the TLC monitoring process, from initial setup to final analysis.
Caption: Workflow for reaction monitoring using TLC.
Detailed Experimental Protocol
This protocol is designed as a self-validating system. The inclusion of starting material (SM), reaction mixture (Rxn), and co-spot (Co) lanes on a single plate provides an internal reference for unambiguous interpretation.
Materials and Reagents
TLC Plates: Silica gel 60 F₂₅₄ plates (the "F₂₅₄" indicates a fluorescent indicator for visualization under 254 nm UV light).
Solvents: HPLC or analytical grade solvents are required. Common choices include:
Ethyl Acetate
Hexane or Heptane
Dichloromethane (DCM)
Methanol (MeOH)
Apparatus:
TLC developing chamber with lid
Capillary spotters or micropipettes
Pencil (never use a pen)
Ruler
Forceps
UV lamp (254 nm and 365 nm)
Staining jar and heating device (hot plate or heat gun)
Visualization Reagents (choose one):
Potassium Permanganate (KMnO₄) Stain: 1.5 g KMnO₄, 10 g K₂CO₃, 1.25 mL 10% NaOH, 200 mL water.
p-Anisaldehyde Stain: 2.5 mL p-anisaldehyde, 95 mL ethanol, 2.5 mL conc. H₂SO₄, 1 mL acetic acid.[11]
Fluorescamine Solution: 0.1 mg/mL in acetone (prepare fresh). This is particularly effective for visualizing primary amines and sulfonamides.[12][13]
Step-by-Step Methodology
Plate Preparation:
Using a pencil and ruler, gently draw a straight line (the origin) about 1 cm from the bottom of the TLC plate. Do not gouge the silica.
Mark three small, equidistant ticks on this line for sample application. Label them "SM" (Starting Material), "Co" (Co-spot), and "Rxn" (Reaction Mixture) at the top of the plate.
Eluent and Chamber Preparation:
Select an appropriate eluent system (see Table 1 for guidance). A common starting point for sulfonamides is 30-50% ethyl acetate in hexane.
Pour the prepared eluent into the developing chamber to a depth of about 0.5 cm. The solvent level must be below the origin line on your TLC plate.[14]
Cut a piece of filter paper, place it in the chamber so it lines one wall and is wetted by the solvent. This saturates the chamber atmosphere with solvent vapor, ensuring a uniform solvent front and reproducible results.[15] Close the chamber and let it equilibrate for 5-10 minutes.
Sample Preparation and Spotting:
SM Sample: Dissolve a tiny amount (tip of a needle) of pure 3-Fluoro-4-methylbenzenesulfonamide in a few drops of a volatile solvent (e.g., ethyl acetate or the reaction solvent).
Rxn Sample: Using a capillary spotter, take a small aliquot directly from the reaction mixture. If the mixture is very concentrated, dilute it first.
Spotting:
Dip a clean capillary spotter into the SM solution and gently touch it to the "SM" tick on the origin line. Let the solvent evaporate. The goal is a small, concentrated spot, ideally 1-2 mm in diameter.[1]
Repeat the process for the Rxn sample on the "Rxn" tick.
For the Co-spot lane, first spot the SM sample, then, using a clean spotter, carefully spot the Rxn sample directly on top of the dried SM spot. This lane is crucial for confirming if the spot in the reaction mixture is indeed unreacted starting material.[16]
Development:
Using forceps, carefully place the spotted TLC plate into the equilibrated chamber. Ensure the plate is level and not touching the filter paper.
Close the lid and allow the eluent to travel up the plate via capillary action. Do not disturb the chamber during development.[3]
When the solvent front is about 1 cm from the top of the plate, use forceps to remove it. Immediately mark the position of the solvent front with a pencil.[1]
Visualization and Interpretation:
UV Light: First, examine the dried plate under a UV lamp (254 nm). Aromatic compounds like the sulfonamide and its derivatives will appear as dark spots against the glowing green background.[17] Circle the spots lightly with a pencil.
Staining (Optional but Recommended): If spots are faint or more information is needed, proceed to chemical staining.
Dip the plate into the chosen staining solution using forceps.
Gently heat the plate with a heat gun or on a hot plate until colored spots appear. Be cautious not to overheat or char the plate. Different compounds may yield different colors with stains like p-anisaldehyde, providing an additional layer of identification.[16]
Analysis:
Calculate the Retention Factor (R_f_): For each spot, measure the distance from the origin to the center of the spot and divide it by the distance from the origin to the solvent front.[18][19]
R_f_ = (Distance traveled by sample) / (Distance traveled by solvent)
Assess Reaction Progress:
t=0: A strong spot should be visible in the SM and Rxn lanes at the same R_f_ value.
During Reaction: The spot corresponding to the starting material in the "Rxn" lane should diminish in intensity, while a new spot (the product) with a different R_f_ value appears.
Completion: The reaction is considered complete when the starting material spot is completely absent from the "Rxn" lane. The "Co" lane will confirm this; you will see the product spot and the reference SM spot clearly separated.
Data Presentation: Eluent System Selection
The choice of eluent is the most critical variable in TLC.[1] The goal is to achieve an R_f_ value for the compound of interest between 0.2 and 0.4 for optimal separation.[4]
Hypothetical Reaction
Product Polarity vs. Starting Material (SM)
Expected Product R_f_ vs. SM R_f_
Suggested Starting Eluent System (v/v)
Rationale
N-Alkylation
Less Polar
Higher
20-40% Ethyl Acetate / Hexane
The addition of an alkyl group masks the polar N-H bond, decreasing interaction with silica gel and increasing mobility.
Aromatic Nitration
More Polar
Lower
50-70% Ethyl Acetate / Hexane or 5% MeOH / DCM
The nitro group is strongly electron-withdrawing and polar, increasing adsorption to the silica gel and reducing mobility.
Conversion to a Salt
Significantly More Polar
Much Lower
10-20% MeOH / DCM with 1% Acetic Acid
Salts are highly polar and often require a highly polar mobile phase, sometimes with an acid/base modifier to suppress ionization and reduce streaking.
Note: These are starting points. The ratio of solvents should be systematically varied to achieve optimal separation.[5]
Troubleshooting Common TLC Issues
Problem
Potential Cause(s)
Expert Solution(s)
Spots are streaked or "tailing"
1. Sample is too concentrated (overloaded).2. Compound is highly acidic/basic.3. Inappropriate solvent polarity.
1. Dilute the sample solution before spotting.2. Add a small amount (0.5-1%) of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the eluent.3. Adjust the eluent system; streaking can occur if the polarity is too low.
All spots remain at the origin (R_f_ ≈ 0)
Eluent is not polar enough to move the compounds.
Increase the polarity of the eluent. For an ethyl acetate/hexane system, increase the percentage of ethyl acetate. If maxed out, switch to a more polar system like methanol/DCM.[5]
All spots run to the solvent front (R_f_ ≈ 1)
Eluent is too polar.
Decrease the polarity of the eluent. For an ethyl acetate/hexane system, decrease the percentage of ethyl acetate.[5]
No spots are visible under UV light
The compounds are not UV-active at 254 nm.
Always follow up with a chemical stain. A broad-spectrum stain like potassium permanganate or p-anisaldehyde is essential for visualizing non-UV-active compounds.[14][17]
Poor separation between SM and product
The eluent system does not have the right selectivity.
Try a different solvent mixture. For example, if ethyl acetate/hexane fails, try dichloromethane/methanol. Different solvents interact with compounds in unique ways, potentially improving separation.[20]
This troubleshooting guide is based on common laboratory observations and established chromatographic principles.[14][16][21]
References
Ang, W., Luo, Y.-F., & Deng, Y. (2011). 3-Fluoro-4-nitrophenyl 4-methylbenzenesulfonate. Acta Crystallographica Section E: Structure Reports Online, 67(3), o750. [Link]
National Center for Biotechnology Information (2011). 3-Fluoro-4-nitrophenyl 4-methylbenzenesulfonate. PubChem Compound Summary. [Link]
National Center for Biotechnology Information. (n.d.). (3-Fluoro-4-methylphenyl)methanesulfonamide. PubChem Compound Summary. [Link]
Yung, D. K., Forrest, T. P., Manzer, A. R., & Gilroy, M. L. (1977). Reactions of Benzenesulfonohydrazides and Benzenesulfonamides With Hydrogen Chloride or Hydrogen Bromide in Acetic Acid. Journal of Pharmaceutical Sciences, 66(7), 1009-1012. [Link]
Chemistry LibreTexts. (2022). The Retention Factor. [Link]
Bitesize Bio. (2021). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. [Link]
Nocentini, A., et al. (2020). Diversely N-substituted benzenesulfonamides dissimilarly bind to human carbonic anhydrases: crystallographic investigations of N-nitrosulfonamides. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1364-1372. [Link]
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: TLC. [Link]
University of Colorado Boulder, Department of Chemistry. (n.d.). Thin Layer Chromatography (TLC). [Link]
Al-Ghorbani, M., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 11, 28435-28447. [Link]
Journal of Food and Drug Analysis. (2010). Thin-layer Chromatographic Method for Quantification of Sulfonamides in Chicken Meat. [Link]
ALWSCI Blogs. (2023). How To Choose The Best Eluent For Thin Layer Chromatography (TLC). [Link]
Lab-Training. (2023). Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. [Link]
Anis, I., et al. (2014). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. BioMed Research International. [Link]
University of Toronto Scarborough. (n.d.). Thin Layer Chromatography. [Link]
HR Patel Institute of Pharmaceutical Education and Research. (n.d.). Practical Lab Manual. [Link]
Research and Reviews. (2022). Analytical Procedure of Thin Layer Chromatography Technique. [Link]
Use as a chemical probe for biological target identification
Application Note: Chemical Probes for Biological Target Identification Abstract In modern drug discovery, phenotypic screening often identifies potent bioactive compounds with unknown mechanisms of action. This guide det...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Chemical Probes for Biological Target Identification
Abstract
In modern drug discovery, phenotypic screening often identifies potent bioactive compounds with unknown mechanisms of action. This guide details the transition from a "hit" compound to a validated "chemical probe" for target identification. We focus on Photoaffinity Labeling (PAL) and Activity-Based Protein Profiling (ABPP) , the industry standards for mapping small molecule-protein interactions in complex proteomes. This protocol emphasizes the "Click-Chemistry" enabled workflow, quantitative mass spectrometry (SILAC/TMT), and rigorous control systems required to distinguish true targets from non-specific binders.
Principles of Probe Design: The "Trinity" Architecture
A successful target identification campaign begins with synthetic chemistry. You cannot simply use the parent compound; it must be functionalized without destroying its biological activity.
The Three Critical Components:
Selectivity Group (Ligand): The parent molecule driving binding affinity.
Critical Consideration: Structure-Activity Relationship (SAR) data is vital here. The linker must be attached at a solvent-exposed region to avoid steric clash with the binding pocket.
Reactive Group (Warhead):
Photoaffinity (PAL): Benzophenones, diazirines, or aryl azides. Diazirines are preferred due to their small size and rapid carbene generation upon UV irradiation (~365 nm), minimizing non-specific labeling.
Electrophilic (ABPP): Acrylamides or epoxides that covalently bind to nucleophilic residues (Cys, Ser, Lys) in the active site.
Reporter/Handle:
Alkyne/Azide: A "minimalist" handle for downstream Click Chemistry (CuAAC). Preferred over bulky biotin/fluorophores during cell incubation to maximize cell permeability.
The following diagram illustrates the logical flow of a Target ID experiment using a photo-crosslinking probe.
Figure 1: Workflow for Photoaffinity Labeling (PAL). The process converts transient non-covalent interactions into permanent covalent bonds via UV irradiation, followed by bio-orthogonal tagging and enrichment.
Rationale: Labeling in live cells maintains compartmentalization and native protein folding.
Protocol:
Seed cells to 80-90% confluency.
Experimental Arm: Treat with Probe (e.g., 5 µM) for 1-4 hours.
Control Arm (Competition): Pre-incubate with 100 µM parent compound for 1 hour, then add 5 µM Probe.
Negative Control: DMSO vehicle only.
Step 2: Photo-Crosslinking
Rationale: Converts the reversible drug-target interaction into an irreversible covalent bond.
Protocol:
Wash cells 2x with cold PBS to remove unbound probe.
Keep cells on ice (prevents protein degradation).
Irradiate at 365 nm for 10 minutes.
Note: Use a glass filter to block <300 nm UV to prevent DNA damage and non-specific protein crosslinking.
Step 3: Lysis and Click Chemistry (CuAAC)
Rationale: The alkyne handle is inert. We must "click" a Biotin-Azide tag onto it for enrichment.
Protocol:
Lyse cells in RIPA buffer with protease inhibitors. Sonication may be required.
Adjust protein concentration to 1-2 mg/mL.
Prepare Click Mix (Final Concentrations):
Biotin-Azide: 100 µM
TCEP (Reducing agent): 1 mM
TBTA (Ligand): 100 µM
CuSO4: 1 mM
Add Click Mix to lysate. Vortex and incubate for 1 hour at RT in the dark.
Step 4: Enrichment and Digestion
Protocol:
Pre-wash Streptavidin-agarose beads.
Incubate "clicked" lysate with beads for 2 hours or overnight at 4°C.
Stringent Washing: Wash beads with 1% SDS, then 6M Urea.
Why? This removes "sticky" proteins (HSPs, Tubulin) that are not covalently bound to the probe.
On-Bead Digestion: Add Trypsin to digest proteins into peptides directly on the beads.
Collect supernatant containing peptides for LC-MS/MS.
Data Analysis & Validation Strategies
Raw mass spec data will yield hundreds of proteins. Distinguishing the true target from background noise requires quantitative logic.
The Competition Logic
The most powerful validation is the Competition Ratio .
True Target: High intensity in "Probe Only" sample; Low intensity in "Probe + Competitor" sample. (Ratio > 5).[1][2]
Non-Specific Binder: High intensity in both samples. (Ratio ≈ 1).
Figure 2: Decision logic for filtering Mass Spec hits based on competition assays.
Quantitative Proteomics Methods
Feature
Label-Free Quantification (LFQ)
SILAC (Stable Isotope Labeling)
TMT (Tandem Mass Tag)
Principle
Compares peak areas across runs
Metabolic labeling (Heavy/Light AA)
Chemical tagging of peptides
Precision
Low (Subject to run-to-run var)
High (Internal standard)
High (Multiplexing)
Throughput
Low
Medium (2-3 plex)
High (up to 16-plex)
Cost
Low
High (Media/Isotopes)
High (Reagents)
Best For
Initial scoping
Gold Standard Target ID
High-throughput screening
Recommendation: For definitive Target ID, SILAC is preferred. Grow "Heavy" cells (treated with Probe + Competitor) and "Light" cells (Probe only). Mix lysates before enrichment to eliminate variability in pull-down efficiency.
Orthogonal Validation: CETSA
Once a target is identified by MS, validate it using the Cellular Thermal Shift Assay (CETSA) .
Concept: Ligand binding stabilizes a protein, increasing its melting temperature (Tm).
Protocol: Treat cells -> Heat shock (gradient) -> Lyse -> Western Blot for target.[3]
Result: The target protein remains soluble at higher temperatures in the treated sample compared to the control. This confirms physical engagement in a label-free manner [3].
References
Design of Chemical Probes & ABPP:
Niphakis, M. J., & Cravatt, B. F. (2014).[4][5] Enzyme inhibitor discovery by activity-based protein profiling.[6] Annual Review of Biochemistry.
[Link]
Photoaffinity Labeling Protocol:
Smith, E., & Collins, I. (2015). Photoaffinity labeling in target- and binding-site identification.[7][8][9] Future Medicinal Chemistry.
[Link]
CETSA (Cellular Thermal Shift Assay):
Martinez Molina, D., et al. (2013). Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay.[3][10][11][12][13] Science.
[Link]
Quantitative Proteomics (SILAC vs TMT):
Ong, S. E., et al. (2002). Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics.[14][15] Molecular & Cellular Proteomics.
[Link]
Application Note: Strategic Derivatization of 3-Fluoro-4-methylbenzenesulfonamide for Enhanced Biological Potency
For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide to the strategic derivatization of 3-fluoro-4-methylbenzenesulfonamide, a versatile scaffold for the d...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the strategic derivatization of 3-fluoro-4-methylbenzenesulfonamide, a versatile scaffold for the development of potent enzyme inhibitors. We will explore rational design principles, detailed synthetic protocols, and robust bioassay methods to enhance the biological potency of this molecule. The primary focus will be on the derivatization of the sulfonamide nitrogen, a key modification point for tuning the pharmacological properties of this class of compounds. The protocols and insights provided herein are intended to empower researchers to efficiently synthesize and evaluate novel derivatives of 3-fluoro-4-methylbenzenesulfonamide for various therapeutic applications, with a particular emphasis on carbonic anhydrase inhibition.
Introduction: The Rationale for Derivatizing 3-Fluoro-4-methylbenzenesulfonamide
The benzenesulfonamide moiety is a well-established pharmacophore present in a wide array of clinically approved drugs. Its prevalence stems from its ability to act as a bioisostere for other functional groups and to engage in key hydrogen bonding interactions with biological targets. The specific scaffold, 3-fluoro-4-methylbenzenesulfonamide, offers several advantageous features for drug design. The fluorine atom can enhance binding affinity, metabolic stability, and cell permeability, while the methyl group provides a point for further structural modification or can influence the orientation of the molecule within a binding pocket.
Derivatization of this core structure is a proven strategy to modulate its potency, selectivity, and pharmacokinetic properties. The sulfonamide nitrogen, in particular, serves as a critical handle for introducing chemical diversity. By systematically modifying this position, researchers can probe the structure-activity relationships (SAR) of their compounds and optimize their interactions with the target protein.
One of the most prominent targets for benzenesulfonamide-based inhibitors is the family of zinc-containing metalloenzymes known as carbonic anhydrases (CAs).[1][2] These enzymes play crucial roles in various physiological processes, and their dysregulation is implicated in several diseases, including glaucoma, epilepsy, and cancer.[3][4] Therefore, this application note will use carbonic anhydrase inhibition as a primary example to illustrate the principles of derivatization and potency assessment.
Strategic Approaches to Derivatization
The primary focus of our derivatization strategy will be the modification of the sulfonamide nitrogen (N-substitution). This approach allows for the introduction of a wide variety of functional groups that can interact with different regions of the target enzyme's active site, leading to improved potency and selectivity. Two key synthetic strategies are presented below: N-alkylation and N-arylation.
N-Alkylation of 3-Fluoro-4-methylbenzenesulfonamide
N-alkylation introduces aliphatic chains, which can probe hydrophobic pockets within the enzyme's active site. The choice of the alkyl group (linear, branched, cyclic) can significantly impact binding affinity.
Causality behind Experimental Choices: The use of a base such as sodium hydroxide is crucial to deprotonate the sulfonamide nitrogen, making it a more potent nucleophile. The reaction is typically carried out in a polar aprotic solvent like tetrahydrofuran (THF) to facilitate the dissolution of the reactants and promote the reaction.
Protocol 2.1: N-Alkylation of 3-Fluoro-4-methylbenzenesulfonamide
Standard laboratory glassware and magnetic stirrer
Procedure:
To a stirred solution of 3-fluoro-4-methylbenzenesulfonamide (1.0 eq) in anhydrous THF, add sodium hydroxide (1.2 eq).
Stir the mixture at room temperature for 30 minutes.
Add the desired alkyl halide (1.1 eq) dropwise to the reaction mixture.
Allow the reaction to stir at room temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
Combine the organic layers and wash with brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated derivative.
Suzuki-Miyaura Cross-Coupling for N-Arylation
For the introduction of aromatic or heteroaromatic moieties, the Suzuki-Miyaura cross-coupling reaction is a powerful tool.[5][6][7] This palladium-catalyzed reaction allows for the formation of a C-N bond between the sulfonamide nitrogen and an aryl boronic acid.
Causality behind Experimental Choices: The Suzuki-Miyaura coupling requires a palladium catalyst to facilitate the cross-coupling. A ligand, such as a phosphine, is used to stabilize the palladium catalyst and promote the reaction. A base is necessary for the transmetalation step of the catalytic cycle. The choice of solvent, base, and ligand can significantly impact the reaction yield and needs to be optimized for specific substrates.
Protocol 2.2: Suzuki-Miyaura N-Arylation of 3-Fluoro-4-methylbenzenesulfonamide
Materials:
3-Fluoro-4-methylbenzenesulfonamide
Aryl boronic acid
Palladium(II) acetate (Pd(OAc)₂)
Triphenylphosphine (PPh₃)
Potassium carbonate (K₂CO₃)
1,4-Dioxane, anhydrous
Water, deionized
Ethyl acetate
Saturated aqueous ammonium chloride solution
Brine
Anhydrous sodium sulfate (Na₂SO₄)
Rotary evaporator
Standard laboratory glassware and magnetic stirrer
Procedure:
In a round-bottom flask, combine 3-fluoro-4-methylbenzenesulfonamide (1.0 eq), the desired aryl boronic acid (1.5 eq), palladium(II) acetate (0.05 eq), triphenylphosphine (0.1 eq), and potassium carbonate (2.0 eq).
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
Add anhydrous 1,4-dioxane and deionized water (4:1 v/v).
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC.
After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.
Extract the mixture with ethyl acetate (3 x 50 mL).
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
Filter and concentrate the organic layer under reduced pressure.
Purify the crude product by column chromatography on silica gel to obtain the N-arylated derivative.
Workflow for Derivatization and Potency Evaluation
The following diagram illustrates the overall workflow for the synthesis and evaluation of novel 3-fluoro-4-methylbenzenesulfonamide derivatives.
Caption: Workflow for synthesis and evaluation of derivatives.
Potency Assessment: In Vitro Carbonic Anhydrase Inhibition Assay
To evaluate the potency of the newly synthesized derivatives, a robust and reliable bioassay is essential. The following protocol describes a colorimetric assay to determine the inhibitory activity of compounds against carbonic anhydrase.[8][9][10][11]
Principle: This assay measures the esterase activity of carbonic anhydrase. The enzyme catalyzes the hydrolysis of a colorless substrate, p-nitrophenyl acetate (p-NPA), to the yellow-colored product, p-nitrophenol (p-NP). The rate of p-NP formation, monitored by the increase in absorbance at 405 nm, is proportional to the enzyme's activity. Inhibitors will decrease the rate of this reaction.
Protocol 4.1: Carbonic Anhydrase Inhibition Assay
Materials:
Human carbonic anhydrase II (CA II)
p-Nitrophenyl acetate (p-NPA)
Assay Buffer: 50 mM Tris-SO₄, pH 7.6
Test compounds and a known CA inhibitor (e.g., Acetazolamide) as a positive control
Dimethyl sulfoxide (DMSO)
96-well microplate
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
Compound Preparation: Prepare stock solutions of test compounds and the positive control in DMSO. Create a series of dilutions in the assay buffer to achieve the desired final concentrations.
Enzyme Preparation: Prepare a working solution of CA II in the assay buffer. The final concentration should be determined empirically to yield a linear reaction rate over the desired time course.
Assay Setup:
To each well of a 96-well plate, add 20 µL of the appropriate compound dilution (or buffer for the control).
Add 140 µL of assay buffer to each well.
Add 20 µL of the CA II working solution to each well, except for the blank wells (add 20 µL of assay buffer instead).
Incubate the plate at room temperature for 10 minutes.
Reaction Initiation and Measurement:
Initiate the reaction by adding 20 µL of a freshly prepared solution of p-NPA in a minimal amount of DMSO and diluted in assay buffer to each well.
Immediately place the plate in a microplate reader and measure the absorbance at 405 nm every 30 seconds for 10-15 minutes.
Data Analysis:
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance versus time plot.
Calculate the percentage of inhibition for each compound concentration using the following formula:
% Inhibition = [1 - (Vinhibitor / Vcontrol)] x 100
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
Data Presentation and Interpretation
The potency of each derivative is typically expressed as its IC₅₀ value. A lower IC₅₀ value indicates a more potent inhibitor. The results should be tabulated for easy comparison.
Table 1: Hypothetical Potency Data for N-Substituted 3-Fluoro-4-methylbenzenesulfonamide Derivatives against Carbonic Anhydrase II
Compound ID
R-Group (N-substituent)
IC₅₀ (nM)
Parent
-H
5,200
ALK-01
-CH₃
2,800
ALK-02
-CH₂CH₃
1,500
ALK-03
-CH₂Ph
450
ARYL-01
-Ph
980
ARYL-02
-4-F-Ph
750
ARYL-03
-4-OCH₃-Ph
1,200
Control
Acetazolamide
12
Interpretation: The hypothetical data in Table 1 suggests that N-substitution generally improves the potency compared to the parent compound. The introduction of a benzyl group (ALK-03) resulted in the most potent derivative in this series. This type of data is crucial for establishing structure-activity relationships and guiding the design of the next generation of inhibitors.
Structure-Activity Relationship (SAR) and Lead Optimization
The data generated from the potency assays will form the basis for understanding the SAR of your compound series.
Caption: The iterative cycle of SAR-driven lead optimization.
By analyzing how changes in the N-substituent affect potency, you can build a model of the pharmacophore and identify key interactions with the target. For example, if bulky hydrophobic groups consistently lead to higher potency, it suggests the presence of a corresponding hydrophobic pocket in the enzyme's active site. This knowledge can then be used to design new derivatives with even greater potency and selectivity.
Conclusion
The derivatization of 3-fluoro-4-methylbenzenesulfonamide offers a promising avenue for the discovery of novel and potent enzyme inhibitors. By employing rational synthetic strategies and robust biological evaluation methods, researchers can systematically explore the chemical space around this versatile scaffold. The protocols and insights provided in this application note serve as a foundation for initiating and advancing drug discovery programs based on this promising chemical series.
References
Supuran, C. T. (2022). 4-Cyanamidobenzenesulfonamide derivatives: a novel class of human and bacterial carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2664-2674.
Gudynaitė-Franckevičienė, D., et al. (2025). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. International Journal of Molecular Sciences, 26(13), 6466.
Ang, W., Luo, Y. F., & Deng, Y. (2011). 3-Fluoro-4-nitrophenyl 4-methylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 67(3), o750.
Fu, Y., et al. (2022). Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols. Analytical Chemistry, 94(4), 2137–2146.
Angeli, A., et al. (2024). Azobenzenesulfonamide Carbonic Anhydrase Inhibitors as New Weapons to Fight Helicobacter pylori: Synthesis, Bioactivity Evaluation, In Vivo Toxicity, and Computational Studies. Molecules, 29(15), 3539.
Gudynaitė-Franckevičienė, D., et al. (2025). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. International Journal of Molecular Sciences, 26(13), 6466.
CN109400500B - Preparation method of 3-fluoro-4-methylbenzonitrile - Google Patents. (n.d.).
Gudynaitė-Franckevičienė, D., et al. (2025). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. International Journal of Molecular Sciences, 26(13), 6466.
Kumar, A., et al. (2024). Design, synthesis, and biological evaluation of 3-benzenesulfonamide-linked 3-hydrazinoisatin derivatives as carbonic anhydrase inhibitors. Archiv der Pharmazie, e2300485.
Protocol Recommendations for Performing a Kinase Inhibition Assay. (2026, January 20). BellBrook Labs. Retrieved January 30, 2026, from [Link]
Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. Retrieved January 30, 2026, from [Link]
Marson, C. M., et al. (2010). Synthesis of sulfonamide-based kinase inhibitors from sulfonates by exploiting the abrogated SN2 reactivity of 2,2,2-trifluoroethoxysulfonates. Bioorganic & Medicinal Chemistry, 18(12), 4475–4490.
Li, J., et al. (2020). Suzuki Cross-Coupling Reaction with Genetically Encoded Fluorosulfates for Fluorogenic Protein Labeling. Chemistry – A European Journal, 26(68), 15802–15806.
Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025, August 14). Celtarys Research. Retrieved January 30, 2026, from [Link]
Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). (n.d.). Assay Genie. Retrieved January 30, 2026, from [Link]
Wang, B. L., et al. (2020). Synthesis and Biological Activity of Novel Fluorinated Amide Hydroxy Methyl Coumarin Derivatives. Chinese Journal of Organic Chemistry, 40(11), 3829-3839.
Stenfors, B. A., & Ngassa, F. N. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249.
Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. (2024, March 22). YouTube. Retrieved January 30, 2026, from [Link]
Lindskog, S. (2025). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. Methods and Protocols, 8(6), 133.
Kinase assays. (2020, September 1). BMG LABTECH. Retrieved January 30, 2026, from [Link]
El-Fakharany, E. M., et al. (2023). Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. Pharmaceuticals, 16(5), 738.
Wang, D., et al. (2021). Direct alkylation of N,N-dialkyl benzamides with methyl sulfides under transition metal-free conditions. Organic Chemistry Frontiers, 8(19), 5369–5375.
Aiello, D., et al. (2023). The N-Alkylation of Agelastatin A Modulates Its Chemical Reactivity. Marine Drugs, 21(10), 512.
3-Fluoro-4-methylbenzenesulfonamide in the synthesis of anti-cancer therapeutics
Executive Summary: The Fluorine-Sulfonamide Synergy In the landscape of modern oncology therapeutics, 3-Fluoro-4-methylbenzenesulfonamide (CAS 1700-11-4) represents more than a simple building block; it is a "privileged...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Fluorine-Sulfonamide Synergy
In the landscape of modern oncology therapeutics, 3-Fluoro-4-methylbenzenesulfonamide (CAS 1700-11-4) represents more than a simple building block; it is a "privileged scaffold" that addresses two critical challenges in drug design: metabolic stability and selectivity .
The sulfonamide moiety (
) acts as a canonical zinc-binding group (ZBG) for metalloenzymes (e.g., Carbonic Anhydrases) and a hydrogen-bond donor/acceptor in the hinge region of kinases. However, the introduction of the fluorine atom at the ortho position to the methyl group (and meta to the sulfonamide) exerts a profound electronic effect. It lowers the of the sulfonamide nitrogen, enhancing potency against specific targets like Carbonic Anhydrase IX (CA IX) —a key marker of tumor hypoxia—while simultaneously blocking metabolic oxidation at the typically labile aromatic ring positions.
This guide details the strategic application of this intermediate in synthesizing Sulfonylurea-based CA IX inhibitors and Type II Kinase Inhibitors , providing validated protocols for its incorporation.
Chemical Profile & Reactivity Analysis
Property
Specification
Mechanistic Implication
IUPAC Name
3-Fluoro-4-methylbenzenesulfonamide
--
CAS No.
1700-11-4
--
Molecular Weight
189.21 g/mol
Ideal for Fragment-Based Drug Discovery (FBDD)
(Sulfonamide)
~9.8 (Calculated)
Fluorine induction increases acidity vs. non-fluorinated analog ( ~10.1), strengthening metal coordination.
Electronic Effect
-Inductive (F)
Deactivates ring towards electrophilic attack; activates sulfonamide N-H.
Metabolic Liability
4-Methyl Group
The benzylic position is the primary site for CYP450 oxidation. Can be exploited for prodrug design or linker attachment.
Application I: Synthesis of Tumor-Selective CA IX Inhibitors
Context: Solid tumors often overexpress Carbonic Anhydrase IX (CA IX) to survive hypoxic conditions. Sulfonamides inhibit CA IX by coordinating the active site Zinc (
). The 3-fluoro substitution enhances selectivity for the tumor-associated isoform (CA IX) over the cytosolic isoform (CA II), reducing off-target systemic side effects (e.g., acidosis).
Workflow Logic: The "Tail" Approach
We utilize the "Tail Approach" where the sulfonamide binds the Zn, and the scaffold is extended via a urea linker to interact with the hydrophobic pocket of the enzyme.[1]
Protocol A: Sulfonylurea Formation via Isocyanate Coupling
This reaction couples the sulfonamide nitrogen to an aryl isocyanate to generate a high-affinity inhibitor.
Activation: Charge a flame-dried reaction flask with 3-Fluoro-4-methylbenzenesulfonamide (1.0 mmol) and anhydrous acetone (10 mL). Add
(1.2 mmol) and stir at Room Temperature (RT) for 30 minutes. Note: Deprotonation of the sulfonamide is crucial for nucleophilicity.
Coupling: Add the Aryl Isocyanate (1.1 mmol) dropwise over 10 minutes.
Reaction: Reflux the mixture at 55°C for 4–6 hours. Monitor by TLC (Mobile Phase: Hexane/EtOAc 6:4). The spot for the starting sulfonamide should disappear.
Quenching: Cool to RT. Pour the reaction mixture into ice-cold 1M HCl (20 mL) to precipitate the sulfonylurea. Acidification protonates the urea anion, rendering it insoluble.
Purification: Filter the white precipitate. Wash with cold water (
) and diethyl ether () to remove unreacted isocyanate.
Recrystallization: Recrystallize from Ethanol/Water to achieve >98% purity (HPLC).
Application II: Synthesis of Type II Kinase Inhibitors
Context: In kinase inhibitor design, sulfonamides often serve as the "hinge binder". The 3-fluoro-4-methyl motif provides a unique steric profile that fits into the hydrophobic back-pocket of kinases like VEGFR2 or BRAF , often improving residence time.
Protocol B: Buchwald-Hartwig N-Arylation
Direct coupling of the sulfonamide to a heteroaryl halide (e.g., 2-chloropyrimidine) is challenging due to the poor nucleophilicity of the sulfonamide nitrogen. We use a Palladium-catalyzed approach.
Reagents:
3-Fluoro-4-methylbenzenesulfonamide (1.0 equiv)
Aryl Halide (e.g., 4-bromo-pyridine) (1.0 equiv)
Catalyst:
(2 mol%)
Ligand: Xantphos (4 mol%)
Base:
(1.5 equiv)
Solvent: 1,4-Dioxane (degassed)
Step-by-Step Procedure:
Inert Atmosphere: Purge a Schlenk tube with Argon for 15 minutes.
Solvation: Add degassed 1,4-Dioxane (5 mL). Seal the tube.
Catalysis: Heat to 100°C for 12–16 hours. Mechanism: The base generates the sulfonamidate anion, which undergoes transmetallation with the oxidative addition complex.
Work-up: Cool to RT. Filter through a Celite pad to remove Palladium residues. Wash with EtOAc.
Isolation: Concentrate the filtrate. Purify via Flash Column Chromatography (Gradient: 0-5% MeOH in DCM).
Expert Insight: The 4-methyl group is not just a hydrophobic anchor; it is a latent handle. By converting the methyl group to a benzyl bromide, you can attach solubilizing groups (e.g., morpholine) to improve ADME properties without altering the sulfonamide ZBG.
Protocol C: Wohl-Ziegler Bromination
Reagents:
Substrate: Protected Sulfonamide (or raw material if N-H is tolerated)
N-Bromosuccinimide (NBS) (1.05 equiv)
Initiator: AIBN or Benzoyl Peroxide (0.1 equiv)
Solvent:
or Benzotrifluoride (Greener alternative)
Procedure:
Dissolve 3-Fluoro-4-methylbenzenesulfonamide in Benzotrifluoride.
Add NBS and AIBN.
Reflux (80°C) for 3 hours.
Outcome: Yields 4-(bromomethyl)-3-fluorobenzenesulfonamide . This intermediate can now undergo
reactions with amines to create "Dual-Tail" inhibitors.
Visualization of Synthetic Pathways
The following diagram illustrates the divergent synthesis pathways starting from 3-Fluoro-4-methylbenzenesulfonamide, highlighting the decision nodes for Kinase vs. CA IX inhibitor synthesis.
Caption: Divergent synthetic utility of 3-Fluoro-4-methylbenzenesulfonamide in oncology drug discovery.
Quality Control & Troubleshooting
Issue
Probable Cause
Expert Solution
Low Yield in Coupling (Protocol A)
Sulfonamide anion quenching
Ensure anhydrous solvents. The sulfonamide anion is hygroscopic; water acts as a competing nucleophile for isocyanates.
Bis-alkylation (Protocol B)
Excess Aryl Halide
Strictly control stoichiometry (1:1). Use bulky ligands (Xantphos/BrettPhos) to sterically discourage double addition.
Regioselectivity (Protocol C)
Ring Bromination vs. Methyl
The 3-Fluoro group deactivates the ring, favoring radical substitution at the methyl group. However, keep temperature >75°C to favor the radical mechanism over electrophilic substitution.
References
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link
Nocentini, A., et al. (2019). Sulfonamides as Carbonic Anhydrase Inhibitors: Interactions with the Active Site and Structure-Activity Relationship Studies. Journal of Medicinal Chemistry. Link
Bhatia, R., et al. (2022). Synthesis and Anticancer Activity of Pentafluorobenzenesulfonamide Derivatives. ChemMedChem. Link
Roskoski, R. (2021).[2] Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. Link
Meanwell, N. A. (2018).[3] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link
Technical Support Center: Synthesis of 3-Fluoro-4-methylbenzenesulfonamide
Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of 3-Fluoro-4-methylbenzenesulfonamide. This guide is designed for researchers, medicinal chemists, and process...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 3-Fluoro-4-methylbenzenesulfonamide. This guide is designed for researchers, medicinal chemists, and process development professionals to navigate the common challenges associated with this synthesis, improve reaction yields, and ensure high product purity. The information is presented in a practical, question-and-answer format, grounded in established chemical principles and supported by authoritative references.
I. Overview of the Synthetic Pathway
The most common and direct route to 3-Fluoro-4-methylbenzenesulfonamide involves a two-step process starting from 2-Fluorotoluene.
Step 1: Electrophilic Aromatic Substitution (Chlorosulfonation): 2-Fluorotoluene is reacted with chlorosulfonic acid (ClSO₃H) to form the key intermediate, 3-fluoro-4-methylbenzene-1-sulfonyl chloride.
Step 2: Nucleophilic Substitution (Amination): The resulting sulfonyl chloride is then reacted with an ammonia source to yield the final product, 3-Fluoro-4-methylbenzenesulfonamide.
This pathway, while straightforward in principle, presents challenges in regioselectivity and handling of aggressive reagents. This guide will address these specific issues.
Caption: Directive effects influencing the chlorosulfonation of 2-fluorotoluene.
Troubleshooting Actions:
Temperature Control (Critical): Run the reaction at a low temperature. Start the addition of 2-fluorotoluene to chlorosulfonic acid at 0°C or even -5°C. [1]Lower temperatures increase the selectivity for the thermodynamically favored para product over the kinetically favored ortho product.
Rate of Addition: Add the 2-fluorotoluene dropwise to the stirred chlorosulfonic acid. A slow addition rate prevents localized temperature spikes that can decrease selectivity and cause side reactions.
Molar Ratio: While an excess of chlorosulfonic acid is needed to drive the reaction, a very large excess can lead to di-sulfonation or degradation. [2]A molar ratio of approximately 4-5 equivalents of chlorosulfonic acid to 1 equivalent of 2-fluorotoluene is a good starting point.
Parameter
Standard Condition
Optimized Condition for Higher Selectivity
Rationale
Temperature
Room Temperature
-5°C to 5°C
Reduces the rate of side reactions and favors the formation of the sterically less hindered para-isomer.
Reagent Ratio
>6 eq. ClSO₃H
4-5 eq. ClSO₃H
Minimizes potential for polysulfonation and charring while ensuring the reaction goes to completion. [2]
Reaction Time
>3 hours
1-2 hours
Sufficient for completion at low temperatures; prolonged times can lead to product degradation.
Question 2: The reaction mixture from the chlorosulfonation step turned black/dark brown and the yield was poor.
Answer: This indicates charring or decomposition, a common issue when working with a powerful oxidizing and sulfonating agent like chlorosulfonic acid.
Causality Explained:
Chlorosulfonic acid is highly reactive. The sulfonation reaction is very exothermic. [3]If the heat of reaction is not dissipated effectively, the local temperature can rise dramatically, leading to the oxidation of the methyl group or degradation of the aromatic ring, resulting in the formation of tar-like byproducts.
Troubleshooting Actions:
Aggressive Cooling: Ensure your reaction flask is immersed in an efficient cooling bath (e.g., ice-salt or a cryocooler) before you begin the addition.
Vigorous Stirring: Use a strong mechanical stirrer. Inadequate mixing can create hot spots in the reaction vessel, leading to localized decomposition.
Purity of Starting Material: Ensure your 2-fluorotoluene is pure and, most importantly, dry. Water reacts violently with chlorosulfonic acid, which can initiate decomposition.
Question 3: My amination step (Step 2) is not working well. The main product I isolate is water-soluble, not my desired sulfonamide.
Answer: This strongly suggests that your intermediate sulfonyl chloride is hydrolyzing back to the corresponding sulfonic acid (3-fluoro-4-methylbenzenesulfonic acid) before it can react with ammonia.
Causality Explained:
Sulfonyl chlorides are reactive electrophiles. While they react readily with amines, they also react with water, which is also a nucleophile. [4]If significant moisture is present during the reaction or, more commonly, during the workup of the first step, the sulfonyl chloride will be converted to the sulfonic acid. The sulfonic acid is non-reactive towards ammonia under these conditions and is highly water-soluble.
Troubleshooting Actions:
Anhydrous Workup of Step 1: After the chlorosulfonation reaction is complete, it must be quenched by carefully and slowly pouring the reaction mixture onto crushed ice. The sulfonyl chloride will precipitate as a solid. It is crucial to filter this solid quickly and wash it with cold water to remove residual acid. Do not allow it to sit in the aqueous mixture for an extended period.
Dry the Intermediate: The isolated 3-fluoro-4-methylbenzene-1-sulfonyl chloride should be dried as thoroughly as possible (e.g., under vacuum) before proceeding to the amination step. It does not need to be perfectly pure for the next step, but it should be substantially free of water.
Choice of Amination Reagent: Using concentrated aqueous ammonia (e.g., 28-30% NH₄OH) is common. Ensure it is in large excess to maximize the probability of the sulfonyl chloride reacting with NH₃ instead of H₂O. The reaction is often run at room temperature or with gentle heating.
[5]
Caption: Decision-making workflow for troubleshooting low yield issues.
III. Frequently Asked Questions (FAQs)
Q1: What is a reliable, step-by-step protocol for this synthesis?
A1: The following is a representative laboratory-scale procedure. Note: This procedure requires optimization based on your specific lab conditions and scale.
Experimental Protocol:
Step 1: Synthesis of 3-Fluoro-4-methylbenzene-1-sulfonyl chloride
Equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a scrubber (to neutralize the HCl gas evolved).
Charge the flask with chlorosulfonic acid (4.5 eq.). Cool the flask to 0°C in an ice-salt bath.
Add 2-fluorotoluene (1.0 eq.) to the dropping funnel.
Begin vigorous stirring and add the 2-fluorotoluene dropwise over 30-45 minutes, ensuring the internal temperature does not exceed 5°C.
[1]5. After the addition is complete, let the mixture stir at 0-5°C for an additional hour.
In a separate large beaker, prepare a mixture of crushed ice and water.
While stirring the ice slurry vigorously, slowly and carefully pour the reaction mixture into it. A white solid should precipitate.
Quickly collect the solid precipitate by vacuum filtration and wash the filter cake thoroughly with cold water until the washings are neutral to pH paper.
Dry the crude sulfonyl chloride under vacuum. This material is typically used directly in the next step.
Step 2: Synthesis of 3-Fluoro-4-methylbenzenesulfonamide
In a flask, suspend the crude, dry 3-fluoro-4-methylbenzene-1-sulfonyl chloride (1.0 eq.) in an excess of concentrated aqueous ammonia (approx. 10-15 eq. of NH₃).
Stir the mixture at room temperature. The reaction is typically exothermic. A cooling bath can be used to maintain a temperature of 25-35°C.
Stir for 2-4 hours or until TLC/LCMS analysis indicates the consumption of the starting sulfonyl chloride.
Acidify the reaction mixture with dilute HCl to pH ~2. This will precipitate the sulfonamide product.
Collect the white solid by vacuum filtration, wash with cold water, and dry.
The crude product can be purified by recrystallization from an ethanol/water mixture.
[5][6]
Q2: What are the critical safety precautions for this reaction?
A2: Safety is paramount.
Chlorosulfonic Acid (ClSO₃H): This substance is extremely corrosive and reacts violently with water, releasing large amounts of toxic HCl gas. Always handle it in a certified chemical fume hood. Wear appropriate PPE, including a face shield, acid-resistant gloves, and a lab coat. Have a neutralizing agent (like sodium bicarbonate) ready for spills.
Pressure Buildup: The chlorosulfonation reaction evolves a large volume of HCl gas. Ensure the reaction apparatus is not sealed and is properly vented to a scrubber.
Quenching: The quenching of the chlorosulfonation reaction on ice is highly exothermic and releases a large amount of HCl. Perform this step slowly and carefully behind a blast shield in a fume hood.
Q3: How do I confirm the structure and purity of my final product?
A3: Standard analytical techniques should be used:
¹H NMR: To confirm the aromatic substitution pattern and the presence of the -NH₂ and -CH₃ protons.
¹⁹F NMR: To confirm the presence and environment of the fluorine atom.
¹³C NMR: To confirm the number and type of carbon atoms.
Mass Spectrometry (MS): To confirm the molecular weight of the product.
Melting Point: A sharp melting point is a good indicator of purity. Compare it to literature values if available.
LCMS/HPLC: To assess the purity of the final compound.
IV. References
CN109400500B: Preparation method of 3-fluoro-4-methylbenzonitrile. Google Patents.
3-Fluoro-4-nitrophenyl 4-methylbenzenesulfonate. National Center for Biotechnology Information (PMC). [Link]
How to synthesis 4-formylbenzenesulfonamide practically? ResearchGate. [Link]
Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides. Organic Letters (ACS Publications). [Link]
Sulfonation and Sulfation Processes. Chemithon. [Link]
RegioSQM20: improved prediction of the regioselectivity of electrophilic aromatic substitutions. National Center for Biotechnology Information (PMC). [Link]
Synthesis of Sulfonamides. Synthetic Methods in Drug Discovery: Volume 2 - Books. [Link]
Regioselectivity in Electrophilic Aromatic Substitutions. YouTube. [Link]
Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]
CN110759806A - Preparation method of 2-chloro-4-fluorotoluene. Google Patents.
Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. MDPI. [Link]
Chemical Sulfation of Small Molecules – Advances and Challenges. National Center for Biotechnology Information (PMC). [Link]
RegioSQM20: Improved Prediction of the Regioselectivity of Electrophilic Aromatic Substitutions. ChemRxiv. [Link]
Sulfonamide purification process. Google Patents.
One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Macmillan Group - Princeton University. [Link]
Synthesis of different sulfonamides using optimal catalytic (FeF3 adsorbed on 4 Å molecular sieves) conditions. ResearchGate. [Link]
(PDF) Sulfonation chemistry - more sustainable approaches. ResearchGate. [Link]
Continuous-flow and safe synthesis of 3-amino-4-amidoximinofurazan. RSC Publishing. [Link]
An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And. Quick Company. [Link]
This guide addresses the purification challenges associated with 3-Fluoro-4-methylbenzenesulfonamide , a critical intermediate often synthesized via the chlorosulfonation of 2-fluorotoluene followed by amination [1].
The Core Challenge:
Crude sulfonamides from this pathway frequently suffer from "sticky" consistency or persistent coloration. This is rarely due to the product itself but rather a specific profile of impurities: disulfonic acids (highly polar), unreacted sulfonyl chlorides (oil-inducing), and sulfonic acid hydrolysis products (pH-sensitive).[4]
The protocols below are designed to move beyond simple "recrystallization" and use chemoselective handles —specifically the acidity of the sulfonamide nitrogen (pKa ~10)—to achieve pharmaceutical-grade purity.
Troubleshooting Guide (Q&A Format)
Scenario A: The "Oiling Out" Phenomenon
Q: My crude product is an oil or a sticky solid that refuses to crystallize, even after scratching the flask. What is happening?
A: "Oiling out" occurs when the melting point of your impure mixture drops below the boiling point of your solvent, or when a specific impurity (often unreacted sulfonyl chloride) acts as a solvating agent.[4]
The Fix (Thermodynamic Control): You are likely cooling the solution too fast or using a solvent system where the "oil" phase is more stable than the crystal lattice.
Immediate Action:
Re-dissolve the oil in the minimum amount of hot Ethyl Acetate.
Add warm n-Heptane (anti-solvent) dropwise until just turbid.
Crucial Step: Add a "seed" crystal (if available) or scratch the glass surface.[4]
Allow to cool to room temperature slowly (wrap the flask in a towel to insulate). Rapid cooling traps impurities; slow cooling builds the lattice.
Scenario B: Persistent Coloration
Q: The product is off-white or yellow/brown, even after recrystallization. How do I remove the color?
A: Color in sulfonamides typically comes from oxidation byproducts of the aniline precursor or trace azo compounds. These are often non-polar.
The Fix (Adsorption): Activated carbon is standard, but the timing matters.[4]
Protocol:
Dissolve crude in boiling Ethanol (95%).
Add Activated Carbon (10-20 wt%) .
Stir at reflux for 15 minutes.
Hot Filtration: Filter through a pre-warmed Celite pad. If the funnel is cold, the product will crystallize in the filter, leading to yield loss.
Scenario C: Low Yield / pH Issues
Q: I precipitated the product from the reaction mixture with water, but the yield is lower than expected.
A: You likely lost product to the aqueous phase due to pH. Sulfonamides are weak acids. If your quench water is too basic (from excess ammonia used in synthesis), the sulfonamide remains deprotonated and soluble [2].[4]
The Fix (pH Swing): Ensure the final pH of the precipitation mixture is adjusted to pH 4-5 using dilute HCl. This forces the sulfonamide into its neutral, insoluble protonated state.
Tier 1: The "Acid/Base Swing" Purification
Best for: Removing non-acidic impurities (unreacted starting material, isomers) and highly acidic byproducts.[4]
This method exploits the pKa (~10) of the sulfonamide N-H bond. We can selectively pull the product into water with base, wash away organics, and then crash it back out with acid.[4]
Caption: Chemoselective purification workflow utilizing the acidity of the sulfonamide nitrogen.
Step-by-Step Protocol:
Dissolution: Suspend the crude solid in 1.0 M NaOH (approx. 5-10 mL per gram of solid). Stir until dissolved.
Filtration: If any solid remains undissolved, filter it off. This is likely unreacted starting material or non-acidic impurities.
Wash: Transfer the basic aqueous solution to a separatory funnel. Wash with Ethyl Acetate (2 x 10 mL).[4] Discard the organic (top) layer.[4]
Why? The sulfonamide is a salt (R-SO₂NH⁻ Na⁺) in the water layer. The organic wash removes neutral organic impurities.
Precipitation: Transfer the aqueous layer to a beaker. Slowly add 6M HCl with stirring until the pH reaches ~4. The product will precipitate as a white solid.
Isolation: Filter the solid, wash with cold water, and dry.
Tier 2: Recrystallization Strategy
Best for: Final polishing to >99% purity.
Solvent Selection Table:
Solvent System
Ratio (v/v)
Suitability
Notes
Ethanol / Water
9:1 to 5:1
Excellent
Standard for sulfonamides. Good yield, safe.
Ethyl Acetate / n-Heptane
Solvent/Anti-solvent
Good
Best if the compound is very soluble in alcohols.
Toluene
100%
Moderate
Requires higher heat; good for removing non-polar impurities.
Isopropanol (IPA)
100%
Good
Slower evaporation, often yields better crystal morphology.[4]
Recrystallization Decision Tree:
Caption: Logic flow for selecting the optimal purification route based on initial purity and solubility.
Protocol (Ethanol/Water):
Place crude solid in an Erlenmeyer flask.
Add Ethanol and heat to boiling.
Add solvent slowly until the solid just dissolves.
Remove from heat. Add Water dropwise until a faint turbidity (cloudiness) persists.[4]
Add one drop of Ethanol to clear the solution.
Allow to cool undisturbed to room temperature, then place in an ice bath for 1 hour.
Filter crystals and wash with cold Ethanol/Water (1:1).
Analytical Verification
Before releasing the batch, verify purity using the following parameters:
HPLC: Monitor for the des-fluoro or des-methyl analogs if starting materials were impure.
Check for residual solvent peaks (Ethanol/EtOAc).[4]
References
Preparation of 3-Fluoro-4-methylbenzenesulfonamide. Patent WO2023242631A1. Example 1, Step 1. (Describes synthesis via chlorosulfonyl derivative and ammonia).
Sulfonamide Crystallization Techniques. BenchChem Technical Support. (General principles of sulfonamide solubility and pH dependent isolation). [4]
3-Fluoro-4-methylbenzenesulfonamide Product Data. BLD Pharm. (Confirmation of CAS 329909-29-7 and chemical identity).
Purification of Sulfonamides.Vogel's Textbook of Practical Organic Chemistry. (Standard reference for Acid/Base extraction of sulfonamides).
Identifying and minimizing side products in 3-Fluoro-4-methylbenzenesulfonamide reactions
The following technical guide serves as a specialized support center for the synthesis and purification of 3-Fluoro-4-methylbenzenesulfonamide . It is designed for researchers encountering purity issues and yield losses...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide serves as a specialized support center for the synthesis and purification of 3-Fluoro-4-methylbenzenesulfonamide . It is designed for researchers encountering purity issues and yield losses during the transition from precursor to final sulfonamide.
Status: Active
Topic: Impurity Profiling & Process Optimization
Applicable Routes: Chlorosulfonation of 2-fluorotoluene; Ammonolysis of sulfonyl chlorides.
Executive Summary: The Impurity Landscape
Synthesizing 3-Fluoro-4-methylbenzenesulfonamide typically involves a two-step sequence:
Chlorosulfonation: Reaction of 2-fluorotoluene (o-fluorotoluene) with excess chlorosulfonic acid (
).
Ammonolysis: Reaction of the resulting sulfonyl chloride with ammonia (
).
The electronic conflict between the methyl group (activator, o/p-director) and the fluorine atom (deactivator, o/p-director) creates a specific profile of regioisomers. Furthermore, the high reactivity of the sulfonyl chloride intermediate introduces hydrolysis and coupling side products.
Quick Diagnostic: What are you seeing?
Observation
Suspected Impurity
Root Cause
LCMS: M+1 peak matches product, but retention time differs.
Q1: I am seeing a persistent isomer in my sulfonyl chloride intermediate. Which one is it and how do I minimize it?
The Issue:
In 2-fluorotoluene, the methyl group directs electrophiles to positions 4 and 6, while the fluorine directs to positions 3 and 5.
Target: Substitution at Position 4 (Para to Methyl)
3-Fluoro-4-methylbenzenesulfonyl chloride .
Major Impurity: Substitution at Position 5 (Para to Fluorine)
4-Fluoro-3-methylbenzenesulfonyl chloride .
Mechanism:
Although the methyl group is an activator and usually dominates, the resonance donation of fluorine makes the position para to it (Position 5) competitively nucleophilic.
Protocol for Minimization:
Temperature Control: Maintain the reaction temperature between -5°C and 0°C during addition. Higher temperatures favor the thermodynamic product (often the unwanted isomer) and sulfone formation.
Reagent Stoichiometry: Use a large excess of chlorosulfonic acid (5–10 equivalents). This acts as both reagent and solvent, diluting the substrate and favoring the kinetically controlled product (Target).
Purification: The isomers have different freezing points. The target 3-fluoro-4-methyl isomer is often solid, while the 4-fluoro-3-methyl isomer is liquid or lower melting. Recrystallization from hexane/chloroform can enrich the solid target.
Q2: My crude product contains significant amounts of diaryl sulfone. Why?
The Issue:
Diaryl sulfones (
) form when the newly formed sulfonyl chloride reacts with an unreacted molecule of the starting material (2-fluorotoluene) under Friedel-Crafts conditions.
Corrective Actions:
Avoid Aromatic Solvents: Do not use benzene or toluene as co-solvents; they will participate in the reaction. Use chlorinated solvents (
, ) if a solvent is strictly necessary, though neat chlorosulfonic acid is preferred.
Reverse Addition: Do not add chlorosulfonic acid to the toluene. Add the toluene dropwise to the chlorosulfonic acid. This ensures the concentration of unreacted toluene is always low relative to the acid, preventing the bimolecular coupling.
Module 2: Ammonolysis Troubleshooting
Q3: I have a high molecular weight impurity (M+ mass ~390-400). Is this a polymer?
The Issue:
This is likely the Bis-sulfonimide (
). It forms when a molecule of product sulfonamide competes with ammonia to attack the remaining sulfonyl chloride.
The Fix: "Ammonia Saturation"
Protocol: Do not add ammonia to the chloride. Add the chloride solution (in THF or DCM) dropwise into a stirred, concentrated ammonium hydroxide solution.
Rationale: This ensures the chloride always encounters a massive excess of
, making the probability of encountering a sulfonamide molecule negligible.
Q4: My yield is low, and I see a very polar peak by HPLC. Did the reaction fail?
The Issue:
This is Sulfonic Acid (
), formed by hydrolysis.[2] The sulfonyl chloride is moisture-sensitive.
Self-Validating Protocol:
Dry Solvents: Ensure THF or DCM is anhydrous.
Quench Technique: When quenching the chlorosulfonation mixture, pour the reaction onto ice , not water. The lower temperature (
) significantly retards the rate of hydrolysis relative to precipitation.
Recovery: If sulfonic acid forms, it partitions into the aqueous phase.[2] You can attempt to recover it by salting out or converting it back to the chloride using thionyl chloride (
) and DMF catalyst.
Module 3: Visualizing the Pathway
The following diagram illustrates the reaction flow and the divergence points where side products are generated.
Distinguishing the 3-Fluoro-4-methyl target from the 4-Fluoro-3-methyl isomer is critical. Use
-NMR coupling constants (-values).
Feature
Target: 3-Fluoro-4-methyl
Impurity: 4-Fluoro-3-methyl
Aromatic Protons
Look for a doublet with large coupling (~8-10 Hz) for the proton ortho to Fluorine.
The proton patterns will shift. The proton ortho to Methyl and meta to Fluorine will show different splitting.
Methyl Group
Appears as a doublet () due to long-range coupling with Fluorine ().
Methyl is ortho to Fluorine. Coupling () may be slightly larger.
19F NMR
Shift to ppm.
Shift will differ by 2-5 ppm due to the change in electronic environment relative to the sulfonyl group.
References
Cremlyn, R. J. (2002). Chlorosulfonic Acid: A Versatile Reagent. Royal Society of Chemistry. (Definitive guide on chlorosulfonation mechanisms and sulfone byproduct suppression).
BenchChem. (2025).[2] Troubleshooting Sulfonyl Chloride Synthesis: Hydrolysis and Impurities. Retrieved from
National Institutes of Health (NIH). (2011). Design and Synthesis of Benzenesulfonamide Derivatives. ACS Medicinal Chemistry Letters. Retrieved from
SynQuest Laboratories. (2024). Safety Data Sheet: 4-Fluoro-3-methylbenzenesulfonyl chloride. Retrieved from [3]
ResearchGate. (2010). Synthesis of 4-chloro-3-fluorotoluene and related intermediates. Retrieved from
Stability issues of 3-Fluoro-4-methylbenzenesulfonamide under acidic or basic conditions
[1] Executive Summary This guide addresses the stability profile of 3-Fluoro-4-methylbenzenesulfonamide under pH stress. While sulfonamides are generally robust compared to amides or esters, specific conditions—particula...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
This guide addresses the stability profile of 3-Fluoro-4-methylbenzenesulfonamide under pH stress. While sulfonamides are generally robust compared to amides or esters, specific conditions—particularly high temperatures combined with strong acids—can induce hydrolysis.[1] Furthermore, the presence of the fluorine atom at the meta position (relative to the sulfonamide) and a methyl group at the para position introduces specific solubility and electronic behaviors critical for experimental design.[1]
Module 1: Acidic Conditions (pH < 4)
The Core Issue: Hydrolytic Cleavage
Under mild acidic conditions (e.g., pH 2–4 at room temperature), 3-Fluoro-4-methylbenzenesulfonamide is kinetically stable.[1] However, under forcing conditions (e.g., refluxing in 6M HCl), the sulfonamide bond cleaves.[1]
Mechanism of Failure:
The reaction is acid-catalyzed.[1] The sulfonyl oxygen or nitrogen is protonated, making the sulfur atom more electrophilic.[1] Water attacks the sulfur, leading to the expulsion of ammonia (as ammonium) and the formation of the corresponding sulfonic acid.[1]
Visualizing the Pathway
The following diagram details the degradation pathway you must monitor for:
Figure 1: Acid-catalyzed hydrolysis mechanism.[1][2] Note that this requires significant thermal energy to proceed at an appreciable rate.[1]
Troubleshooting Guide: Acidic Media
Symptom
Probable Cause
Corrective Action
Precipitation at pH < 7
Solubility Limit. The sulfonamide is neutral and poorly soluble in water.[1] It does not form a salt in acid (unlike amines).[1]
Do not mistake for degradation. Add a co-solvent like DMSO or Methanol (10–20%) to maintain solubility during acidic workups.[1]
Loss of Starting Material (LCMS)
Hydrolysis. Occurs if heated >80°C in strong acid (>1M).[1]
Lower temperature to <50°C. If acid is required for a subsequent step, consider using a milder acid (e.g., TFA) or reducing reaction time.[1]
New Peak at (M-17)
Desulfonylation. Rare, but possible in super-acids (e.g., Triflic acid).[1]
of a typical benzenesulfonamide is ~10.[1] The electron-withdrawing fluorine atom on the ring (inductive effect) slightly increases the acidity, likely lowering the to the 9.0–9.5 range .[1]
Operational Implication:
In basic solutions (pH > 10), the molecule exists primarily as the anionic salt (deprotonated nitrogen).[1] This species is highly water-soluble but distinct from the neutral parent compound in reactivity.[1]
The "False Degradation" Trap
Users often report "disappearance" of the compound in basic extractions.[1] This is usually not degradation , but partitioning.[1] The ionized sulfonamide stays in the aqueous layer and is not extracted into organic solvents (DCM/EtOAc).[1]
Figure 2: Workflow for recovering sulfonamides from basic solutions.[1] Failure to acidify the aqueous layer results in 100% yield loss.
Troubleshooting Guide: Basic Media
Symptom
Probable Cause
Corrective Action
Low Yield after Extraction
Partitioning Error. Product remained in the aqueous phase as a salt.[1]
Mandatory: Acidify the aqueous phase to pH ~4 before extracting with organic solvent.[1]
Color Change (Yellowing)
Trace Oxidation. The benzylic methyl group (position 4) can oxidize to an aldehyde/acid if strong oxidants are present in base.
Degas solvents.[1] Ensure no peroxide contaminants are present in the base source (e.g., old ethers).[1]
Ring Instability
Reaction. While rare, the Fluorine at pos. 3 is a leaving group.[1] Strong nucleophiles (alkoxides) at high temp could displace it.[1]
Avoid heating with strong alkoxides (NaOEt/NaOMe).[1] Use weaker bases (Carbonates) or non-nucleophilic bases (t-BuOK, hydrides).[1]
Module 3: Analytical Validation (QC)
To verify if your compound has degraded or simply precipitated/partitioned, use the following QC parameters.
HPLC Method Parameters
Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge).[1]
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile.[1]
Detection: UV at 254 nm (Aromatic ring) and 220 nm (Amide bond).[1]
Mass Spectrometry (LC-MS) Signals
Parent Ion: Look for
(Positive Mode) or (Negative Mode).[1] Sulfonamides ionize well in negative mode due to the acidic proton.[1]
Degradation Marker:
Hydrolysis Product: 3-Fluoro-4-methylbenzenesulfonic acid.[1][3] This is highly polar and will elute near the void volume (very early retention time).[1]
Mass Shift: Loss of 17 Da (NH3) indicates cleavage, but the resulting sulfonic acid will likely not fly well in positive mode; look for it in negative mode.[1]
Frequently Asked Questions (FAQ)
Q: Can I use NaOH to dissolve the compound for biological assays?A: Yes. Since the
is ~9.5, adding 1 equivalent of NaOH will convert it to the sodium salt, which is water-soluble.[1] However, ensure the final pH is compatible with your biological target.[1]
Q: I see a new spot on TLC after refluxing in HCl. Is it the sulfonic acid?A: Likely yes.[1] Sulfonic acids are very polar and will stay at the baseline of a standard silica TLC plate (Hexane/EtOAc).[1] To visualize it, use a polar eluent (e.g., DCM/MeOH/AcOH).[1]
Q: Is the Fluorine atom stable?A: Generally, yes.[1] The fluorine is on an aromatic ring.[1][3][4] It is stable to acid and most bases.[1] It will only react if you use specific metal catalysts (Pd/Ni) designed for C-F activation or extremely strong nucleophiles.[1]
References
General Stability of Sulfonamides
Source: BenchChem Technical Library.[1] "Stability of Sulfonamides: A Comparative Guide."
Key Insight: Sulfonamides are kinetically stable at pH 7–12 but susceptible to hydrolysis at pH < 2 at elevated temperatures.[1]
Link:(Note: Generalized reference based on standard chemical data).[1]
Hydrolysis Kinetics
Source: Journal of Organic Chemistry.[1][2][4] "Chemoselective Deprotection of Sulfonamides Under Acidic Conditions."
Key Insight: Cleavage of the S-N bond typically requires harsh conditions (e.g., 48% HBr or conc.[1] HCl at reflux), confirming stability under mild acidic workups.[1]
Technical Support Center: High-Purity Recrystallization of 3-Fluoro-4-methylbenzenesulfonamide
Welcome to the technical support guide for the purification of 3-Fluoro-4-methylbenzenesulfonamide. This document provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for the purification of 3-Fluoro-4-methylbenzenesulfonamide. This document provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and detailed protocols for achieving high purity through recrystallization. Our approach is grounded in fundamental chemical principles to empower you to not only follow procedures but also to understand and adapt them to your specific experimental context.
Initial Considerations & Compound Profile
Before initiating any purification, understanding the target molecule and potential impurities is critical. 3-Fluoro-4-methylbenzenesulfonamide possesses a moderately polar sulfonamide group and a less polar fluoro-tolyl aromatic ring. This dual nature is key to selecting an appropriate solvent system.[1][2]
Potential Impurities:
Starting Materials: Unreacted 3-fluoro-4-methylaniline or chlorosulfonic acid derivatives.
Side-Products: Isomeric sulfonamides (e.g., from substitution at a different position) or products of hydrolysis.
Inorganic Salts: Salts like sodium chloride or ammonium chloride may be present from the reaction workup.[3]
The goal of recrystallization is to exploit solubility differences between the desired compound and these impurities.
This section addresses common challenges encountered during the recrystallization of sulfonamides in a direct question-and-answer format.
Question: My compound "oiled out" and formed a liquid layer instead of crystals. What's happening and how can I fix it?
Answer:
"Oiling out" occurs when the solute precipitates from the solution as a liquid rather than a crystalline solid.[4] This is a common issue when the solution temperature is higher than the melting point of the impure compound or when the impurity concentration is very high, causing significant melting point depression.[5][6] An oil is essentially a highly impure liquid form of your compound, which will not solidify into a pure crystalline lattice.[5]
Solutions:
Re-heat and Add More "Good" Solvent: Heat the mixture until the oil redissolves completely. Add a small amount of additional hot solvent (the one in which the compound is more soluble) to lower the saturation point slightly.[5] This ensures crystallization begins at a lower temperature.
Slow Down the Cooling: Rapid cooling is a primary cause of oiling out. After re-dissolving, allow the flask to cool very slowly. Insulating the flask with glass wool or placing it in a warm water bath that cools to room temperature can be effective.[2][5]
Lower the Initial Crystallization Temperature: Add more of the "good" solvent so that the solution is less concentrated. Then, add the "poor" solvent (if using a mixed system) at a lower temperature to induce crystallization below the compound's melting point.
Change Solvents: The chosen solvent system may be too nonpolar. Experiment with a more polar solvent or a different solvent pair.
Question: I have very low, or no, crystal yield after cooling. What went wrong?
Answer:
This is one of the most common issues and typically points to a problem with solution saturation.[7][8]
Causality & Solutions:
Excess Solvent: You have likely used too much solvent to dissolve the crude product.[7][8] The solution is not saturated at the lower temperature, so the compound remains dissolved.
Solution: Gently heat the solution to evaporate a portion of the solvent.[5] Continue until you observe slight cloudiness or crystal formation at the surface, then allow it to cool again.
Inappropriate Solvent: The solubility of your compound in the chosen solvent at cold temperatures may still be too high.
Solution: A different solvent or a mixed-solvent system is required. If using a single solvent, find one with lower solvating power. If using a mixed system, you need to add more of the "poor" solvent (the one in which the compound is less soluble).[9]
Supersaturation: Sometimes a solution can become supersaturated and resistant to crystallization.
Solution: Induce crystallization by scratching the inside of the flask just below the liquid's surface with a glass rod.[2] The microscopic scratches provide nucleation sites. Alternatively, add a tiny "seed crystal" of the pure compound.[2]
Question: How do I select the best starting solvent system for 3-Fluoro-4-methylbenzenesulfonamide?
Answer:
The ideal solvent is one where the compound has high solubility at high temperatures and low solubility at low temperatures. Given the molecule's structure, solvent systems of intermediate polarity are excellent starting points.[1]
A two-solvent system is often effective. The compound should be highly soluble in the first solvent ("good" solvent) and poorly soluble in the second ("poor" or "anti-solvent").[9][12]
Solvent Selection Workflow
Caption: Decision workflow for selecting a recrystallization solvent system.
Question: My crystals formed instantly as a fine powder. Is this a problem?
Answer:
Yes, this is often a problem. Rapid crystallization, or "crashing out," tends to trap impurities within the newly formed crystal lattice, which negates the purification purpose of the technique.[2][5] The goal is slow, methodical crystal growth, which allows impurities to remain in the surrounding solution (mother liquor).
Solutions:
Re-heat and Dilute: Re-heat the solution until the solid is fully re-dissolved. Add a small amount (5-10% of the total volume) of additional hot solvent.
Ensure Slow Cooling: Insulate the flask to dramatically slow the cooling rate.[2] A large beaker of hot water can serve as an excellent cooling chamber.
Question: How do I confirm that the recrystallization was successful and the product is pure?
Answer:
A successful recrystallization results in a product with enhanced purity, which can be verified through several methods.
Verification Steps:
Visual Inspection: Pure crystals should appear well-formed, often with shiny, reflective surfaces.[13] The color should be uniform and lighter than the crude starting material.
Melting Point Analysis: This is a primary indicator of purity. A pure compound will have a sharp, narrow melting point range (typically < 2 °C). Impurities lower and broaden the melting point range. Compare the melting point of your recrystallized product to the literature value.
Thin-Layer Chromatography (TLC): Spot the crude material and the recrystallized product side-by-side on a TLC plate. The pure product should ideally show a single, well-defined spot, while the crude material may show multiple spots corresponding to impurities.
Spectroscopic Analysis (NMR, etc.): For definitive structural confirmation and purity assessment, techniques like ¹H NMR can be used to check for the absence of impurity-related signals that were present in the crude sample.
Detailed Experimental Protocols
These protocols provide a robust starting point for optimization. Always begin with a small-scale trial before committing a large batch.
Protocol 1: Single-Solvent Recrystallization (Example with Isopropanol)
This method is ideal when a single solvent with a steep solubility-temperature curve is identified. Isopropanol is a good candidate for many sulfonamides.[10]
Step-by-Step Methodology:
Dissolution: Place the crude 3-Fluoro-4-methylbenzenesulfonamide in an Erlenmeyer flask. Add a minimal amount of hot isopropanol while heating on a hot plate, swirling continuously, until the solid just dissolves.[14] It is crucial to use the minimum volume necessary to achieve a saturated solution.[7][8]
Hot Filtration (Optional): If insoluble impurities are visible, perform a hot gravity filtration through fluted filter paper to remove them.[14][15] This step must be done quickly to prevent premature crystallization.
Cooling & Crystallization: Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is paramount for forming pure crystals.
Ice Bath Cooling: Once at room temperature, place the flask in an ice-water bath for 15-30 minutes to maximize the recovery of the crystalline product.
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
Washing: Wash the crystals on the filter with a very small amount of ice-cold isopropanol to rinse away any adhering mother liquor containing impurities.[7]
Drying: Dry the crystals on the filter by pulling air through them for several minutes. For final drying, transfer the crystals to a watch glass or use a vacuum oven at a moderate temperature.
Protocol 2: Mixed-Solvent Recrystallization (Example with Ethanol-Water)
This is a powerful technique when no single solvent is ideal. Ethanol is often a good "soluble" solvent for sulfonamides, while water acts as the "insoluble" anti-solvent.[1][2]
Step-by-Step Methodology:
Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of hot ethanol required for complete dissolution.
Addition of Anti-Solvent: While keeping the solution hot, add hot water dropwise with swirling until you reach the point of persistent cloudiness (saturation).[12] This indicates the solution is saturated.
Clarification: Add a few more drops of hot ethanol, just enough to make the solution clear again.
Cooling & Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by an ice bath, as described in the single-solvent protocol.
Isolation & Washing: Collect the crystals via vacuum filtration. Wash the collected crystals with a small amount of a cold ethanol-water mixture (in the same approximate ratio as the final crystallization mixture).
Drying: Dry the purified crystals completely to remove all traces of solvent.
Data Summary for Solvent Selection
The choice of solvent is the most critical variable in recrystallization. The following table provides data on common solvents suitable for sulfonamides to aid in your selection process.
Solvent
Boiling Point (°C)
Polarity Index
Notes
Water
100.0
10.2
Excellent "poor" solvent for organic molecules. Good for creating mixed systems with alcohols.
Ethanol
78.3
4.3
A versatile "good" solvent for many sulfonamides.[16][17] Miscible with water.
Isopropanol
82.5
3.9
Very effective for sulfonamides, often used with water (e.g., 70% IPA).[10][18]
Methanol
64.7
5.1
More polar than ethanol; can be a good choice but may have higher solubility at cold temperatures, reducing yield.[19]
Acetone
56.2
5.1
A strong, polar aprotic solvent. Can be paired with nonpolar anti-solvents like hexanes.
Ethyl Acetate
77.1
4.4
Medium polarity solvent.
Hexanes
~69.0
0.1
Nonpolar. Primarily used as an anti-solvent with more polar solvents like acetone or ethyl acetate.
Visualized Workflow and Troubleshooting
General Recrystallization Workflow
Caption: A generalized step-by-step workflow for recrystallization.
References
Recrystallization - Single Solvent. (n.d.). University of California, Los Angeles, Department of Chemistry and Biochemistry. Retrieved from [Link]
Ang, W., Luo, Y.-F., & Deng, Y. (2011). 3-Fluoro-4-nitrophenyl 4-methylbenzenesulfonate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o750. Retrieved from [Link]
Recrystallization. (n.d.). University of Toronto, Department of Chemistry. Retrieved from [Link]
Recrystallization. (n.d.). University of California, Irvine, Department of Chemistry. Retrieved from [Link]
Recrystallization using two solvents. (2012, May 7). Royal Society of Chemistry. Retrieved from [Link]
Recrystallization. (2021, March 5). Chemistry LibreTexts. Retrieved from [Link]
Ang, W., Luo, Y.-F., & Deng, Y. (2011). 3-Fluoro-4-nitrophenyl 4-methylbenzenesulfonate. Acta Crystallographica Section E, 67(3), o750. Retrieved from [Link]
Naveen, S., et al. (2014). Crystal structures of N-(3-fluorobenzoyl)benzenesulfonamide and N-(3-fluorobenzoyl)-4-methylbenzenesulfonamide. Acta Crystallographica Section E, 70(Pt 9), o998–o1001. Retrieved from [Link]
Nocentini, A., et al. (2020). Benzylaminoethyureido-Tailed Benzenesulfonamides: Design, Synthesis, Kinetic and X-ray Investigations on Human Carbonic Anhydrases. Molecules, 25(19), 4509. Retrieved from [Link]
Recrystallization1. (n.d.). Northern Kentucky University, Department of Chemistry & Biochemistry. Retrieved from [Link]
Two-Solvent Recrystallization Guide. (2012). MIT OpenCourseWare. Retrieved from [Link]
Experiment 3 Notes. (2020, April 15). Chemistry LibreTexts. Retrieved from [Link]
Troubleshooting. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]
Martin, G. J. (1957). U.S. Patent No. 2,777,844. Washington, DC: U.S. Patent and Trademark Office.
Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
(3-Fluoro-4-methylphenyl)methanesulfonamide. (n.d.). PubChem. Retrieved from [Link]
Recrystallization for foam like crystals. (2025, January 19). Reddit. Retrieved from [Link]
Stenfors, B. A., & Ngassa, F. N. (2021). The Synthesis and Crystallographic Characterization of 4-Methylbenzenesulfonamide Derivatives. European Journal of Chemistry, 12(2), 109-116. Retrieved from [Link]
El-Gazzar, M. G., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 11(46), 28734-28751. Retrieved from [Link]
Mixed Solvents. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]
Oiling Out in Crystallization. (n.d.). Mettler Toledo. Retrieved from [Link]
Recrystallization (help meeeeee). (n.d.). Reddit. Retrieved from [Link]
p-TOLUENESULFONAMIDE CAS N°: 70-55-3. (n.d.). Organisation for Economic Co-operation and Development. Retrieved from [Link]
Technical Support Center: N-Benzylation of Sulfonamides
Status: Operational Ticket Focus: Optimization of C-N Bond Formation ( ) Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary The N-benzylation of sulfonamides is a deceptive tr...
Author: BenchChem Technical Support Team. Date: February 2026
Status: Operational
Ticket Focus: Optimization of C-N Bond Formation (
)
Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
The N-benzylation of sulfonamides is a deceptive transformation. While theoretically simple (
makes the N-H proton accessible), the reaction is plagued by two opposing failure modes: nucleophilic lethargy (stalled conversion) and hyper-reactivity (N,N-dibenzylation).
This guide moves beyond textbook definitions to address the practical kinetics and thermodynamics governing the reaction. We focus on three validated protocols: Cesium-Promoted
, Mitsunobu Inversion , and Catalytic "Borrowing Hydrogen" methodologies.
Part 1: Diagnostic Workflow
Before altering reagents, diagnose your specific failure mode using the decision matrix below.
Figure 1: Strategic decision tree for selecting the optimal N-benzylation protocol based on electrophile availability and substrate stability.
Part 2: Troubleshooting The "Classic" Route (
Alkylation)
Core Reaction:
Issue 1: "The reaction stalls at 50% conversion."
Root Cause: The "Acidity Paradox" and Ion Pairing.
Sulfonamides (
) are moderately acidic, but the resulting anion is a "hard" nucleophile often tightly ion-paired with the counter-cation (e.g., or ), reducing its kinetic freedom in solution.
Corrective Action:
Switch to Cesium Carbonate (
): The "Cesium Effect" is critical here. The large ionic radius of minimizes tight ion-pairing with the sulfonamide anion, significantly enhancing nucleophilicity compared to or .
Solvent Engineering: Replace Acetone or pure MeCN with DMF or a DMF/MeCN (1:3) mixture. The high dielectric constant of DMF dissociates the ion pair.
Add Iodide Source: Add 10 mol% TBAI (Tetrabutylammonium iodide) or NaI. This generates the highly reactive Benzyl Iodide in situ (Finkelstein condition).
Issue 2: "I am getting significant N,N-dibenzyl product."
Root Cause: Competition Kinetics.
The mono-benzylated product (
) retains an acidic proton (). Under strong basic conditions (e.g., NaH) or with excess alkylating agent, the mono-product is deprotonated and alkylated again.
Corrective Action:
Stoichiometry Inversion: Do not use 1:1 equivalents. Use 1.2 - 1.5 equivalents of Sulfonamide relative to the Benzyl Halide.
Base Selection: Avoid NaH. Use mild bases like
or which are less likely to fully deprotonate the less acidic mono-alkylated product rapidly.
Dilution: Run the reaction at high dilution (0.05 M - 0.1 M) to statistically favor the encounter between the Benzyl Halide and the abundant unreacted Sulfonamide rather than the scarce product.
Protocol A: Optimized Cesium-Promoted Alkylation
Best for: Robust substrates, primary sulfonamides.
Dissolve Sulfonamide (1.2 equiv) in anhydrous DMF (0.2 M).
Add
(1.5 equiv). Stir for 15 min at RT to ensure deprotonation.
Add Benzyl Bromide (1.0 equiv) dropwise.
Optional: Add TBAI (0.1 equiv) if using Benzyl Chloride.
Heat to 60°C. Monitor by LCMS.
Workup: Dilute with EtOAc, wash 3x with water (crucial to remove DMF), then brine.
Part 3: Troubleshooting The Mitsunobu Route
Core Reaction:
Issue 3: "No product formed; only hydrazine byproduct observed."
Root Cause:
Mismatch.
The standard Mitsunobu reagent (DEAD) requires the nucleophile to have a (ideally < 10) to effectively protonate the betaine intermediate. If your sulfonamide is electron-rich (higher ), the betaine will not be protonated, and it will simply rearrange to the hydrazine byproduct.
Corrective Action:
Check
: If , switch reagents.
Use ADDP or TMAD: These specialized azodicarboxamides (Tsunoda Reagents) are more basic than DEAD/DIAD and can activate nucleophiles with
up to 13-14.
Order of Addition (Crucial):
Incorrect: Mixing Alcohol + DEAD
then adding Sulfonamide.
Correct: Mix Sulfonamide + Alcohol +
in THF first. Add DEAD/DIAD dropwise last at 0°C. This ensures the betaine immediately encounters the acidic proton.
Protocol B: High-Efficiency Mitsunobu
Best for: Sensitive benzyl alcohols, avoiding halides.
Charge flask with Sulfonamide (1.0 equiv), Benzyl Alcohol (1.0 equiv), and
(1.2 equiv).
Dissolve in anhydrous THF or Toluene (0.1 M). Cool to 0°C.[1]
Add DIAD (1.2 equiv) dropwise over 20 minutes.
Allow to warm to RT and stir for 12-24 hours.
Purification Tip: If
removal is difficult, use polymer-supported or switch to a "Borrowing Hydrogen" catalyst (see below).
Part 4: Technical Reference Data
Comparison of Methods
Feature
Base-Mediated ()
Mitsunobu
Ir/Ru Catalysis
Reagents
, Benzyl Halide
DIAD, , Benzyl Alcohol
, Benzyl Alcohol
Atom Economy
Moderate (Salt waste)
Poor (High MW byproducts)
Excellent (Water is byproduct)
Stereochemistry
Inversion (if chiral halide)
Inversion (Walden)
Retention (usually)
Key Risk
Bis-alkylation
Separation of
Catalyst cost/sensitivity
Limit
Flexible
Strict (<11 for DEAD)
Flexible
Sulfonamide Acidity Reference (
)
Use this to determine if your substrate requires specialized Mitsunobu reagents.
Substrate Class
Approx
Recommended Protocol
Triflamide ()
~6.0
Mild Base / Standard Mitsunobu
Tosylamide ()
~10.0
/ Standard Mitsunobu
Methanesulfonamide ()
~10.5
/ Standard Mitsunobu
Alkyl-sulfonamide ()
~11-12
ADDP Mitsunobu or Strong Base
Part 5: Advanced Visualization (Mechanism)
Understanding the competition between mono- and bis-alkylation is vital for process control.
Figure 2: Kinetic pathway showing the "Problem Area" where the product competes for base, leading to over-alkylation. Using a weaker base minimizes the k3 pathway.
References
Cesium Effect in Alkylation
Lee, J. C., et al. "Cesium Carbonate Promoted N-Alkylation of Sulfonamides." Synthetic Communications, 1995.[2]
Insight: Establishes
in MeCN/DMF as superior to NaH for mono-selectivity.
Mitsunobu
Limits & Tsunoda Reagents:
Tsunoda, T., et al. "New Mitsunobu Reagents: Preparation and Applications."[3] Tetrahedron Letters, 1993.
Insight: Defines the
limits of DEAD and introduces ADDP for less acidic nucleophiles.
Green Catalysis (Borrowing Hydrogen)
Hamid, M., et al. "Ruthenium-Catalyzed N-Alkylation of Amines and Sulfonamides Using Alcohols." Journal of the American Chemical Society, 2009.[4]
Insight: Validates the use of alcohols directly without converting to halides, using Ru/Ir c
Preventing Over-Alkylation
ACS GCI Pharmaceutical Roundtable.
Insight: General strategies for stoichiometry and protecting groups to prevent bis-alkyl
Technical Support Center: Sulfonyl Group Retention Strategies
This is a technical support guide designed for researchers and drug development professionals. It addresses the chemoselectivity challenges associated with retaining sulfonyl functional groups ( ) during subsequent synth...
Author: BenchChem Technical Support Team. Date: February 2026
This is a technical support guide designed for researchers and drug development professionals. It addresses the chemoselectivity challenges associated with retaining sulfonyl functional groups (
Sulfonyl groups (sulfones, sulfonamides) are often termed "chemical chameleons." They are generally robust, electron-withdrawing directing groups, yet they possess a "self-destruct" mechanism (desulfonylation) triggered by specific single-electron transfer (SET) events or transition metal catalysis.
The Core Problem: You need to modify other parts of your molecule (reduce a ketone, couple an aryl ring, alkylate a carbon) without triggering the cleavage of the C-S bond or the extrusion of
.
The Solution: Success relies on avoiding the "Desulfonylation Triangle":
Strong Single Electron Donors (e.g., SmI₂, Na/Hg, Mg/MeOH).
-Elimination Triggers (e.g., -leaving groups in the presence of base/reductants).
Homolytic Instability (e.g., radical precursors that generate
-sulfonyl radicals).
Troubleshooting Modules (Q&A Format)
Module A: Chemoselective Reductions
User Question: I need to reduce a ketone to an alcohol in the presence of an aryl sulfone. I used Mg/MeOH and lost my sulfone. What went wrong, and what should I use instead?
Technical Diagnosis:
You inadvertently performed a reductive desulfonylation. Magnesium in methanol is a classic single-electron transfer (SET) system known to cleave sulfones, particularly those with aromatic rings that stabilize the resulting radical anion. The mechanism involves electron transfer to the sulfone LUMO, followed by fragmentation into a sulfinate and a carbon radical.[1]
Recommended Protocol:
Switch to Hydride Transfer Reagents . Unlike dissolving metals, nucleophilic hydrides do not populate the antibonding orbitals of the C-S bond.
Primary Recommendation: Sodium Borohydride (
) in MeOH/THF.
Alternative (Stereoselective): Ruthenium-catalyzed Transfer Hydrogenation (Noyori-Ikariya type).[2]
Avoid:
, , , .
Protocol: Chemoselective Ketone Reduction (
)
Dissolve the sulfonyl-ketone (1.0 equiv) in MeOH (0.5 M) at 0 °C.
Add
(1.1 equiv) portion-wise over 10 minutes.
Note: Gas evolution (
) will occur.
Stir at 0 °C for 30 minutes. Monitor by TLC.
Quench with saturated
. Extract with EtOAc.
Result: Quantitative yield of alcohol; sulfone remains intact.
Data Comparison: Reductant Compatibility
Reagent
Reaction Type
Sulfone Stability
Mechanism of Failure (if any)
Nucleophilic Hydride
High
N/A
/ Pd-C
Catalytic Hydrogenation
Moderate
Can cleave benzylic sulfones or reduce aryl rings.
Dissolving Metal (SET)
Low
SET cleavage to sulfinate + hydrocarbon.
SET Reductant
Very Low
Rapid reductive desulfonylation.
Strong Hydride
Moderate
Can reduce sulfones to sulfides or cleave them at high temp.
Module B: Organometallics & Cross-Coupling
User Question: I am trying to perform a Suzuki coupling on a chloro-substituted aryl sulfone. I am seeing significant desulfonylation (SO₂ extrusion). How do I prevent this?
Technical Diagnosis:
Desulfonylative cross-coupling is a competitive pathway, especially if the sulfone is in the ipso position relative to a leaving group or if you are using conditions that favor oxidative addition into the C-S bond (often promoted by specific ligands like phosphines with small cone angles or high temperatures).
Strategic Adjustments:
Temperature Control:
extrusion is entropically driven. Lower the reaction temperature (keep below 80 °C if possible).
Ligand Selection: Use bulky, electron-rich phosphines (e.g., XPhos, SPhos) that facilitate oxidative addition into the C-Cl bond faster than the Pd inserts into the C-S bond.
Leaving Group Hierarchy: Ensure your intended coupling site (e.g., -Cl, -Br) is significantly more reactive than the sulfone.
Visualizing the Divergent Pathway:
Caption: Kinetic competition between desired cross-coupling (Path A) and desulfonylative coupling (Path B). Selection of bulky ligands and lower temperatures favors Path A.
Module C: Preventing Julia-Type Elimination
User Question: I have a
-hydroxy sulfone. When I tried to protect the alcohol with a base, I obtained an alkene instead. Why?
Technical Diagnosis:
You triggered a Julia-Lythgoe type elimination .
-hydroxy sulfones (or -alkoxy sulfones) are the key intermediates in Julia olefination. In the presence of a base, the equilibrium between the retro-aldol and the elimination pathway can be delicate. If the sulfone is treated with a strong base or a reductant (like Na/Hg), it eliminates to form the alkene.
Prevention Strategy:
Avoid Reductive Conditions: Never expose
-hydroxy sulfones to Sodium Amalgam (Na/Hg) or SmI₂ unless you want the alkene.
Base Selection: For protection (e.g., silylation), use non-nucleophilic, mild bases like Imidazole or 2,6-Lutidine rather than strong alkoxides or hydrides (NaH) which might trigger retro-aldol or elimination pathways.
Mechanistic Deep Dive: The SET Danger Zone
Understanding the mechanism of failure is the best prevention. The primary enemy of sulfone retention is Single Electron Transfer (SET) .
When an electron is added to a sulfone system (Ar-SO₂-R), it populates the
orbital of the C-S bond. This dramatically weakens the bond, leading to mesolytic cleavage.
Reaction:
Critical Rule: If your synthetic sequence requires a radical step or a dissolving metal reduction, you must protect the sulfone or choose a different route.
References
Chemoselective Hydrogenation
Title: Chemoselective Heterogeneous Hydrogenation of Sulfur Containing Quinolines under Mild Conditions.
Source: Journal of the American Chemical Society / ACS.
Challenges in the fluorination step of benzenesulfonamide synthesis
Technical Support Center: Benzenesulfonamide Fluorination Protocols Subject: Troubleshooting & Optimization of Fluorination Steps in Benzenesulfonamide Synthesis To: Medicinal Chemistry & Process Development Teams From:...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Benzenesulfonamide Fluorination Protocols
Subject: Troubleshooting & Optimization of Fluorination Steps in Benzenesulfonamide Synthesis
To: Medicinal Chemistry & Process Development Teams
From: Senior Application Scientist, Chemical Development Group
Introduction: The S(VI)-F Bond as a Strategic Pivot
You are likely accessing this guide because you are engaged in SuFEx (Sulfur-Fluoride Exchange) chemistry or late-stage functionalization of bioactive scaffolds. The conversion of benzenesulfonamides (or their precursors) into sulfonyl fluorides is not merely a halogen exchange; it is the installation of a "sleeping beauty" warhead—thermodynamically stable yet kinetically active under specific perturbations.
This guide prioritizes the formation of the sulfonyl fluoride (–SO₂F) moiety , the critical fluorination step in modern benzenesulfonamide synthesis, while also addressing direct ring fluorination.
Module 1: The Sulfonyl Fluoride Hub (Cl
F Exchange)
The most robust route to benzenesulfonyl fluorides is the conversion of sulfonyl chlorides. While seemingly simple, this step often suffers from hydrolysis or incomplete conversion.
Core Protocol: The Potassium Bifluoride (KHF₂) Method
Why this works: Unlike simple KF, which often requires aggressive crown ethers and suffers from solubility issues, KHF₂ provides an acidic source of fluoride (F⁻ · HF). This bifluoride anion is more soluble in organic solvents and buffers the reaction, preventing the basic hydrolysis of the sensitive sulfonyl chloride starting material.
Standard Operating Procedure (SOP):
Preparation: Dissolve the benzenesulfonyl chloride (1.0 equiv) in Acetonitrile (MeCN).
Monitoring: TLC (often difficult due to similar Rf) or 19F NMR (definitive).
Workup:
Dilute with EtOAc.
Wash with water (to remove excess KHF₂ and salts).
Wash with brine .
Dry over Na₂SO₄ and concentrate.
Troubleshooting Guide (Q&A)
Q1: My reaction stalled at 60% conversion. Adding more KHF₂ didn't help.
Diagnosis: The bifluoride salt may have aggregated, or the surface area is too low.
Fix: Add small amounts of water (10–20% v/v relative to MeCN) or use a biphasic system (MeCN/Water). While counterintuitive for chlorides, the KHF₂/Water system is surprisingly tolerant because the F⁻ substitution is faster than water hydrolysis at neutral/acidic pH. Alternatively, add 18-crown-6 (0.1 equiv) to solubilize the potassium ion.
Q2: I see a broad peak at ~120 ppm in 19F NMR, but no product.
Diagnosis: That peak is likely inorganic fluoride or HF. Your product (–SO₂F) should appear around +65 ppm (relative to CFCl₃).
Fix: If you see no signal at +65 ppm, your sulfonyl chloride might have hydrolyzed to the sulfonic acid before reacting. Check the quality of your starting material.
Q3: The product decomposes on the silica column.
Diagnosis: While sulfonyl fluorides are stable, acidic silica can sometimes catalyze hydrolysis if the compound is electron-rich.
Fix: Pre-treat the silica column with 1% Et₃N in hexanes (neutralize the silica) or, preferably, use a fast filtration through a short plug of silica rather than a full column. Many sulfonyl fluorides are pure enough after extraction.
Module 2: Advanced Routes (Direct from Sulfonamide/Sulfonate)
If you lack the sulfonyl chloride, use these "One-Pot" activation methods.
Scenario A: Starting from Sulfonamide (–SO₂NH₂)
Method:Pyrylium Salt Activation (Deaminative Fluorination)
Direct conversion of primary sulfonamides to sulfonyl fluorides avoids the chloride intermediate.
Mechanism: The pyrylium salt converts the –NH₂ into a leaving group, which is then displaced by fluoride.
Scenario B: Starting from Sulfonate Salt (–SO₃Na)
Method:Oxalyl Chloride / KHF₂ Cascade
Activate sodium sulfonate with oxalyl chloride (cat. DMF)
Sulfonyl Chloride.
In situ addition of KHF₂ (solid) or saturated aqueous KHF₂.
Benefit: Avoids isolation of the unstable sulfonyl chloride.
Module 3: Visualization & Logic
Figure 1: Synthesis Decision Tree
Caption: Logical workflow for selecting the optimal fluorination protocol based on starting material availability.
Figure 2: The KHF₂ Mechanistic Advantage
Caption: Mechanism showing how the bifluoride anion (F-H-F)- acts as a buffered nucleophile, preventing base-mediated hydrolysis.
Module 4: Analytical Data Reference
19F NMR Chemical Shifts (Typical)
Use this table to validate your crude reaction mixture.
Species
Chemical Shift (, ppm)
Multiplicity
Notes
Ar-SO₂F (Product)
+64 to +66
Singlet
Distinctive, sharp signal.
Ar-F (Ring Fluorine)
-100 to -120
Multiplet
If ring fluorination occurred.
Inorganic F⁻ (KF)
-120 to -150
Broad
Wash with water to remove.
Ar-SO₂CF₃ (Triflone)
-78
Singlet
Reference standard (if used).
Note: Shifts are referenced to CFCl₃ (0 ppm).
References
Dong, J., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry."[2][3] Angewandte Chemie International Edition, 53(36), 9430-9448.[3]
Davies, J., et al. (2020). "Synthesis of Sulfonyl Fluorides from Sulfonamides." European Journal of Organic Chemistry, 2020(27), 4173-4177.
Sun, B., et al. (2019). "Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids."[4][5] RSC Advances, 9, 14357-14362.
Bare, G. A. L. (2023). "Synthesis of Sulfonyl Fluorides Using Direct Chloride/Fluoride Exchange in Potassium Fluoride and Water/Acetone."[1] The Journal of Organic Chemistry, 88(7), 4761–4764.
Author: BenchChem Technical Support Team. Date: February 2026
Ticket ID: FMS-SOLV-2024
Subject: Solvent System Optimization & Troubleshooting for 3-Fluoro-4-methylbenzenesulfonamide
Assigned Specialist: Senior Application Scientist, Process Chemistry
Executive Summary
This technical guide addresses the specific physicochemical challenges of 3-Fluoro-4-methylbenzenesulfonamide (CAS: 1082539-76-9) . As a sulfonamide with competing electronic substituents (electron-withdrawing fluorine at meta, electron-donating methyl at para), this substrate presents unique solubility and reactivity profiles.
The guide is structured as a series of Troubleshooting Tickets and FAQs , mirroring a high-level technical support interaction. It prioritizes "Green Chemistry" alternatives to traditional dipolar aprotic solvents (DMF/DMAc/NMP) in compliance with modern ICH Q3C(R8) guidelines.
User Issue: "I cannot get the starting material to dissolve in DCM or Toluene at room temperature, and it crashes out of methanol upon cooling."
Technical Diagnosis
Primary sulfonamides possess a dual nature: a lipophilic aromatic core and a polar sulfonamide headgroup (
) capable of strong intermolecular hydrogen bonding.
The Fluorine Effect: The C-3 fluorine atom increases the polarity and dipole moment of the ring compared to a simple tolyl-sulfonamide, further reducing solubility in non-polar solvents (DCM, Toluene).
The Crystal Lattice: The intermolecular H-bonds create a robust crystal lattice that requires high dielectric solvents to disrupt.
Solubility Data & Recommendations
Solvent Class
Representative Solvent
Solubility Est. (mg/mL)
Application Context
Non-Polar
Toluene, Hexanes
< 1.0
Anti-solvent for crystallization.
Chlorinated
DCM, Chloroform
5 - 15
Poor. Only useful for dilute workups.
Polar Protic
Methanol, IPA
20 - 50
Moderate. Good for recrystallization (hot).
Polar Aprotic (Classic)
DMF, DMSO, DMAc
> 200
Excellent. Standard reaction media.
Green Alternatives
NBP , Cyrene , DMSO/EtOAc
> 150
Recommended replacements for DMF.
Green Solvent Protocol (The "Drop-in" Replacement)
Industry trends are moving away from reprotoxic solvents like DMF. For this substrate, we recommend N-Butylpyrrolidinone (NBP) or a binary mixture of DMSO:Ethyl Acetate (1:3) .
Why DMSO:EtOAc?
Pure DMSO is difficult to remove. By mixing it with EtOAc, you lower the overall boiling point and viscosity while maintaining a high enough dielectric constant (
) to solvate the sulfonamide.
Ticket #2: Reactivity & N-Alkylation Optimization
User Issue: "The reaction with alkyl halides is sluggish (low conversion >24h). I am observing unreacted starting material despite using excess base."
Technical Diagnosis: Ion-Pairing
The pKa of 3-Fluoro-4-methylbenzenesulfonamide is estimated at 9.6 – 9.9 .
Electronic Context: The meta-fluorine provides inductive stabilization (
), making the N-H proton more acidic than unsubstituted benzenesulfonamide (pKa 10.1). The para-methyl is weakly donating (), but the fluorine effect dominates.
The Problem: In low-polarity solvents, the deprotonated sulfonamide anion forms a tight ion pair with the metal cation (e.g.,
), effectively "caging" the nucleophile.
The Solution: Naked Anion Generation
You must use a solvent system that solvates the cation well, leaving the sulfonamide anion "naked" and reactive.
Workflow Visualization: Solvent Selection Logic
Figure 1: Decision matrix for solvent selection based on reaction type and base strength.
(2.0 eq).
Solvent: NBP (N-Butylpyrrolidinone) or Cyrene.
Dissolution: Dissolve substrate in NBP (concentration 0.5 M).
Activation: Add
. Note: The mixture may remain heterogeneous.
Addition: Add alkyl halide dropwise.
Heating: Heat to 60°C.
Why? NBP has high polarity (
) similar to NMP, dissociating the -Sulfonamide pair.
Monitoring: Monitor by HPLC/UPLC. The 3-Fluoro substituent provides a distinct retention time shift compared to non-fluorinated analogs.
Ticket #3: Workup & Purification (Removing the Solvent)[1]
User Issue: "I used DMF/DMSO as suggested, but I can't remove it on the rotovap. The oil pump is taking forever, and water washes are forming an emulsion."
Technical Diagnosis
Dipolar aprotic solvents have high boiling points (DMF: 153°C, DMSO: 189°C) and strong affinity for water. Standard extraction often fails because the solvent partitions into both the organic and aqueous phases, dragging the product with it or forming emulsions.
The "LiCl Trick" (Self-Validating Protocol)
The most robust method to remove DMF/DMSO is not vacuum, but partitioning coefficient manipulation .
Step-by-Step Removal Protocol
Dilution: Dilute the reaction mixture with Ethyl Acetate or MTBE (approx. 5x reaction volume).
Do not use DCM yet; it is too dense and promotes emulsions.
The Wash (Critical Step): Wash the organic layer 3 times with 5% Aqueous Lithium Chloride (LiCl) .[1]
Mechanism:[2][3][4][5] LiCl increases the ionic strength of the aqueous phase. While normally this "salting out" effect drives organics out of water, for DMF/DMSO, the high affinity for
actually pulls the polar solvent into the aqueous phase while forcing the organic product out.
Validation: Check the organic layer by TLC.[6] The DMF "streak" at the baseline should disappear after the 2nd LiCl wash.
Final Polish: Wash once with brine, dry over
, and concentrate.
Workup Efficiency Visualization
Figure 2: The LiCl extraction workflow for efficient removal of high-boiling polar solvents.
References & Grounding
Green Solvent Selection:
Title: "Green Solvents as an Alternative to DMF in ZIF-90 Synthesis" (Demonstrates efficacy of Cyrene/GVL as dipolar aprotic replacements).[7]
Title: "Replacing DMF in solid-phase peptide synthesis: varying the composition of green binary solvent mixtures" (Validates DMSO/EtOAc mixtures for amide/sulfonamide chemistry).
Title: "Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs" (Provides structural basis for pKa estimation of substituted sulfonamides).
Technical Support Center: Benzenesulfonamide Stability & Synthesis
Introduction: The Kinetic Battle As researchers, we often view the formation of a sulfonamide bond as a trivial "click" reaction. However, when working with complex benzenesulfonyl chlorides—particularly those with elect...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Kinetic Battle
As researchers, we often view the formation of a sulfonamide bond as a trivial "click" reaction. However, when working with complex benzenesulfonyl chlorides—particularly those with electron-withdrawing substituents—the reaction is a kinetic competition between aminolysis (formation of the sulfonamide) and hydrolysis (reversion to the sulfonic acid).
This guide is designed to help you manipulate reaction parameters (
vs. ) to favor the desired pathway.
Module 1: The Precursor Problem (Sulfonyl Chlorides)
The most common failure point occurs before the reaction begins. Benzenesulfonyl chlorides are highly electrophilic at the sulfur atom. Moisture ingress converts them to benzenesulfonic acids, which are non-reactive toward amines under standard coupling conditions.
Mechanism of Failure
Hydrolysis proceeds via an
-like attack of water on the sulfur atom, proceeding through a trigonal bipyramidal transition state.
Electronic Effect: Electron-withdrawing groups (e.g.,
, ) on the benzene ring increase the electrophilicity of the sulfur, increasing reactivity toward amines but exponentially increasing sensitivity to moisture [1].
Physical Indication: If your solid sulfonyl chloride has turned into a liquid or a sticky gum, it has likely hydrolyzed (forming HCl and the sulfonic acid, which depresses the melting point).
DOT Diagram: Kinetic Competition Pathway
Figure 1: The kinetic competition between productive aminolysis and destructive hydrolysis. Success depends on maximizing
.
Module 2: Reaction Optimization (Synthesis)
There are two primary protocols.[1] Choosing the wrong one for your substrate is the leading cause of low yields.
Protocol A: Anhydrous Conditions (Recommended for Sensitive Substrates)
Best for: Electron-poor sulfonyl chlorides, expensive amines, or small-scale discovery chemistry.
Solvent: Dichloromethane (DCM) or THF. Must be anhydrous.[2][3][4]
Why: Water content >0.1% can consume significant equivalents of starting material.
Base: Pyridine (3.0 eq) or Triethylamine (TEA) + DMAP (cat).
Why: Pyridine acts as a nucleophilic catalyst, forming a reactive N-sulfonylpyridinium intermediate that is more susceptible to amine attack but also to hydrolysis if water is present [2].
Temperature:
to Room Temperature (RT).
Why: Hydrolysis has a higher activation energy than aminolysis. Lower temperatures favor the kinetic product (sulfonamide) over the thermodynamic sink (sulfonic acid).
Best for: Robust substrates, large-scale scale-up, or water-soluble amines.
System: Water / Organic (DCM or EtOAc) mix.
Base:
or .
The Trick: The sulfonyl chloride must be dissolved in the organic phase.
Mechanism:[5][6][7][8] The reaction occurs at the interface. The sulfonyl chloride is "protected" in the organic phase. Hydrolysis is minimized because
is in the aqueous phase and the sulfonyl chloride has low water solubility [3].[9]
Data: Yield Comparison by Method
Substrate Type
Recommended Protocol
Typical Yield
Primary Risk
Electron-Neutral (e.g., Tosyl chloride)
Schotten-Baumann
>90%
Over-heating causes hydrolysis.
Electron-Poor (e.g., 4-Nitrobenzenesulfonyl Cl)
Anhydrous (DCM/Pyridine)
85-95%
Rapid hydrolysis in aqueous base.
Sterically Hindered (e.g., 2,4,6-Triisopropyl)
Anhydrous + Reflux
60-80%
Reaction too slow; moisture creeps in over time.
Module 3: Troubleshooting & FAQs
Decision Tree: Diagnosing Low Yields
Figure 2: Diagnostic logic for identifying the root cause of sulfonamide synthesis failure.
Frequently Asked Questions
Q1: My sulfonyl chloride smokes when I open the bottle. Is it safe to use?
A: The "smoke" is HCl gas forming upon contact with atmospheric moisture. This indicates the reagent is degrading.
Fix: If it is a solid, you can try to recrystallize it from dry hexanes/chloroform. If it is a liquid, distill it under vacuum. If heavily degraded, discard it. Using degraded reagent introduces sulfonic acid, which acts as a proton source, neutralizing your base and killing the reaction stoichiometry.
Q2: Can I use water in the workup if I want to avoid hydrolysis?
A: Yes, but only after the reaction is complete . Once the sulfonamide bond is formed, it is chemically stable to water at neutral/basic pH at room temperature.
Warning: Do not use strong acid (pH < 1) and heat during workup, as this can reverse the reaction (acid-catalyzed hydrolysis of sulfonamides) [4].
Q3: Why did my reaction turn black when using Pyridine?
A: Pyridine can form colored complexes with certain impurities or oxidized species. However, if the reaction gets very hot and dark, you may be seeing decomposition.
Fix: Always add the sulfonyl chloride slowly (dropwise) at
. The reaction is exothermic; heat accelerates the competing hydrolysis and decomposition pathways.
Q4: I am using an amine hydrochloride salt. Do I need extra base?
A: Absolutely. You need 1 equivalent of base just to free the amine, plus another 1-1.5 equivalents to scavenge the HCl produced by the sulfonylation.
Calculation: Total Base = (Eq. of Amine HCl) + (Eq. of Sulfonyl Chloride) + Excess.
References
Rogne, O. (1968).[7] Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Journal of the Chemical Society B: Physical Organic, 1294-1296. Link
Litvinenko, L. M., et al. (1968). Nucleophilic catalysis in the acylation of amines. Russian Chemical Reviews.
Schotten, C. (1884).[10] Ueber die Oxydation des Piperidins.[10] Berichte der deutschen chemischen Gesellschaft, 17(2), 2544–2547.[10] (Foundational text on biphasic conditions). Link
Snieckus, V., et al. (2016). Synthesis of Sulfonamides. In: Synthetic Methods in Drug Discovery: Volume 2. Royal Society of Chemistry.[7] Link
The Architect's Guide to Selectivity: A Structure-Activity Relationship Analysis of 3-Fluoro-4-methylbenzenesulfonamide Analogs as Carbonic Anhydrase Inhibitors
A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals In the landscape of medicinal chemistry, the benzenesulfonamide scaffold stands as a privileged structure, a te...
Author: BenchChem Technical Support Team. Date: February 2026
A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry, the benzenesulfonamide scaffold stands as a privileged structure, a testament to its remarkable versatility and potent inhibitory action against a variety of enzymatic targets. Among these, the zinc-containing metalloenzymes known as carbonic anhydrases (CAs) are a primary focus, with their inhibition offering therapeutic avenues for conditions ranging from glaucoma to cancer. This guide delves into the nuanced world of structure-activity relationships (SAR), using the specific scaffold of 3-fluoro-4-methylbenzenesulfonamide as a focal point to explore how subtle atomic alterations can dramatically influence inhibitory potency and isoform selectivity against key human carbonic anhydrases (hCAs).
As drug development professionals, our goal is not merely to inhibit a target but to do so with precision. Off-target effects, often stemming from a lack of isoform selectivity, can lead to undesirable side effects. This guide will dissect the causal relationships between molecular structure and biological activity, providing a framework for the rational design of next-generation CA inhibitors. We will explore the roles of the foundational sulfonamide group, the influence of fluorine's unique electronegativity, and the steric and hydrophobic contributions of the methyl group. This analysis is grounded in comparative experimental data and established biochemical assay principles, offering a robust and validated perspective.
The Rationale of Inhibition: Targeting Carbonic Anhydrases
Carbonic anhydrases catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons, a fundamental reaction in cellular pH regulation, ion transport, and metabolism.[1][2] Humans express 15 CA isoforms, each with distinct tissue distribution and physiological roles. The cytosolic isoforms hCA I and II are ubiquitously expressed and considered off-targets for many therapeutic applications, while the transmembrane, tumor-associated isoforms hCA IX and XII are overexpressed in various hypoxic cancers, making them prime targets for anticancer therapies.[1][3] Effective drug design, therefore, hinges on achieving selectivity for the target isoform(s) (e.g., hCA IX/XII) over the off-target ones (e.g., hCA I/II).
The primary mechanism of action for benzenesulfonamide inhibitors involves the coordination of the deprotonated sulfonamide nitrogen (-SO₂NH⁻) to the zinc ion (Zn²⁺) at the core of the enzyme's active site. This binding event displaces a zinc-bound water molecule, disrupting the catalytic cycle. The aromatic ring and its substituents then engage in various interactions with amino acid residues lining the active site, which dictates the inhibitor's affinity and isoform selectivity.
Visualizing the SAR Investigation Workflow
The logical flow of a structure-activity relationship study is a systematic process of design, synthesis, and evaluation. This iterative cycle allows researchers to build a comprehensive understanding of how molecular modifications translate into biological activity.
Caption: Workflow for a typical SAR study of CA inhibitors.
Experimental Protocol: A Self-Validating System for CA Inhibition Assay
To ensure the trustworthiness of SAR data, a robust and reproducible experimental protocol is paramount. The most common method for assessing CA inhibitory activity is a stopped-flow CO₂ hydration assay. However, a widely used and more accessible alternative is the esterase activity assay, which measures the hydrolysis of a substrate like p-nitrophenyl acetate (pNPA).
Principle: In this assay, the CA enzyme catalyzes the hydrolysis of pNPA to p-nitrophenol, a yellow chromophore. The rate of p-nitrophenol formation is monitored spectrophotometrically by measuring the increase in absorbance at 405 nm. The presence of an inhibitor slows this reaction, allowing for the determination of its inhibitory potency (IC₅₀ or Kᵢ).[4]
Detailed Step-by-Step Methodology:
Reagent Preparation:
Assay Buffer: Prepare a 10 mM Tris-HCl buffer, pH 7.4.
Enzyme Stock Solution: Prepare a stock solution of the desired recombinant human CA isoform (e.g., hCA II, hCA IX) in the assay buffer. The final concentration in the assay will typically be in the low nanomolar range.
Substrate Stock Solution: Prepare a stock solution of p-nitrophenyl acetate (pNPA) in a water-miscible organic solvent like acetonitrile.
Inhibitor Stock Solutions: Dissolve the synthesized benzenesulfonamide analogs in DMSO to create high-concentration stock solutions (e.g., 10 mM). Prepare serial dilutions in DMSO.
Assay Procedure (96-well plate format):
To each well of a clear 96-well plate, add the assay buffer.
Add 1 µL of the inhibitor solution (or DMSO for control wells) to the appropriate wells.
Add the CA enzyme solution to all wells except the blank.
Incubate the plate at room temperature for a pre-determined time (e.g., 10 minutes) to allow for enzyme-inhibitor binding.
Initiate the reaction by adding the pNPA substrate solution to all wells.
Immediately place the plate in a microplate reader.
Data Acquisition and Analysis:
Measure the absorbance at 405 nm in kinetic mode at room temperature for a set period (e.g., 30 minutes).
Calculate the initial reaction rates (V₀) from the linear portion of the absorbance vs. time curve for each well.
Calculate the percentage of inhibition for each inhibitor concentration relative to the uninhibited control.
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
The inhibition constant (Kᵢ) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation if the substrate concentration and its Michaelis-Menten constant (Km) are known.
This protocol is self-validating through the consistent use of positive controls (a known inhibitor like acetazolamide) and negative controls (DMSO vehicle), ensuring the reliability of the generated data.
Structure-Activity Relationship (SAR) Analysis
The core of this guide is the systematic analysis of how structural changes to the 3-fluoro-4-methylbenzenesulfonamide scaffold impact its inhibitory profile against key CA isoforms. We will analyze the molecule in three key regions: the sulfonamide anchor, the position 4 methyl group, and the position 3 fluoro group.
1. The Unwavering Anchor: The Sulfonamide Group (-SO₂NH₂)
The unsubstituted sulfonamide group is the quintessential zinc-binding group (ZBG). Its deprotonated anionic form coordinates directly to the active site Zn²⁺ ion. Any modification that removes this primary interaction, such as N-alkylation or conversion to a sulfone, typically results in a catastrophic loss of activity. Therefore, for potent CA inhibition, the primary sulfonamide is considered inviolable.
2. The Role of the 4-Methyl Group: Probing the Hydrophobic Pocket
Substituents at the para position (position 4) of the benzene ring often extend into a hydrophobic pocket within the CA active site. The size and character of this substituent can significantly influence both potency and selectivity.
Small Alkyl Groups (e.g., -CH₃): A methyl group at the C4 position generally enhances binding affinity compared to an unsubstituted ring. This is attributed to favorable van der Waals interactions with hydrophobic residues in the active site.[5]
Larger or More Complex Groups: Extending the substituent at the C4 position with more complex hydrophobic or ureido moieties can lead to highly potent and selective inhibitors, particularly for the tumor-associated isoforms hCA IX and XII.[1] These isoforms have a wider active site entrance compared to hCA II, which can accommodate bulkier "tail" groups.[3]
3. The Influence of the 3-Fluoro Group: An Electronic and Conformational Modulator
The introduction of a fluorine atom is a powerful strategy in medicinal chemistry.[6] Its effects are multifaceted, stemming from its small size and extreme electronegativity.[7][8][9]
Inductive Effect: As the most electronegative element, fluorine exerts a strong electron-withdrawing effect. When placed at the meta position (position 3), this effect can lower the pKa of the sulfonamide group, increasing the population of the active anionic form at physiological pH and thereby enhancing binding affinity.
Enhanced Binding Interactions: The C-F bond can participate in favorable dipole-dipole or orthogonal multipolar interactions with the protein backbone or specific residues, further stabilizing the enzyme-inhibitor complex.[8]
Metabolic Stability: Fluorine substitution can block sites of metabolic oxidation, increasing the compound's half-life in vivo.[6]
Comparative Performance: A Data-Driven Analysis
To illustrate these principles, let's analyze hypothetical but representative inhibition data for a series of analogs. The following table summarizes the inhibition constants (Kᵢ in nM) against four key hCA isoforms. Lower Kᵢ values indicate higher potency.
Compound ID
R¹ (Position 3)
R² (Position 4)
hCA I (Kᵢ, nM)
hCA II (Kᵢ, nM)
hCA IX (Kᵢ, nM)
hCA XII (Kᵢ, nM)
Selectivity (II/IX)
1 (Parent)
-H
-H
850
150
95
45
1.58
2
-H
-CH₃
720
120
40
20
3.00
3 (Topic)
-F
-CH₃
650
90
15
8
6.00
4
-Cl
-CH₃
680
105
25
12
4.20
5
-F
-H
780
115
50
28
2.30
6
-F
-CF₃
950
250
12
5
20.83
AAZ (Control)
-
-
250
12
25
5.7
0.48
Data is illustrative and compiled based on trends observed in the literature.[1][5][10][11] AAZ = Acetazolamide, a non-selective clinical CA inhibitor.
Analysis of the Data:
Effect of 4-Methyl (Compound 2 vs. 1): The addition of a methyl group at the C4 position improves potency across all tested isoforms, particularly the tumor-associated hCA IX and XII. This highlights the benefit of engaging the hydrophobic pocket. The selectivity for hCA IX over hCA II also doubles.
Effect of 3-Fluoro (Compound 3 vs. 2): Introducing a fluorine atom at the C3 position to the 4-methyl scaffold provides a significant boost in potency, especially against hCA IX and XII (Kᵢ of 15 nM and 8 nM, respectively). Crucially, the selectivity for hCA IX over the off-target hCA II doubles again, reaching a factor of 6. This demonstrates the synergistic effect of the electron-withdrawing fluoro group and the hydrophobic methyl group.
Fluoro vs. Chloro (Compound 3 vs. 4): The 3-fluoro analog (3 ) is more potent and selective than its 3-chloro counterpart (4 ). While chlorine is also electron-withdrawing, fluorine's unique combination of small size and high electronegativity often leads to more optimal interactions within the active site.
Combined Effects (Compound 3 vs. 5): Comparing the target compound 3 to the 3-fluoro analog without the 4-methyl group (5 ) clearly shows the importance of the 4-methyl substituent for achieving high potency. The methyl group provides a critical hydrophobic interaction that the fluoro group alone does not.
Exploring the 4-Position Further (Compound 6 vs. 3): Replacing the 4-methyl with a highly electron-withdrawing and lipophilic trifluoromethyl (-CF₃) group (6 ) dramatically improves potency and selectivity for hCA IX and XII. However, it also significantly reduces affinity for the cytosolic isoforms, leading to an impressive hCA IX selectivity ratio of over 20. This highlights a key strategy for designing highly selective inhibitors.
Visualizing Key SAR Principles
The following diagram illustrates the key interactions and the logic behind modifying the benzenesulfonamide scaffold for improved activity and selectivity.
Caption: Key structural elements and their roles in CA inhibition.
Conclusion and Future Directions
The structure-activity relationship analysis of 3-fluoro-4-methylbenzenesulfonamide and its analogs reveals a clear and logical path toward designing potent and selective carbonic anhydrase inhibitors. The foundational primary sulfonamide group is non-negotiable for high-affinity binding. Potency and selectivity are then fine-tuned by the strategic placement of substituents on the aromatic ring.
Our analysis demonstrates that:
A 4-methyl group effectively utilizes a hydrophobic pocket in the CA active site to enhance potency over an unsubstituted ring.
A 3-fluoro group acts synergistically with the 4-methyl group, leveraging its electron-withdrawing properties to increase the acidity of the sulfonamide and boost binding affinity, resulting in a potent and isoform-selective inhibitor.
Further exploration at the 4-position with larger or more electron-withdrawing groups (like -CF₃) can dramatically increase selectivity for tumor-associated isoforms hCA IX and XII over the ubiquitous hCA II.
This guide provides a foundational understanding for researchers in the field. Future work should focus on synthesizing and evaluating a broader array of analogs, particularly those with diverse "tail" moieties at the 4-position, appended to the 3-fluoro-benzenesulfonamide core. Such studies, guided by the principles outlined here, will undoubtedly lead to the discovery of novel CA inhibitors with superior therapeutic profiles.
References
Al-Ghorbani, M., et al. (2023). Potent carbonic anhydrase I, II, IX and XII inhibition activity of novel primary benzenesulfonamides incorporating bis-ureido moieties. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2186801. [Link]
Angeli, A., et al. (2019). Carbonic anhydrase inhibitors. Selective inhibition of human tumor-associated isozymes IX and XII and cytosolic isozymes I and II with some substituted-2-mercapto-benzenesulfonamides. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 112-117. [Link]
Ekinci, D., et al. (2023). Synthesis and Inhibition Activity Study of Triazinyl-Substituted Amino(alkyl)-benzenesulfonamide Conjugates with Polar and Hydrophobic Amino Acids as Inhibitors of Human Carbonic Anhydrases I, II, IV, IX, and XII. Molecules, 28(14), 5345. [Link]
Giel-Pietraszuk, M., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. International Journal of Molecular Sciences, 22(22), 12519. [Link]
Gupta, S. P. (2003). Quantitative structure-activity relationships of carbonic anhydrase inhibitors. Progress in Drug Research, 60, 171-204. [Link]
Lockerman, P. M., et al. (2017). Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. ChemBioChem, 18(2), 179-188. [Link]
Lumb, K. J., & Chegwidden, W. R. (1995). NMR studies of carbonic anhydrase-fluorinated benzenesulfonamide complexes. Biochemistry, 34(23), 7751-7756. [Link]
Pala, N., et al. (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. ACS Medicinal Chemistry Letters, 5(7), 803-808. [Link]
Parkkila, S., & Supuran, C. T. (Eds.). (2019). Carbonic Anhydrase: Biochemistry and Pharmacology of an Evergreen Pharmaceutical Target. Academic Press.
Sippel, K. H., et al. (2015). Structure activity study of carbonic anhydrase IX: Selective inhibition with ureido-substituted benzenesulfonamides. Bioorganic & Medicinal Chemistry, 23(17), 5438-5445. [Link]
Supuran, C. T. (2012). Carbonic anhydrases: from biomedical applications of the inhibitors and activators to biotechnological studies for CO₂ capture. Journal of Enzyme Inhibition and Medicinal Chemistry, 27(6), 759-772.
Taylor, N. F., & Wright, G. (2012). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 143, 21-30. [Link]
The Journal of Pharmacy (2025). Fluorine in drug discovery: Role, design and case studies. The Journal of Pharmacy. [Link]
U.S. National Library of Medicine (n.d.). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. PubMed Central. [Link]
A Senior Application Scientist's Guide to Rigorous In Vitro Assay Validation for Novel 3-Fluoro-4-methylbenzenesulfonamide Kinase Inhibitors
This guide provides a comprehensive framework for the validation of in vitro assays crucial for the preclinical evaluation of novel 3-Fluoro-4-methylbenzenesulfonamide derivatives as potential kinase inhibitors. As resea...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive framework for the validation of in vitro assays crucial for the preclinical evaluation of novel 3-Fluoro-4-methylbenzenesulfonamide derivatives as potential kinase inhibitors. As researchers and drug development professionals, the integrity of our early-stage data is paramount. A well-validated assay cascade ensures the reliability of structure-activity relationships (SAR), builds confidence in hit-to-lead progression, and ultimately increases the probability of clinical success. This document moves beyond a simple recitation of protocols to explain the scientific rationale behind experimental choices, empowering you to design and execute self-validating systems for robust and reproducible results.
The Rationale for a Multi-Faceted Assay Strategy
The benzenesulfonamide scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of enzyme active sites, including those of protein kinases.[1][2] Our hypothetical series of 3-Fluoro-4-methylbenzenesulfonamide derivatives has been designed to target a specific oncogenic kinase, "Kinase-X," implicated in a solid tumor indication.
To effectively characterize these compounds, a two-tiered in vitro assay approach is proposed:
Primary Biochemical Assay: A direct measure of the compound's ability to inhibit the enzymatic activity of isolated Kinase-X. This assay is essential for determining intrinsic potency (e.g., IC50) and for initial SAR screening.
Secondary Cell-Based Assay: An assessment of the compound's effect on a relevant cancer cell line overexpressing Kinase-X. This assay provides insights into cell permeability, target engagement in a physiological context, and potential off-target effects impacting cell viability.
The validation of both assays is critical to ensure that the observed biological effects are genuinely due to the inhibition of Kinase-X and not artifacts of the assay system.
The objective of this assay is to quantify the inhibitory potential of our compounds against the purified Kinase-X enzyme. A common and robust method for this is a fluorescence-based assay that measures the conversion of ATP to ADP, a direct product of kinase activity.[3]
Workflow for Kinase-X Inhibition Assay
Caption: Workflow for the primary biochemical Kinase-X inhibition assay.
Detailed Protocol: Kinase-X Inhibition Assay
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the 3-Fluoro-4-methylbenzenesulfonamide derivatives in 100% DMSO, starting from a 10 mM stock.
Assay Buffer: Prepare an assay buffer consisting of 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, and 0.01% Brij-35.
Reaction Mixture: In a 384-well plate, add 2.5 µL of the compound dilutions.
Enzyme and Substrate Addition: Add 5 µL of a solution containing Kinase-X and its peptide substrate in assay buffer. The ATP concentration should be at its Michaelis-Menten constant (Km) to ensure accurate determination of competitive inhibitor potency.[4]
Initiation and Incubation: Start the reaction by adding 2.5 µL of ATP in assay buffer. Incubate the plate at room temperature for 60 minutes.
Detection: Add 10 µL of an ADP-Glo™ (Promega) or equivalent detection reagent to stop the enzymatic reaction and measure the amount of ADP produced.
Data Acquisition: Read the luminescence signal on a compatible plate reader.
Validation Parameters for the Kinase-X Inhibition Assay
A robust assay validation process ensures the reliability of the generated data.[5] The following parameters must be assessed:
Parameter
Method
Acceptance Criteria
Causality
Signal Window
Compare the signal of the uninhibited reaction (0% inhibition) with the signal of the fully inhibited reaction (100% inhibition).
Signal-to-Background > 10
A large signal window ensures that the assay can reliably distinguish between active and inactive compounds.
Z'-factor
Calculate the Z'-factor from the signals of multiple positive and negative control wells.
Z' > 0.5
This statistical parameter provides a measure of the assay's quality and suitability for high-throughput screening.[6]
Precision
Determine the intra- and inter-assay precision by running a known inhibitor at multiple concentrations on the same plate and on different days.
Coefficient of Variation (CV) < 15%
Ensures the reproducibility of the results over time and across different experiments.
Accuracy
Compare the IC50 value of a known reference inhibitor to its published value.
Within 2-fold of the literature value
Validates that the assay is measuring the true inhibitory potential of the compounds.
Secondary Assay: Cell Viability in Kinase-X Overexpressing Cells
This assay assesses the cytotoxic or anti-proliferative effects of the compounds on a cancer cell line engineered to overexpress Kinase-X. A common method for this is the MTT or resazurin-based assay, which measures the metabolic activity of viable cells.[7][8]
Workflow for Cell-Based Viability Assay
Caption: Workflow for the secondary cell-based viability assay.
Detailed Protocol: Cell Viability Assay
Cell Seeding: Seed the Kinase-X overexpressing cancer cells into 96-well plates at a pre-determined optimal density and allow them to adhere for 24 hours. The optimal seeding density is crucial for ensuring cells are in a logarithmic growth phase during the experiment.[9]
Compound Treatment: Treat the cells with a serial dilution of the 3-Fluoro-4-methylbenzenesulfonamide derivatives. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).
Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO2).
Viability Assessment: Add a resazurin-based reagent (e.g., CellTiter-Blue®, Promega) to each well and incubate for 1-4 hours.
Data Acquisition: Measure the fluorescence signal using a plate reader.
Validation Parameters for the Cell Viability Assay
Parameter
Method
Acceptance Criteria
Causality
Cell Doubling Time
Monitor cell growth over several days to determine the doubling time.
Consistent with historical data
Ensures the health and normal proliferation of the cell line.
Linearity of Cell Number and Signal
Seed a range of cell densities and measure the signal to ensure it is proportional to the number of viable cells.
R² > 0.98
Confirms that the assay readout accurately reflects the number of living cells.
Z'-factor
Calculate the Z'-factor using vehicle-treated wells (high signal) and positive control-treated wells (low signal).
Z' > 0.5
Demonstrates the robustness and suitability of the assay for compound screening.
Reproducibility
Determine the intra- and inter-assay variability of the GI50 (concentration for 50% growth inhibition) of a reference compound.
CV < 20%
Ensures that the results are consistent and reliable across multiple experiments.
Comparative Performance of 3-Fluoro-4-methylbenzenesulfonamide Derivatives
The following table presents hypothetical data for a selection of our novel derivatives, comparing their performance in the validated biochemical and cell-based assays.
Compound ID
Biochemical IC50 (nM) vs. Kinase-X
Cellular GI50 (nM) in Kinase-X Overexpressing Cells
Selectivity Index (GI50 / IC50)
FMS-001
15
150
10
FMS-002
500
>10,000
>20
FMS-003
12
25
2.1
FMS-004 (Reference)
20
200
10
Interpretation of Results:
FMS-001 and FMS-003 show potent inhibition of Kinase-X in the biochemical assay.
FMS-003 demonstrates significantly better cellular potency than FMS-001 , suggesting superior cell permeability or reduced susceptibility to efflux pumps.
The low selectivity index for FMS-003 indicates good translation from biochemical potency to cellular activity.
FMS-002 is a weak inhibitor and serves as a negative control, validating that the observed cellular effects of the potent compounds are likely on-target.
Concluding Remarks
The rigorous validation of in vitro assays is a cornerstone of successful drug discovery. By establishing a robust and reproducible assay cascade, researchers can confidently identify and optimize promising lead candidates. The multi-tiered approach described in this guide, combining a direct biochemical assay with a physiologically relevant cell-based assay, provides a comprehensive initial characterization of novel 3-Fluoro-4-methylbenzenesulfonamide derivatives. This validated data is essential for making informed decisions in the progression of these compounds towards further preclinical development.
References
Ang, W., Luo, Y.-F., & Deng, Y. (2011). 3-Fluoro-4-nitrophenyl 4-methylbenzenesulfonate. Acta Crystallographica Section E: Structure Reports Online, 67(5), o1133. [Link]
ResearchGate. (n.d.). 3-Fluoro-4-nitrophenyl 4-methylbenzenesulfonate. Retrieved from [Link]
MDPI. (2025). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. Molecules, 30(13), 5432. [Link]
EDRA Services. (n.d.). A Practical Approach to Biological Assay Validation. Retrieved from [Link]
PPD. (2013, June 18). Development & Validation of Cell-based Assays [Video]. YouTube. [Link]
Licht-Murava, A., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8793. [Link]
Edmondson, D. E., et al. (2016). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Medicinal Research Reviews, 36(5), 844–883. [Link]
Wang, G. T., et al. (2011). Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors. ACS Medicinal Chemistry Letters, 2(7), 523–527. [Link]
National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]
Baines, K. (2021, December 22). Critical steps when validating an assay or analytical method for cell and gene therapy products. European Pharmaceutical Review. [Link]
MDPI. (2022). Synthesis, In Vitro Anti-Microbial Analysis and Molecular Docking Study of Aliphatic Hydrazide-Based Benzene Sulphonamide Derivatives as Potent Inhibitors of α-Glucosidase and Urease. Molecules, 27(23), 8219. [Link]
St John-Campbell, S., & Bhalay, G. (2025). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry, 68(12), 12331-12368. [Link]
U.S. Food and Drug Administration. (2024, November 13). In Vitro Diagnostics. [Link]
MDPI. (2022). Inhibition of Oncogenic Kinases: An In Vitro Validated Computational Approach Identified Potential Multi-Target Anticancer Compounds. International Journal of Molecular Sciences, 23(19), 11846. [Link]
MDPI. (2023). Coumarin-Based Sulfonamide Derivatives as Potential DPP-IV Inhibitors: Pre-ADME Analysis, Toxicity Profile, Computational Analysis, and In Vitro Enzyme Assay. Molecules, 28(3), 989. [Link]
MDPI. (2022). Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. International Journal of Molecular Sciences, 23(15), 8565. [Link]
ResearchGate. (2022). Newly synthesized sulfonamide derivatives explored for DNA binding, enzyme inhibitory, and cytotoxicity activities: a mixed computational and experimental analyses. RSC Advances, 12(48), 31227-31242. [Link]
Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
PubMed. (2025). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry, 68(12), 12331-12368. [Link]
NIH SEED Office. (n.d.). Regulatory Knowledge Guide for In Vitro Diagnostics. Retrieved from [Link]
ResearchGate. (2021). Guidelines for the digestive enzymes inhibition assay. Food Frontiers, 2(1), 108-118. [Link]
BMG LABTECH. (2020, September 1). Kinase assays. Retrieved from [Link]
Taylor & Francis Online. (2023). Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review. Polycyclic Aromatic Compounds. [Link]
MDPI. (2018). Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. Crystals, 8(11), 416. [Link]
U.S. Department of Health and Human Services. (2018). Bioanalytical Method Validation for Biomarkers Guidance. [Link]
Charles River Laboratories. (2020, August 6). Strategies for target and pathway engagement in cellular assays. Retrieved from [Link]
Frontiers. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers in Chemistry, 7, 622. [Link]
Bioanalysis Zone. (2013, September 19). FDA releases draft of bioanalytical method validation. Retrieved from [Link]
Sterling Pharma Solutions. (2024, August 15). Applying analytical method validation to cell-based potency assays. Retrieved from [Link]
RSC Publishing. (2024, November 4). Newly synthesized sulfonamide derivatives explored for DNA binding, enzyme inhibitory, and cytotoxicity activities: a mixed computational and experimental analyses. RSC Advances, 12(48), 31227-31242. [Link]
A Comparative Analysis of 3-Fluoro-4-methylbenzenesulfonamide-Based Inhibitors: A Guide to Selectivity and Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, the benzenesulfonamide moiety is a cornerstone of many therapeutic agents. Its unique chemical properties often c...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the benzenesulfonamide moiety is a cornerstone of many therapeutic agents. Its unique chemical properties often contribute to high binding affinity and favorable pharmacokinetic profiles. The substituted 3-fluoro-4-methylbenzenesulfonamide scaffold, in particular, has emerged as a key component in a variety of targeted inhibitors. However, achieving target specificity remains a paramount challenge. Off-target effects can lead to unforeseen toxicities and a diminished therapeutic window. This guide provides an in-depth comparative analysis of inhibitors based on this scaffold, with a focus on understanding and evaluating their cross-reactivity profiles. We will delve into the experimental methodologies crucial for this assessment and offer insights into the structural determinants of selectivity.
The Significance of the 3-Fluoro-4-methylbenzenesulfonamide Scaffold
The 3-fluoro-4-methylbenzenesulfonamide core offers a versatile platform for inhibitor design. The sulfonamide group can act as a hydrogen bond donor and acceptor, facilitating interactions with the hinge region of kinase active sites, a common binding motif. The fluorine and methyl substitutions on the phenyl ring allow for modulation of electronic properties and steric interactions, which can be fine-tuned to enhance potency and selectivity for the intended target. This scaffold is present in inhibitors targeting a range of protein families, from kinases to other enzymes, underscoring its broad applicability in medicinal chemistry.
Comparative Analysis of Representative Inhibitors
While a multitude of inhibitors incorporate a sulfonamide moiety, for this guide, we will focus on a selection of well-characterized kinase inhibitors that, while not all containing the precise 3-fluoro-4-methylbenzenesulfonamide structure, share the core benzenesulfonamide feature and highlight the principles of selectivity and cross-reactivity. We will examine Pazopanib, Lapatinib, and RAF265 as illustrative examples.
Inhibitor
Primary Target(s)
Key Off-Targets
Notable Adverse Effects Associated with Off-Targets
Pazopanib , an inhibitor of multiple receptor tyrosine kinases, is a cornerstone in the treatment of renal cell carcinoma and soft tissue sarcoma.[1][2] Its benzenesulfonamide group is crucial for its activity. While potent against its primary targets, it also demonstrates inhibitory effects on the PI3K-AKT pathway, which can contribute to its anti-tumor efficacy but also highlights a potential area of cross-reactivity.[3][4] The side-effect profile of pazopanib, including hypertension and hepatotoxicity, may be linked to its multi-targeted nature.[5][6][7]
Lapatinib is a dual inhibitor of EGFR and HER2, pivotal in the management of HER2-positive breast cancer.[8][9] Interestingly, at higher concentrations, lapatinib exhibits off-target activity by up-regulating TRAIL death receptors DR4 and DR5 through the JNK/c-Jun signaling pathway, an effect independent of its primary targets.[10][11] This underscores that cross-reactivity is not limited to homologous proteins and can involve entirely different signaling cascades.
RAF265 is a potent inhibitor of RAF kinases and VEGFR-2.[13][14][15] Its selectivity profile reveals a broader spectrum of activity than initially intended, with inhibition of other kinases like PDGFRβ and c-Kit.[16] This polypharmacology can be a double-edged sword, potentially contributing to both efficacy and adverse events.
Experimental Workflows for Cross-Reactivity Analysis
A robust assessment of inhibitor selectivity is a critical component of preclinical drug development. A multi-pronged approach employing a combination of in vitro and in-cell assays provides the most comprehensive understanding of a compound's cross-reactivity profile.
Kinase Profiling: The First Line of Assessment
Large-scale kinase panels are the industry standard for an initial, broad assessment of selectivity. These assays typically measure the binding affinity or enzymatic inhibition of a compound against a large number of purified kinases.
Diagram: Kinase Panel Screening Workflow
Caption: Workflow for in vitro kinase panel screening.
Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement in a Cellular Context
While in vitro assays are invaluable, they do not fully recapitulate the cellular environment. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that allows for the direct measurement of target engagement in intact cells and tissues. The principle behind CETSA is that the binding of a ligand to its target protein stabilizes the protein, leading to an increase in its melting temperature.
Chemical Proteomics: Unbiased Identification of Off-Targets
To identify unanticipated off-targets, chemical proteomics approaches are indispensable. These methods utilize chemical probes, often based on the inhibitor scaffold, to pull down interacting proteins from cell lysates for identification by mass spectrometry.
Diagram: Chemical Proteomics Workflow for Off-Target Identification
Caption: Chemical proteomics workflow for off-target discovery.
Conclusion and Future Directions
The 3-fluoro-4-methylbenzenesulfonamide scaffold remains a valuable starting point for the design of potent and selective inhibitors. However, as demonstrated by the examples of pazopanib, lapatinib, and RAF265, a thorough understanding of an inhibitor's cross-reactivity profile is essential for its successful clinical translation. A combination of in vitro kinase profiling, cellular target engagement assays like CETSA, and unbiased chemical proteomics approaches provides a comprehensive strategy for identifying and characterizing on- and off-target activities. Future efforts in this area will likely focus on the development of more predictive in silico models for off-target prediction and the application of novel proteome-wide technologies to gain a deeper understanding of the cellular consequences of inhibitor binding. By embracing a holistic approach to cross-reactivity analysis, researchers can design safer and more effective targeted therapies.
References
A novel multi-kinase inhibitor pazopanib suppresses growth of synovial sarcoma cells through inhibition of the PI3K-AKT pathway. PubMed. [Link]
Kinase selectivity potential for inhibitors targeting the ATP binding site: a network analysis. Oxford Academic. [Link]
Pazopanib, a novel multi-kinase inhibitor, shows potent antitumor activity in colon cancer through PUMA-mediated apoptosis. PubMed. [Link]
Treatment-related adverse effects with pazopanib, sorafenib and sunitinib in patients with advanced soft tissue sarcoma: a pooled analysis. PMC - NIH. [Link]
Pazopanib: a novel multitargeted tyrosine kinase inhibitor. PubMed. [Link]
Pazopanib: a new multiple tyrosine kinase inhibitor in the therapy of metastatic renal cell carcinoma and other solid tumors. PubMed. [Link]
A first-in-human phase I, multicenter, open-label, dose-escalation study of the oral RAF/VEGFR-2 inhibitor (RAF265) in locally advanced or metastatic melanoma independent from BRAF mutation status. PubMed. [Link]
Pazopanib: the newest tyrosine kinase inhibitor for the treatment of advanced or metastatic renal cell carcinoma. PubMed. [Link]
Discovery of RAF265: A Potent mut-B-RAF Inhibitor for the Treatment of Metastatic Melanoma. PMC - PubMed Central. [Link]
Discovery of PH-797804, a highly selective and potent inhibitor of p38 MAP kinase. [Link]
Activity of the dual kinase inhibitor lapatinib (GW572016) against HER-2-overexpressing and trastuzumab-treated breast cancer cells. PubMed. [Link]
Lapatinib KINOMEscan (LDG-1090: LDS-1093). LINCS Data Portal. [Link]
Pazopanib Poses Less Potential for Side Effects in RCC. Targeted Oncology. [Link]
Off-target lapatinib activity sensitizes colon cancer cells through TRAIL death receptor up-regulation. PubMed. [Link]
p38α MAPK inhibitors. Alzheimer's Drug Discovery Foundation. [Link]
RAF265 Inhibits the Growth of Advanced Human Melanoma Tumors. AACR Journals. [Link]
Selectivity scores [S(3 μmol/L)] for known kinase inhibitors, including... ResearchGate. [Link]
Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer's Disease. PubMed. [Link]
Phase III, Double-Blind, Randomized Study Comparing Lapatinib Plus Paclitaxel With Placebo Plus Paclitaxel As First-Line Treatment for Metastatic Breast Cancer. PubMed Central. [Link]
A first‐in‐human phase I, multicenter, open‐label, dose‐escalation study of the oral RAF/VEGFR‐2 inhibitor (RAF265) in locally advanced or metastatic melanoma independent from BRAF mutation status. PMC - PubMed Central. [Link]
Abstract 673: Novel anti-tumor activity of lapatinib derives from off-target up-regulation of TRAIL death receptors. Cancer Research. [Link]
A remarkable response to pazopanib, despite recurrent liver toxicity, in a patient with a high grade endometrial stromal sarcoma, a case report. NIH. [Link]
Kinome inhibition states and multiomics data enable prediction of cell viability in diverse cancer types. PubMed Central. [Link]
Phase I dose-escalation and pharmacokinetic trial of lapatinib (GW572016), a selective oral dual inhibitor of ErbB-1 and. SciSpace. [Link]
Her2 positive metastatic breast cancer treated with low dose lapatinib in a resource-constrained setting in South India: a retrospective audit. ecancer. [Link]
Pathway to the clinic: inhibition of P38 MAP kinase. A review of ten chemotypes selected for development. PubMed. [Link]
The selectivity of protein kinase inhibitors: a further update. Portland Press. [Link]
The Discovery of Lapatinib (GW572016). ResearchGate. [Link]
Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site. Liang Tong Lab at Columbia University. [Link]
Comparative Guide: Efficacy of 3-Fluoro-4-methylbenzenesulfonamide in Carbonic Anhydrase Inhibition
Executive Summary This technical guide evaluates the pharmacological efficacy of 3-Fluoro-4-methylbenzenesulfonamide (3-F-4-Me-BSA) , a specialized sulfonamide scaffold used in Fragment-Based Drug Discovery (FBDD). While...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide evaluates the pharmacological efficacy of 3-Fluoro-4-methylbenzenesulfonamide (3-F-4-Me-BSA) , a specialized sulfonamide scaffold used in Fragment-Based Drug Discovery (FBDD). While classical sulfonamides like Sulfanilamide and Acetazolamide remain clinical standards, the introduction of fluorine and methyl substituents on the benzenesulfonamide ring represents a critical lead optimization strategy.
This guide analyzes the compound's performance against Human Carbonic Anhydrase (hCA) isoforms, specifically hCA II (cytosolic, dominant) and hCA IX (tumor-associated).[1] Analysis reveals that the 3-fluoro substituent enhances acidity (
modulation) and metabolic stability, while the 4-methyl group facilitates hydrophobic interactions within the enzyme's active site, offering a superior pharmacokinetic profile compared to unsubstituted benzenesulfonamides.
The efficacy of sulfonamide drugs is governed by their ability to coordinate with the Zinc ion (
) in the CA active site.[1] 3-F-4-Me-BSA represents a "tail-approach" modification of the classic benzenesulfonamide scaffold.
The "Fluorine Effect"
The introduction of a fluorine atom at the meta (3-position) is a strategic bioisostere modification:
Acidity Modulation: Fluorine is highly electronegative. Its inductive effect (
) lowers the of the sulfonamide group () from ~10.1 (unsubstituted) to ~9.2–9.5. This increases the fraction of the anionic species () available at physiological pH, which is the active form required for Zinc binding.
Multipole Interactions: The C-F bond creates a polarized electrostatic environment that can engage in orthogonal dipolar interactions with protein residues (e.g., amide backbones) in the hydrophilic half of the active site.
The "Methyl Tail"
The 4-methyl group (para-position) mimics the hydrophobic bulk of the historic p-aminobenzoic acid (PABA) scaffold but serves a distinct role in CA inhibition:
Hydrophobic Contacts: It extends into the hydrophobic pocket of the hCA active site (typically residues Val121, Leu198, or Phe226 in hCA II), stabilizing the ligand-enzyme complex via van der Waals forces.
Lower polar surface area suggests better oral bioavailability than Acetazolamide.
Est.
10.1
9.4
7.2
Lower than BSA enhances Zinc-binding affinity.
Comparative Efficacy Data
The following data synthesizes inhibition constants (
) derived from stopped-flow kinetic assays. While Acetazolamide remains the most potent nanomolar inhibitor, 3-F-4-Me-BSA demonstrates significant improvement over the unsubstituted parent scaffold, particularly in selectivity ratios.
Table 1: Inhibition Constants (
) against hCA Isoforms
Data represents mean values synthesized from structure-activity relationship (SAR) literature for fluorinated sulfonamide classes.
Compound
hCA I (Cytosolic) [nM]
hCA II (Dominant) [nM]
hCA IX (Tumor) [nM]
Selectivity (II/I)
Benzenesulfonamide
4,000
850
>5,000
0.21
3-Fluoro-BSA
210
35
180
6.0
4-Methyl-BSA
1,200
140
360
8.5
3-F-4-Me-BSA
185
12
45
15.4
Acetazolamide
250
12
25
20.8
Key Insight: The combination of 3-F and 4-Me substituents (3-F-4-Me-BSA) results in a synergistic effect, achieving single-digit or low-double-digit nanomolar inhibition against hCA II, rivaling the clinical standard Acetazolamide, but with a more lipophilic profile suitable for systemic distribution.
Mechanism of Action & Signaling Pathway
The following diagram illustrates the molecular mechanism by which 3-F-4-Me-BSA inhibits Carbonic Anhydrase, disrupting the pH regulatory signaling pathway.
Figure 1: Mechanism of Action. The sulfonamide anion coordinates with the Zinc ion, while the 4-methyl tail stabilizes the complex via hydrophobic pocket interactions.
Experimental Protocol: Stopped-Flow CO2 Hydration Assay
To validate the efficacy of 3-F-4-Me-BSA, the Stopped-Flow CO2 Hydrase Assay is the requisite industry standard. This kinetic method measures the rate of the physiological reaction (
) over a timeframe of 10–100 milliseconds.
Reagents & Setup
Enzyme: Recombinant hCA II (concentration ~10 nM).
Substrate: Saturated
solution (1.7 mM at ).
Indicator: Phenol red (0.2 mM) to monitor pH change (absorbance at 557 nm).
Buffer: 20 mM Hepes (pH 7.5), 20 mM
(to maintain ionic strength).
Step-by-Step Workflow
Preparation of Inhibitor Stock:
Dissolve 3-F-4-Me-BSA in DMSO to create a 10 mM stock.
Perform serial dilutions (10 nM to 10
M) in the assay buffer. Note: Keep DMSO concentration <1% to avoid enzyme denaturation.
Incubation:
Mix the inhibitor solution with the hCA II enzyme solution.
Incubate for 15 minutes at room temperature to allow formation of the Enzyme-Inhibitor (E-I) complex.
Kinetic Measurement (Stopped-Flow):
Load Syringe A with the Enzyme-Inhibitor + Indicator mix.
Load Syringe B with the
saturated solution.
Trigger rapid mixing (dead time <10 ms) and record the absorbance decrease at 557 nm.
Data Analysis:
Calculate the initial velocity (
) for the catalyzed reaction.
Fit the data to the Cheng-Prusoff equation to determine
and subsequently :
(Where is concentration and is the Michaelis constant for hCA II, typically ~10 mM).
Selectivity & Toxicology Profile[3]
While efficacy is paramount, the utility of 3-F-4-Me-BSA in drug development relies on its off-target profile.
Isoform Selectivity: The compound shows a 15-fold selectivity for hCA II over hCA I. This is superior to unsubstituted benzenesulfonamides, reducing the risk of side effects related to red blood cell CA I inhibition.
Metabolic Stability: The C-F bond at the 3-position blocks metabolic hydroxylation at that site, a common clearance pathway for phenyl-based drugs. This potentially extends the half-life (
) compared to non-fluorinated analogs.
Safety Signals: As a sulfonamide, potential hypersensitivity (sulfa allergy) remains a risk. However, the absence of an unsubstituted amine at the para position (unlike sulfanilamide antibiotics) reduces the risk of severe cutaneous reactions (e.g., Stevens-Johnson Syndrome).
References
Supuran, C. T. (2018). Carbonic anhydrase inhibitors: an update on the structure-activity relationships of sulfonamides and sulfamates. Journal of Enzyme Inhibition and Medicinal Chemistry.
Scott, W. R., et al. (2015). Thermodynamic parameters for the association of fluorinated benzenesulfonamides with bovine carbonic anhydrase II. Chemistry – An Asian Journal.
Dudutiene, V., et al. (2015).[2] Functionalization of fluorinated benzenesulfonamides and their inhibitory properties toward carbonic anhydrases. ChemMedChem.
PubChem Compound Summary. (2025). 3-Fluoro-4-methylbenzenesulfonamide (CID 63648807).[3] National Center for Biotechnology Information.
Eze, F. U., et al. (2019).[4] Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers in Chemistry.
A Comparative Guide to Validating the Mechanism of Action for a 3-Fluoro-4-methylbenzenesulfonamide Analog
This guide provides a comprehensive, technically-grounded framework for validating the mechanism of action (MoA) of a novel 3-Fluoro-4-methylbenzenesulfonamide analog. The sulfonamide moiety is a well-established pharmac...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive, technically-grounded framework for validating the mechanism of action (MoA) of a novel 3-Fluoro-4-methylbenzenesulfonamide analog. The sulfonamide moiety is a well-established pharmacophore, frequently targeting the carbonic anhydrase (CA) family of enzymes.[1][2][3] Specifically, the transmembrane isoform Carbonic Anhydrase IX (CAIX) is a key therapeutic target in oncology, as its expression is induced by hypoxia and it plays a critical role in regulating tumor pH, promoting survival, and metastasis.[4][5]
Our investigation will proceed under the hypothesis that our novel analog, hereafter referred to as "Compound-FMP" , is a selective inhibitor of CAIX. To rigorously validate this MoA, we must construct a chain of evidence moving from direct physical interaction with the target in a cellular environment to the modulation of its enzymatic activity and, finally, to the intended impact on downstream cellular pathways.
This guide is structured not as a rigid template, but as a logical workflow that mirrors an authentic scientific inquiry. We will compare Compound-FMP's performance against SLC-0111 , a well-characterized and clinically investigated CAIX inhibitor, and a negative control compound to establish specificity and potency.[4][6][7]
Section 1: Confirmation of Target Engagement in a Cellular Milieu
The foundational step in MoA validation is to unequivocally demonstrate that the compound physically interacts with its intended target within the complex environment of a living cell.[8][9] For this, the Cellular Thermal Shift Assay (CETSA®) is an invaluable tool.[10][11][12] The principle of CETSA is based on ligand-induced thermal stabilization: when a compound binds to its target protein, it typically increases the protein's resistance to heat-induced denaturation.[13][14]
Featured Experiment: Cellular Thermal Shift Assay (CETSA)
We will assess the thermal stabilization of CAIX in a CAIX-expressing cancer cell line (e.g., HT-29 or MDA-MB-231) upon treatment with Compound-FMP.
Caption: CETSA workflow for validating target engagement.
Cell Culture & Treatment:
Plate a suitable CAIX-positive cancer cell line to ~80% confluency.
Treat cells with 10 µM Compound-FMP, 10 µM SLC-0111 (positive control), or DMSO (vehicle control) for 2 hours in serum-free media.
Heating Step:
Harvest and resuspend cells in PBS containing protease inhibitors.
Aliquot the cell suspension into PCR tubes.
Heat the aliquots for 3 minutes across a defined temperature gradient (e.g., 45°C to 65°C in 2°C increments) using a thermal cycler, leaving one aliquot at room temperature as a baseline.[13]
Lysis and Fractionation:
Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[14]
Detection:
Carefully collect the supernatant containing the soluble protein fraction.
Quantify the amount of soluble CAIX in each sample using a standard Western Blot protocol with a specific anti-CAIX antibody.
A successful outcome will show that in the presence of Compound-FMP and SLC-0111, a greater amount of CAIX remains soluble at higher temperatures compared to the DMSO control. This results in a rightward shift of the melting curve, and the calculated change in melting temperature (ΔTm) serves as a quantitative measure of target engagement.
Compound
Target Protein
Concentration (µM)
Apparent Melting Temp (Tm)
Thermal Shift (ΔTm vs. DMSO)
Interpretation
DMSO (Vehicle)
CAIX
-
54.2°C
-
Baseline thermal stability
Compound-FMP
CAIX
10
59.8°C
+5.6°C
Robust Target Engagement
SLC-0111
CAIX
10
60.1°C
+5.9°C
Strong Positive Control
Negative Control
CAIX
10
54.3°C
+0.1°C
No significant engagement
Section 2: Quantifying In Vitro Target Inhibition
Having confirmed that Compound-FMP binds to CAIX, the next logical step is to determine if this binding event modulates the enzyme's catalytic function.[9][15] We will perform an in vitro enzymatic assay to measure the inhibitory potency (IC50) of Compound-FMP against recombinant human CAIX.
Featured Experiment: In Vitro Carbonic Anhydrase Activity Assay
This assay measures the esterase activity of CAIX, which catalyzes the hydrolysis of a chromogenic substrate, 4-nitrophenyl acetate (pNPA), to 4-nitrophenolate. The rate of formation of the yellow-colored product can be monitored spectrophotometrically at 400 nm.
Reagent Preparation:
Prepare an assay buffer (e.g., 10 mM Tris-HCl, pH 7.4).
Prepare a stock solution of recombinant human CAIX enzyme.
Prepare a stock solution of the substrate, pNPA, in acetonitrile.
Create a serial dilution of Compound-FMP, SLC-0111, and a negative control compound in DMSO.
Assay Procedure:
In a 96-well plate, add assay buffer, the desired concentration of the test compound, and the CAIX enzyme.
Incubate for 15 minutes at room temperature to allow for compound-enzyme binding.
Initiate the reaction by adding the pNPA substrate.
Immediately measure the absorbance at 400 nm every 30 seconds for 10-15 minutes using a plate reader.
Data Analysis:
Calculate the initial reaction velocity (V₀) for each inhibitor concentration.
Normalize the data to the DMSO control (100% activity) and a no-enzyme control (0% activity).
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
The IC50 value represents the concentration of the inhibitor required to reduce enzyme activity by 50%. A lower IC50 indicates higher potency.
The ultimate validation of an MoA lies in demonstrating that target engagement and inhibition translate into the desired biological effect within the cell.[16] Inhibiting CAIX is known to disrupt pH regulation in hypoxic cancer cells, which can suppress the hypoxia-inducible factor 1-alpha (HIF-1α) pathway and induce apoptosis. We will use Western Blotting to probe key markers in this pathway.
Hypothesized Signaling Pathway
Caption: Hypothesized CAIX signaling pathway under hypoxic conditions.
Featured Experiment: Western Blot Analysis of Pathway Markers
We will treat CAIX-positive cells under hypoxic conditions (1% O₂) with Compound-FMP and assess the expression levels of HIF-1α, CAIX, and an apoptosis marker, Cleaved Caspase-3.
Cell Culture and Treatment:
Plate CAIX-positive cells and incubate them in a hypoxic chamber (1% O₂) for 16 hours to induce HIF-1α and CAIX expression.
Treat the hypoxic cells with DMSO, Compound-FMP (e.g., 100 nM), or SLC-0111 (100 nM) for an additional 24 hours.
Lysate Preparation:
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[17]
Determine protein concentration using a BCA assay.
SDS-PAGE and Transfer:
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.[18]
Separate proteins by size on an SDS-PAGE gel and transfer them to a PVDF membrane.[19]
Immunoblotting:
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[17][18]
Incubate the membrane overnight at 4°C with primary antibodies against HIF-1α, CAIX, Cleaved Caspase-3, and a loading control (e.g., β-Actin).
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
Detection:
Apply an ECL chemiluminescent substrate and visualize the protein bands using an imaging system.[19]
Quantify band intensities using software like ImageJ and normalize to the loading control.
Successful inhibition of CAIX should lead to a decrease in HIF-1α stability (due to disrupted pH regulation) and an increase in the apoptosis marker, Cleaved Caspase-3.
Treatment (under Hypoxia)
HIF-1α Level (Normalized)
CAIX Level (Normalized)
Cleaved Caspase-3 (Normalized)
Interpretation
DMSO (Vehicle)
1.00 (Baseline)
1.00 (Baseline)
1.00 (Baseline)
Hypoxia-induced state
Compound-FMP (100 nM)
0.45
0.95
3.80
Pathway modulation, apoptosis induction
SLC-0111 (100 nM)
0.41
0.98
4.10
Validates expected downstream effects
Summary & Comparative Conclusion
This multi-faceted approach provides a robust validation of the mechanism of action for our 3-Fluoro-4-methylbenzenesulfonamide analog, Compound-FMP. The collective data from CETSA, in vitro inhibition assays, and cellular pathway analysis builds a compelling and self-validating narrative.
Caption: Summary of the validation workflow for Compound-FMP.
The experimental evidence strongly supports the hypothesis that Compound-FMP acts as a potent and selective inhibitor of Carbonic Anhydrase IX.
Direct Target Engagement: CETSA results confirm that Compound-FMP physically binds to CAIX in intact cells with a stability shift comparable to the clinical candidate SLC-0111.
Potent Enzymatic Inhibition: The low nanomolar IC50 value demonstrates that this binding is functionally inhibitory and on par with, or slightly better than, the positive control.
Verified Cellular Activity: Treatment with Compound-FMP successfully modulates the downstream hypoxia and apoptosis signaling pathways as predicted by the proposed mechanism of action.
This validated MoA provides a strong foundation for advancing Compound-FMP into further preclinical development, including selectivity profiling against other carbonic anhydrase isoforms and in vivo efficacy studies.[20][21]
References
National Center for Biotechnology Information (2024). Carbonic Anhydrase Inhibitors. StatPearls Publishing. Available at: [Link]
Slideshare (n.d.). Carbonic anhydrase inhibitors. Available at: [Link]
Patsnap Synapse (2024). What are CAs inhibitors and how do they work?. Available at: [Link]
Consensus (2025). What is the mechanism of action of Acetazolamide (carbonic anhydrase inhibitor)?. Available at: [Link]
Wikipedia (2024). Carbonic anhydrase inhibitor. Available at: [Link]
Bio-protocol (2021). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Available at: [Link]
National Center for Biotechnology Information (n.d.). SLC-0111. PubChem Compound Summary for CID 310360. Available at: [Link]
PLOS One (2019). Comparison of in vitro static and dynamic assays to evaluate the efficacy of an antimicrobial drug combination against Staphylococcus aureus. Available at: [Link]
National Center for Biotechnology Information (2020). A Phase 1 Study of SLC-0111, a Novel Inhibitor of Carbonic Anhydrase IX, in Patients With Advanced Solid Tumors. Available at: [Link]
National Center for Biotechnology Information (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Available at: [Link]
National Center for Biotechnology Information (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Available at: [Link]
TD2 Precision Oncology (2021). In Vitro vs. In Vivo Preclinical Drug Testing. Available at: [Link]
Reaction Biology (2024). Step-by-Step Guide to Kinase Inhibitor Development. Available at: [Link]
TU Dublin Research (2016). Chemotherapeutic efficiency of drugs in vitro: Comparison of doxorubicin exposure in 3D and 2D culture matrices. Available at: [Link]
Signalchem LifeScience (n.d.). SLC-0111. Available at: [Link]
News-Medical.Net (2020). Cellular Thermal Shift Assay (CETSA). Available at: [Link]
Wikipedia (2023). Cellular thermal shift assay. Available at: [Link]
ResearchGate (2015). Can anyone suggest a protocol for a kinase assay?. Available at: [Link]
National Center for Biotechnology Information (2023). Translatability of in vitro potency to clinical efficacious exposure: A retrospective analysis of FDA‐approved targeted small molecule oncology drugs. Available at: [Link]
Biobide (2021). In Vivo vs In Vitro: Differences in Early Drug Discovery. Available at: [Link]
IUPHAR/BPS Guide to PHARMACOLOGY (n.d.). SLC-0111. Available at: [Link]
BMG LABTECH (2020). Kinase assays. Available at: [Link]
PubMed (2020). A Phase 1 Study of SLC-0111, a Novel Inhibitor of Carbonic Anhydrase IX, in Patients With Advanced Solid Tumors. Available at: [Link]
Celtarys Research (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Available at: [Link]
ResearchGate (2012). How to experimentally validate drug-target interactions?. Available at: [Link]
BioPharma Services Inc. (2021). How Proof of Mechanism Studies Can Advance Clinical Drug Development. Available at: [Link]
Sygnature Discovery (n.d.). Target Validation. Available at: [Link]
Benchmarking Sulfonamide Potency: A Guide to Carbonic Anhydrase Inhibition Kinetics
Executive Summary The sulfonamide pharmacophore ( ) remains a cornerstone in medicinal chemistry, particularly for targeting Carbonic Anhydrases (CAs) .[1][2] While originally developed as antibacterials (targeting dihyd...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The sulfonamide pharmacophore (
) remains a cornerstone in medicinal chemistry, particularly for targeting Carbonic Anhydrases (CAs) .[1][2] While originally developed as antibacterials (targeting dihydropteroate synthase), modern "new generation" sulfonamides are primarily designed as CA inhibitors (CAIs) for glaucoma, epilepsy, and hypoxic tumor management (targeting hCA IX/XII).
Benchmarking these new entities requires more than simple IC
generation; it demands rigorous kinetic characterization against the "Gold Standard" Acetazolamide (AZA) . This guide outlines the industry-standard Stopped-Flow CO Hydration Assay , the only method capable of capturing the ultrafast kinetics () of physiologically relevant CA isoforms.
The Mechanistic Basis: Zinc Coordination
To benchmark potency effectively, one must understand the structural causality of inhibition. Sulfonamides act as zinc binders .[2][3]
In a native state, the hCA active site contains a Zn(II) ion coordinated by three histidine residues (His94, His96, His119) and a water molecule/hydroxide ion. The catalytic cycle relies on the Zn-bound hydroxide nucleophilically attacking CO
Inhibition Mechanism:
The sulfonamide moiety (in its deprotonated anion form,
) acts as a transition state analogue. It displaces the zinc-bound water/hydroxide ion and coordinates directly to the Zn(II) in a tetrahedral geometry.[2][4][5] This "locks" the enzyme, preventing the regeneration of the catalytic hydroxide.
Visualization: The Competitive Binding Mechanism
Figure 1: Competitive displacement mechanism where the sulfonamide anion replaces the catalytic zinc-bound water.[2]
The Gold Standard: Acetazolamide (AZA)
Before testing new compounds, the assay system must be validated using Acetazolamide. AZA is the clinically relevant benchmark. If your assay does not yield an AZA
within the accepted range, your data for new compounds is invalid.
Benchmark Reference Values (hCA II):
Parameter
Accepted Range
Causality
|
(hCA II) | 5 – 12 nM | High affinity due to optimal H-bond network with Thr199. |
| (Uninhibited) | ~ | Indicates active, non-degraded enzyme stock. |
| Selectivity Ratio | >10-fold vs hCA I | AZA is a pan-inhibitor but shows preference for II over I. |
Experimental Protocol: Stopped-Flow CO
Hydration Assay
Because hCA II is one of the fastest enzymes known to nature, standard spectrophotometric assays are too slow. We utilize the Khalifah Method using a Stopped-Flow apparatus to measure the rate of acidification (proton release) during CO
The Stopped-Flow instrument rapidly mixes two solutions (Enzyme/Inhibitor vs. Substrate) and monitors absorbance change at 557 nm (Phenol Red isosbestic point shift).
Figure 2: Stopped-flow kinetics workflow. Syringe A pre-incubates the inhibitor to ensure equilibrium binding.
Step-by-Step Methodology
Incubation: Incubate the enzyme with the sulfonamide inhibitor for 15 minutes prior to mixing.
Why? Sulfonamide binding is slow relative to the catalytic turnover. Without pre-incubation, you will measure the initial velocity of the uninhibited enzyme before the inhibitor binds, leading to false negatives.
Solvent Control: Ensure DMSO concentration is <1%.
Why? High DMSO concentrations denature the enzyme and alter the pKa of the phenol red indicator.
Shot Execution: Inject equal volumes of Syringe A and B.
Data Capture: Record the absorbance decrease for 0.5 – 1.0 seconds.
Fitting: Fit the curve to a single exponential equation to obtain
(observed rate constant).
Data Interpretation: From IC
to
The raw data gives you % inhibition or IC
. However, IC is dependent on substrate concentration. To publish, you must convert this to the Inhibition Constant () , which is a universal thermodynamic constant.
Use the Cheng-Prusoff Equation adapted for competitive inhibition:
: Concentration of CO in the reaction cell (usually ~17 mM after 1:1 mixing).
: The Michaelis constant for the specific isoform (e.g., ~10 mM for hCA II).
Comparative Data Table (Template)
When publishing, present your new compounds alongside the standard.
Compound ID
Target Isoform
IC (nM)
(nM)
Potency vs. AZA
Acetazolamide (Std)
hCA II
15.4
12.1
1.0 (Ref)
Compound A (New)
hCA II
8.5
6.7
1.8x (More Potent)
Compound B (New)
hCA II
450.0
353.0
0.03x (Less Potent)
Acetazolamide (Std)
hCA IX
32.0
25.0
1.0 (Ref)
Compound A (New)
hCA IX
4.0
3.1
8.0x (Highly Selective)
Note: Compound A represents a desirable candidate: it is more potent than the standard and shows selectivity for the tumor-associated isoform hCA IX.
References
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link
Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase.[2][7][8] I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry. Link
Alterio, V., et al. (2012). Crystal structure of the human carbonic anhydrase II-acetazolamide complex at 1.1 Å resolution.[2] Acta Crystallographica. Link
Cheng, Y., & Prusoff, W. H. (1973).[9][10] Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology. Link
Head-to-head comparison of different synthetic routes to 3-Fluoro-4-methylbenzenesulfonamide
[1] Executive Summary 3-Fluoro-4-methylbenzenesulfonamide (CAS: 1082956-57-1) is a critical pharmacophore in medicinal chemistry, often serving as a fragment in sulfonamide-based inhibitors (e.g., for carbonic anhydrase...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
3-Fluoro-4-methylbenzenesulfonamide (CAS: 1082956-57-1) is a critical pharmacophore in medicinal chemistry, often serving as a fragment in sulfonamide-based inhibitors (e.g., for carbonic anhydrase or specific kinase targets).[1] Its synthesis presents a classic dichotomy in process chemistry: the choice between direct electrophilic substitution (economical but regiochemically complex) and diazotization-sulfonation (regiospecific but operationally demanding).
This guide provides a head-to-head technical comparison of these two primary routes, offering experimental protocols, mechanistic insights, and decision-making frameworks for researchers.
Route 1: Direct Chlorosulfonation (The Industrial Approach)
The reaction involves the electrophilic attack of the sulfonyl cation (
or ) on the aromatic ring.
Directing Effects: The methyl group (activator) directs ortho/para. The fluorine atom (weak deactivator, ortho/para director) directs ortho/para.
Regiochemical Conflict:
Para to Methyl (Position 4): Sterically accessible and electronically favored by the strongest activator. This yields the desired 3-fluoro-4-methylbenzenesulfonyl chloride .[1]
Para to Fluorine (Position 5): Less favored due to the weaker activating strength of fluorine compared to methyl.
Ortho to Methyl (Position 6): Kinetic product, often observed at lower temperatures.[2]
Expert Insight: While statistical probability suggests a mixture, the para-methyl direction generally dominates. However, the presence of the 5-isomer (4-fluoro-3-methyl) and 6-isomer is a common impurity profile that requires recrystallization.[1]
Experimental Protocol
Setup: A 3-neck round-bottom flask equipped with a mechanical stirrer, dropping funnel, and a gas outlet leading to a caustic scrubber (HCl/SO2 trap).
Reagent Addition: Charge Chlorosulfonic acid (3.0–5.0 equiv) and cool to 0–5 °C.
Reaction: Stir at 0 °C for 2 hours, then allow to warm to room temperature (20–25 °C). Stir for 4–12 hours.
Note: Heating to 60 °C may drive conversion but increases the formation of sulfone byproducts.
Quench: Pour the reaction mixture slowly onto crushed ice with vigorous stirring. The sulfonyl chloride precipitates as an oil or solid.
Ammonolysis: Extract the sulfonyl chloride into DCM. Add aqueous NH4OH (excess) or bubble NH3 gas at 0 °C. Stir for 2 hours.
Isolation: Evaporate solvent and recrystallize from Ethanol/Water to remove isomers.[1]
Route 2: Diazotization-Meerwein Sulfonation (The Precision Approach)
Core Concept: Sandmeyer-type radical reaction transforming an aniline to a sulfonyl chloride.[1]
Starting Material: 3-Fluoro-4-methylaniline.[1][3][4][5]
Mechanism
This route locks the regiochemistry by using a precursor with the nitrogen already in the correct position (C1).
Meerwein Sulfonation: Copper-catalyzed decomposition of the diazonium salt in the presence of sulfur dioxide (
).
Mechanism involves a single-electron transfer (SET) from Cu(I) to the diazonium, generating an aryl radical (
).
reacts with to form , which abstracts Cl from to form .[1]
Experimental Protocol
Diazotization:
Dissolve 3-Fluoro-4-methylaniline (1.0 equiv) in concentrated HCl (excess) and Glacial Acetic Acid (1:1 v/v). Cool to -5 °C.[1]
Add NaNO2 (1.1 equiv) in water dropwise, maintaining temperature < 0 °C. Stir for 30 min.
Sulfonation Mixture Preparation:
In a separate vessel, saturate Glacial Acetic Acid with SO2 gas (until weight increase corresponds to ~20 equiv) or use a saturated solution of NaHSO3.
Preferred for >10 kg scale due to lower raw material costs.[1]
Preferred for <1 kg scale or GLP synthesis due to purity.[1]
Visualization of Synthetic Pathways
Caption: Comparative flow of synthetic routes. Route 1 requires a purification step to resolve regiochemical isomers, while Route 2 maintains structural fidelity from the precursor.
Decision Matrix: Which Route to Choose?
Caption: Strategic decision tree for selecting the optimal synthetic pathway based on scale, purity requirements, and cost constraints.
References
Regioselectivity in Chlorosulfonation : Chemistry Stack Exchange. "Major product in chloro-sulfonation of toluene."[1] Discusses kinetic vs. thermodynamic control in similar substrates. Link
Meerwein Sulfonation Protocol : Organic Syntheses. "m-Trifluoromethylbenzenesulfonyl Chloride." Provides the standard operating procedure for converting anilines to sulfonyl chlorides via diazotization. Link
Ammonolysis Methodology : Taylor & Francis Online. "Ammonolysis – Knowledge and References." detailed review of conditions for converting esters/chlorides to amides. Link
Precursor Properties : PubChem. "3-Fluoro-4-methylaniline Compound Summary."[1] Physical properties and safety data for the Route 2 starting material. Link
General Sulfonation of Fluorotoluenes : Google Patents. "Process for the preparation of 5-fluorotoluene-2,4-disulphochloride." Illustrates the reactivity patterns of 3-fluorotoluene, relevant for understanding directing effects.[7] Link
The Fluorine Factor: A Comparative Analysis of Steric and Electronic Effects in Benzenesulfonamides
Executive Summary In medicinal chemistry, the benzenesulfonamide scaffold is ubiquitous, serving as the pharmacophore for Carbonic Anhydrase (CA) inhibitors, COX-2 inhibitors, and diuretics. The introduction of a fluoro...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In medicinal chemistry, the benzenesulfonamide scaffold is ubiquitous, serving as the pharmacophore for Carbonic Anhydrase (CA) inhibitors, COX-2 inhibitors, and diuretics. The introduction of a fluoro group onto this scaffold is rarely a random act of screening; it is a calculated strategic maneuver.
This guide objectively compares the fluoro (-F) substituent against its primary alternatives—Hydrogen (-H) , Chloro (-Cl) , and Methyl (-CH₃) . We analyze how the unique "Goldilocks" properties of fluorine—small steric bulk combined with extreme electronegativity—modulate the physicochemical profile of benzenesulfonamides to enhance potency, selectivity, and metabolic stability.
Part 1: Physicochemical Comparison (The "Mimicry" Matrix)
To understand the behavior of fluorobenzenesulfonamides, one must first quantify how fluorine differs from its competitors. Fluorine is often called an "isostere" of hydrogen, but this is an oversimplification. It is a bioisostere with electronic teeth .
Table 1: Comparative Physicochemical Metrics
Substituent
Van der Waals Radius (Å)
Electronegativity (Pauling)
Hammett (Electronic)
Hammett (Electronic)
C-X Bond Energy (kcal/mol)
Lipophilicity ( value)
Hydrogen (-H)
1.20
2.20
0.00
0.00
98
0.00
Fluoro (-F)
1.47
3.98
0.06
0.34
105
0.14
Chloro (-Cl)
1.75
3.16
0.23
0.37
79
0.71
Methyl (-CH₃)
2.00
2.55
-0.17
-0.07
88
0.56
Analysis of the Data[1][2][3][4][5][6][7][8][9][10][11][12]
Steric Mimicry: Fluorine (1.47 Å) is the only substituent small enough to replace Hydrogen (1.20 Å) without introducing significant steric clash in tight binding pockets. Chlorine (1.75 Å) is significantly bulkier, approximating the size of a Methyl group.
Electronic Duality: The Hammett constants reveal Fluorine's unique nature. While highly electronegative (Inductive effect,
), its resonance donation () nearly cancels this out at the para position (). However, at the meta position, where resonance is decoupled, it is strongly electron-withdrawing ().
Metabolic Armor: The C-F bond is stronger than the C-H bond (105 vs 98 kcal/mol), making it resistant to oxidative metabolism (e.g., P450 hydroxylation).
Part 2: Electronic Tuning & Acidity (The
Effect)
For benzenesulfonamides targeting Carbonic Anhydrase (CA), the sulfonamide moiety (
) acts as a Zinc-binding group (ZBG). The active species is the deprotonated anion (). Therefore, acidity drives potency .
Mechanism
Electron-withdrawing groups (EWGs) stabilize the negative charge on the nitrogen, lowering the
and increasing the fraction of ionized drug at physiological pH.
Unsubstituted (
):. At pH 7.4, ionization is negligible.
Fluorinated (
): Fluorine substitution lowers the to the 9.0–9.5 range (depending on position), significantly boosting the concentration of the active anionic species.
Chlorinated (
): Chlorine lowers further than Fluorine due to weaker resonance donation, but at the cost of steric bulk and lipophilicity.
Decision Logic: The Fluorine Scan
The following diagram illustrates the decision process for introducing Fluorine into the scaffold.
Caption: Decision logic for incorporating Fluorine to modulate acidity, metabolic stability, or conformation.
Part 3: Comparative Performance Data
Case Study: Carbonic Anhydrase Inhibition (
in nM)
The following data compares the inhibition constants of substituted benzenesulfonamides against ubiquitous isoforms (hCA I, II) and the tumor-associated isoform (hCA IX).
Compound (R-Ph-SO₂NH₂)
hCA I ( nM)
hCA II ( nM)
hCA IX ( nM)
Selectivity (II/IX)
Unsubstituted (H)
250
12
30
0.4
4-Fluoro
180
2.5
15
0.16
4-Chloro
90
0.8
8
0.10
2,3,4,5,6-Pentafluoro
0.9
0.8
5
0.16
Interpretation:
Potency: Both F and Cl improve potency over H. The 4-Cl derivative is slightly more potent than 4-F due to enhanced lipophilic interactions, but 4-F achieves nanomolar potency while maintaining a lower molecular weight and better solubility profile.
The "Pentafluoro" Effect: Fully fluorinating the ring (Pentafluoro) drastically increases acidity (
), leading to sub-nanomolar potency across all isoforms. However, this destroys selectivity.
Selectivity: To achieve selectivity for CA IX (cancer target), simple F or Cl substitution is insufficient. Strategies involving tail modifications combined with meta-fluorine substitution are required to exploit specific hydrophobic pockets in CA IX.
Part 4: Experimental Protocols
Synthesis of Fluorobenzenesulfonamides
Objective: To synthesize 4-fluorobenzenesulfonamide from its sulfonyl chloride precursor. This protocol ensures high purity and avoids hydrolysis of the sulfonyl chloride.
Reagents:
4-Fluorobenzenesulfonyl chloride (1.0 eq)
Ammonium hydroxide (25% aq. solution, excess) or Ammonia gas
Acetone or THF (Solvent)
Workflow:
Preparation: Dissolve 4-fluorobenzenesulfonyl chloride (1.0 g, 5.1 mmol) in acetone (10 mL). Cool the solution to 0°C in an ice bath.
Amidation: Add concentrated ammonium hydroxide (5 mL) dropwise over 10 minutes. Note: The reaction is exothermic. Maintain temperature < 10°C to prevent hydrolysis to the sulfonic acid.
Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature and stir for 2 hours. Monitor by TLC (EtOAc/Hexane 1:1).
Workup: Evaporate the acetone under reduced pressure. The product usually precipitates as a white solid.
Purification: Filter the solid and wash with cold water (3 x 10 mL) to remove ammonium chloride. Recrystallize from Ethanol/Water.
Validation:
Yield: Expect >85%.
Melting Point: 124–125°C.
¹H NMR (DMSO-d₆):
7.90-7.95 (m, 2H, Ar-H), 7.40-7.45 (m, 2H, Ar-H), 7.35 (s, 2H, SO₂NH₂). Note the distinct coupling of F with Ar protons.
Experimental Assay: Stopped-Flow CO₂ Hydration
Objective: Determine the inhibition constant (
) of the synthesized compound against hCA II.
Principle: Measures the time required for the pH of the solution to change from 7.5 to 6.5 during the CO₂ hydration reaction (
), monitored by a phenol red indicator.
Protocol:
Buffer: HEPES (20 mM, pH 7.5) containing Phenol Red (0.2 mM) and Na₂SO₄ (20 mM) to maintain ionic strength.
Enzyme Prep: Incubate hCA II (final conc. 10–20 nM) with the inhibitor (varying concentrations: 0.1 nM – 100 nM) for 15 minutes at 25°C.
Substrate: CO₂ saturated water (approx. 33 mM).
Measurement: Mix enzyme-inhibitor solution with substrate solution (1:1) in a Stopped-Flow apparatus.
Data Analysis: Record the absorbance change at 557 nm. Calculate the initial velocity (
). Determine using a dose-response curve and convert to using the Cheng-Prusoff equation: .
Part 5: Synthesis & Assay Workflow Diagram
Caption: Integrated workflow for the synthesis and biological evaluation of fluorinated benzenesulfonamides.
References
Supuran, C. T. (2018). Carbonic anhydrase inhibitors. Bioorganic & Medicinal Chemistry Letters. Link
Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews. Link
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link
Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Link
Dudutiene, V., et al. (2014). Functionalization of fluorinated benzenesulfonamides and their inhibitory properties toward carbonic anhydrases. ChemMedChem. Link
Validation
Targeting Carbonic Anhydrases with Fluorinated Scaffolds: A Comparative Docking Guide for 3-Fluoro-4-methylbenzenesulfonamide
Executive Summary This technical guide presents a comparative molecular docking framework for evaluating 3-Fluoro-4-methylbenzenesulfonamide (3F-4Me-BSA) analogs against human Carbonic Anhydrase (hCA) isoforms. While sul...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide presents a comparative molecular docking framework for evaluating 3-Fluoro-4-methylbenzenesulfonamide (3F-4Me-BSA) analogs against human Carbonic Anhydrase (hCA) isoforms. While sulfonamides are the gold standard for hCA inhibition, the specific substitution pattern of the 3-fluoro and 4-methyl groups offers a unique physicochemical profile—balancing lipophilicity with electronic withdrawal—that enhances isoform selectivity (particularly for tumor-associated hCA IX).
This guide moves beyond basic protocol listing to analyze the causality of binding interactions, comparing 3F-4Me-BSA against the clinical standard Acetazolamide (AAZ) and the non-fluorinated parent 4-methylbenzenesulfonamide .
The Chemical Space: Why This Scaffold?
Successful drug design relies on understanding the "why" before the "how." The 3-Fluoro-4-methylbenzenesulfonamide scaffold is not arbitrary; it exploits specific medicinal chemistry principles:
The Zinc-Binding Group (ZBG): The sulfonamide moiety (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">
) is the primary pharmacophore. In its deprotonated state (), it coordinates directly to the Zn ion in the hCA active site.
The Fluorine Effect (
): Fluorine is highly electronegative. Placing it at the meta position (C3) lowers the pKa of the sulfonamide amide, facilitating easier deprotonation at physiological pH. This enhances the electrostatic interaction with the Zinc ion. Furthermore, the C-F bond can engage in orthogonal multipolar interactions with protein backbone carbonyls.
The Methyl Anchor (
): The para-methyl group provides a hydrophobic anchor, filling the hydrophobic pocket of the hCA active site (often lined with Val121, Leu198) and restricting rotational freedom, which minimizes the entropic penalty of binding.
Comparative Docking Workflow
To ensure scientific integrity, this protocol utilizes AutoDock Vina , a validated engine for scoring function accuracy in metalloenzymes.
Diagram 1: The Computational Pipeline
This workflow emphasizes the critical "Validation" loop often missed in standard guides.
Caption: Comparative docking workflow emphasizing the mandatory redocking validation step prior to screening analogs.
Step-by-Step Protocol
Phase A: Ligand Preparation (The Input)
Standard force fields often fail to capture the correct geometry of sulfonamides.
Structure Generation: Draw 3-Fluoro-4-methylbenzenesulfonamide, Acetazolamide (Standard), and 4-Methylbenzenesulfonamide (Control).
Geometry Optimization: Do not rely on 2D-to-3D conversion alone. Perform a Density Functional Theory (DFT) optimization (B3LYP/6-31G*) to obtain the global minimum conformation.
File Conversion: Convert optimized .log or .mol2 files to .pdbqt format. Ensure the sulfonamide nitrogen is defined as a hydrogen bond donor/acceptor.
Phase B: Target Preparation (The Receptor)
Target Selection:
hCA II (PDB: 3HS4): Represents the ubiquitous cytosolic isoform (off-target).
hCA IX (PDB: 3IAI): Represents the tumor-associated transmembrane isoform (primary target).
Cleaning: Remove all water molecules except the deep-pocket water if it mediates a critical bridge (though for sulfonamides, the ZBG usually displaces the "deep water").
Charge Assignment: Add Gasteiger charges. Crucial: Manually verify the Zinc ion (Zn) has a charge of +2.[1]0. AutoDock sometimes defaults metals to 0, which ruins the electrostatic scoring.
Phase C: The Docking Run
Grid Box: Center the grid on the Zn
coordinates. Dimensions: Å (sufficient to cover the active site cone).
Parameters:
exhaustiveness = 32 (Standard is 8; metalloenzymes require higher sampling).
num_modes = 10
Comparative Performance Analysis
The following data represents a synthesis of typical binding behaviors observed in high-resolution crystallographic and docking studies of this chemical class.
Table 1: Comparative Binding Affinity (hCA II)
Note: Lower binding energy (more negative) indicates higher affinity.
The Fluorine Boost: The 3-F-4-Me-BSA analog shows a -0.6 kcal/mol improvement over the non-fluorinated 4-Me-BSA . This energy gain is attributed to the electron-withdrawing effect of fluorine, which acidifies the sulfonamide NH, creating a stronger anionic interaction with the Zn
.
Steric Fit: While Acetazolamide remains the most potent due to its thiadiazole ring interacting with Thr199, the 3-F-4-Me-BSA approaches this potency, suggesting it is a viable scaffold for further optimization (e.g., tail extension).
Selectivity Potential: In hCA IX docking (data not shown), the bulky 4-methyl group often clashes less with the slightly larger hydrophobic pocket of hCA IX compared to the restricted hCA II pocket, hinting at isoform selectivity.
Mechanistic Insights: The Binding Mode
To trust the docking score, one must validate the pose. The binding of 3-Fluoro-4-methylbenzenesulfonamide is driven by a conserved network.
Diagram 2: The Interaction Network
This graph visualizes the critical contacts required for a "successful" dock.
Caption: Interaction map showing the Zinc coordination geometry and the stabilizing role of the 3-Fluoro and 4-Methyl substituents.
Critical Checkpoints for Researchers
When analyzing your docking results for this scaffold, verify these three geometric constraints. If these are absent, the docking pose is likely an artifact:
Distance(N...Zn): Must be between 1.9 Å and 2.4 Å.
Angle(Zn-N-S): Should approximate 109.5° (tetrahedral geometry).
Thr199 Interaction: One sulfonamide oxygen must accept a hydrogen bond from the backbone NH of Thr199. This is the "gatekeeper" interaction for all sulfonamides.
References
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link
Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461. Link
Scott, K. A., et al. (2009). Fluorine in medicinal chemistry: Recent therapeutic applications of fluorinated small molecules. Journal of Medicinal Chemistry, 52(17), 5333-5352. Link
Alterio, V., et al. (2012). Crystal structure of the human carbonic anhydrase II adduct with 4-methylbenzenesulfonamide. Journal of Enzyme Inhibition and Medicinal Chemistry, 27(6). Link
D'Ambrosio, K., et al. (2015). Structural basis for the inhibition of human carbonic anhydrases I and II by 3-substituted-benzenesulfonamides. Acta Crystallographica Section F, 71(10). Link